1,1-Diethylurea
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-diethylurea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c1-3-7(4-2)5(6)8/h3-4H2,1-2H3,(H2,6,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUMNHQRORINJKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3060900 | |
| Record name | N,N-Diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
634-95-7, 50816-31-4 | |
| Record name | N,N-Diethylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=634-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, N,N-diethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000634957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethylurea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050816314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Diethylurea | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165657 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Urea, N,N-diethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N-Diethylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3060900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.607 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-diethylurea | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.201 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,1-Diethylurea (CAS 634-95-7)
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,1-Diethylurea, with the CAS number 634-95-7, is a disubstituted urea derivative that serves as a valuable building block in both chemical synthesis and materials science.[1] Also known as N,N-diethylurea, this compound is a white to light yellow crystalline powder.[2][3] Its unique structural features, particularly the presence of both hydrogen bond donors (the -NH2 group) and acceptors (the carbonyl oxygen and the tertiary amine nitrogen), make it a subject of interest in supramolecular chemistry and drug development. The urea functionality is a cornerstone in medicinal chemistry, known for its ability to form stable hydrogen bonds with biological targets, which can influence drug potency and selectivity.[4] This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, characterization, applications, and safety considerations.
Physicochemical Properties
This compound is a solid at room temperature with moderate solubility in water.[1][5] Its hygroscopic nature necessitates storage in a cool, dark, and dry place under an inert atmosphere to prevent degradation.[2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 634-95-7 | [1] |
| Molecular Formula | C5H12N2O | [1][6] |
| Molecular Weight | 116.16 g/mol | [1][6] |
| Appearance | White to light yellow semi-transparent crystalline powder | [1][2][7] |
| Melting Point | 69-71 °C | [5][7] |
| Solubility in Water | 50 g/L | [1][5] |
| pKa | 14.77 ± 0.50 (Predicted) | [1] |
| InChI Key | TUMNHQRORINJKE-UHFFFAOYSA-N | [1][5] |
| Canonical SMILES | CCN(CC)C(=O)N | [1] |
Synthesis and Purification
The synthesis of this compound can be achieved through several routes, with a common laboratory-scale method involving the reaction of diethylamine with a cyanate source. The following protocol is a representative example of its synthesis.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from diethylamine and potassium cyanate.
Materials:
-
Diethylamine ((C2H5)2NH)
-
Potassium cyanate (KOCN)
-
Hydrochloric acid (HCl), concentrated
-
Sodium bicarbonate (NaHCO3)
-
Deionized water
-
Diisopropyl ether
-
Anhydrous magnesium sulfate (MgSO4)
-
Reaction flask with a magnetic stirrer and reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve potassium cyanate in deionized water.
-
Addition of Diethylamine: Slowly add diethylamine to the potassium cyanate solution while stirring.
-
Acidification: Carefully add concentrated hydrochloric acid dropwise to the reaction mixture. The acid protonates the cyanate to form isocyanic acid in situ, which then reacts with diethylamine. The reaction is exothermic, so the addition should be controlled to maintain a moderate temperature.
-
Reaction: Heat the mixture to a gentle reflux for 2-3 hours to ensure the completion of the reaction. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Recrystallize the crude this compound from a solvent such as diisopropyl ether to yield white to off-white crystals.[8] The choice of diisopropyl ether for recrystallization is based on the principle that the desired compound should be soluble in the hot solvent and sparingly soluble at room temperature, allowing for efficient purification from impurities.
Synthesis Workflow
Spectroscopic Characterization
The identity and purity of synthesized this compound can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show a triplet corresponding to the methyl protons (-CH3) and a quartet for the methylene protons (-CH2-) of the ethyl groups, along with a broad singlet for the amine (-NH2) protons. The integration of these peaks should correspond to a 6:4:2 ratio.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show characteristic peaks for the methyl and methylene carbons of the ethyl groups, and a downfield peak for the carbonyl carbon.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands. Key peaks include N-H stretching vibrations for the primary amine (around 3200-3500 cm⁻¹), C-H stretching for the alkyl groups (around 2850-2960 cm⁻¹), and a strong C=O stretching vibration for the urea carbonyl group (around 1650-1700 cm⁻¹).[9]
-
Mass Spectrometry (MS): Mass spectrometry will show the molecular ion peak (M+) corresponding to the molecular weight of this compound (116.16 g/mol ).
Applications in Research and Drug Development
The primary utility of this compound in a research and drug development context lies in its ability to act as a versatile building block and its capacity for forming molecular adducts.
Cocrystal Engineering
This compound has been shown to form molecular adducts and cocrystals with various carboxylic acids, including nitro-substituted aromatic carboxylic acids and pyrazine-2,3-dicarboxylic acid.[5][7] This property is of significant interest in pharmaceutical sciences for the following reasons:
-
Modification of Physicochemical Properties: The formation of cocrystals can alter the physicochemical properties of an active pharmaceutical ingredient (API), such as its solubility, dissolution rate, stability, and bioavailability, without modifying its chemical structure.
-
Intellectual Property: Novel cocrystal forms of existing drugs can be patented, providing a strategy for life cycle management of pharmaceutical products.
The ability of this compound to participate in robust hydrogen bonding networks is the primary driver for its use as a cocrystal former.
Synthetic Intermediate
As a substituted urea, this compound can serve as a precursor in the synthesis of more complex molecules. The urea moiety is a key structural feature in many biologically active compounds, and its derivatives are explored in the development of anticancer, antibacterial, and anti-HIV agents.[4]
Safety and Handling
This compound is considered moderately toxic by the intraperitoneal route.[1] When heated to decomposition, it may emit toxic vapors of nitrogen oxides (NOx).[1] Therefore, appropriate safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[7]
-
Handling: Use in a well-ventilated area and minimize dust generation. Wash hands thoroughly after handling.[3]
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible substances such as strong oxidizing agents.[2][3]
-
First Aid:
-
Eyes: In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[7]
-
Skin: Flush skin with plenty of water while removing contaminated clothing.[3]
-
Ingestion: If swallowed, rinse mouth and call a poison center or doctor if you feel unwell.[1]
-
Toxicology Summary
The toxicological properties of this compound have not been fully investigated.[3] The available data indicates moderate toxicity.
| Test Type | Organism | Route | Reported Dose (LDLo) | Effects | Source |
| LDLo | Mouse | Intraperitoneal | 2905 mg/kg | Behavioral: General anesthetic, somnolence, ataxia | Journal of Pharmacology and Experimental Therapeutics, Vol. 54, Pg. 188, 1935[1] |
It is not listed as a carcinogen by ACGIH, IARC, NTP, or CA Prop 65.[3]
References
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound. Retrieved from [Link]
- Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
Béres, K.A., Homonnay, Z., Bereczki, L., Dürvanger, Z., Petruševski, V.M., Farkas, A., & Kótai, L. (n.d.). Crystal Nanoarchitectonics and Characterization of the Octahedral Iron(III)-Nitrate Complexes with Isomer Dimethylurea Ligands. ResearchGate. Retrieved from [Link]
-
Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
MDPI. (n.d.). Absorption of Energy in Excess, Photoinhibition, Transpiration, and Foliar Heat Emission Feedback Loops During Global Warming. Retrieved from [Link]
-
OECD Existing Chemicals Database. (2003, August 11). 1,3-Dimethylurea CAS N°: 96-31-1. Retrieved from [Link]
-
Popin, R. V., & Cativiela, C. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS medicinal chemistry letters, 11(4), 433–438. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. Retrieved from [Link]
-
Revue Roumaine de Chimie. (n.d.). CONSIDERATIONS ON THE THERMAL DECOMPOSITION OF UREA. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-Diisopropylurea. Retrieved from [Link]
-
NIH. (n.d.). Dynamic urea bond for the design of reversible and self-healing polymers. Retrieved from [Link]
-
ChemBK. (2024, April 9). 1,3-diethylurea. Retrieved from [Link]
-
University of Colorado Boulder. (n.d.). IR NMR Chart. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 97% | 259454-25G | SIGMA-ALDRICH. Retrieved from [Link]
-
Aidic. (n.d.). Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. Retrieved from [Link]
-
PharmaCompass. (n.d.). 1,3-Diethylurea | Drug Information, Uses, Side Effects, Chemistry. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Retrieved from [Link]
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1,1-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. scbt.com [scbt.com]
- 7. This compound | 634-95-7 [amp.chemicalbook.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. community.wvu.edu [community.wvu.edu]
An In-depth Technical Guide to the Synthesis of 1,1-Diethylurea from Diethylamine
Abstract
This technical guide provides a comprehensive overview of the principal synthetic methodologies for producing 1,1-diethylurea, a valuable chemical intermediate, from its primary precursor, diethylamine. The document is structured to provide researchers, chemists, and drug development professionals with a deep understanding of the reaction mechanisms, practical experimental protocols, and the critical safety considerations inherent in each synthetic pathway. We will explore classical routes involving highly reactive intermediates as well as modern, safer alternatives that utilize common laboratory reagents. The causality behind experimental choices is elucidated, and all protocols are presented with the aim of ensuring self-validating and reproducible results.
Introduction: The Significance of this compound
This compound, with the chemical formula (C₂H₅)₂NCONH₂, is an asymmetrically substituted urea that serves as a versatile building block in organic synthesis. Its structure, featuring a disubstituted nitrogen adjacent to a primary amide group, makes it a key precursor in the production of various pharmaceuticals, agrochemicals, and polymers. Notably, urea derivatives are foundational in medicinal chemistry due to their ability to form stable hydrogen bonds with biological targets.[1] The dynamic nature of the urea bond in sterically hindered ureas like this compound has also been explored for creating reversible and self-healing polymers.[2] The primary and most direct chemical antecedent for this compound is diethylamine ((CH₃CH₂)₂NH), a common and readily available secondary amine.[3]
Overview of Synthetic Strategies
The synthesis of ureas from amines is a cornerstone of organic chemistry. The classical and most traditional approach involves the reaction of an amine with highly toxic and hazardous reagents like phosgene or isocyanates.[4][5][6][7] These methods, while effective, present significant safety and environmental challenges, particularly on a large scale.[4]
In response to these hazards, significant research has been devoted to developing safer and more environmentally benign synthetic routes. These modern approaches often employ phosgene substitutes such as N,N'-carbonyldiimidazole (CDI) or utilize carbamate intermediates.[4][8] Furthermore, direct methods involving the reaction of amines with urea or potassium cyanate have gained prominence due to their operational simplicity, cost-effectiveness, and improved safety profile.[9][10][11] This guide will focus on the most relevant and practical of these methods for the synthesis of this compound.
Core Synthetic Methodologies
Method 1: Synthesis via Phosgene and Isocyanate Intermediates
The reaction of amines with phosgene (COCl₂) is the most traditional method for generating ureas and typically proceeds through an isocyanate intermediate.[4][5]
Reaction Mechanism: The process can be envisioned in two primary ways:
-
Carbamoyl Chloride Intermediate: Diethylamine reacts with phosgene to form the N,N-diethylcarbamoyl chloride intermediate. This stable but reactive compound is then treated with ammonia to yield this compound.
-
Isocyanate Intermediate: A primary amine is first converted to an isocyanate using phosgene.[5][12] This isocyanate then serves as an electrophile that reacts rapidly and cleanly with diethylamine to form the target urea.[2][13]
Causality and Scientific Integrity: This route is historically significant and highly efficient. The formation of the isocyanate intermediate is a robust and well-understood transformation. However, the extreme toxicity of phosgene gas necessitates stringent and specialized engineering controls, making this method unsuitable for most laboratory settings and posing significant industrial hazards.[14][15][16][17] Safer, solid phosgene equivalents like triphosgene or non-toxic coupling agents like CDI are now widely preferred alternatives that mimic the reactivity of phosgene without the associated handling risks.[4]
Diagram: Phosgene/Isocyanate Route
Caption: Reaction pathways using phosgene. Route A is viable; Route B yields a different urea type.
Method 2: Direct Aminolysis with Urea
A significantly safer and greener approach involves the direct reaction of diethylamine with urea itself.[9][11] This method leverages inexpensive and non-toxic starting materials, making it highly attractive for both laboratory and industrial-scale production.[11]
Reaction Mechanism: The reaction is typically performed at elevated temperatures (120-180 °C).[9] Under these conditions, urea can thermally decompose to generate isocyanic acid (HNCO) and ammonia.[11] The highly reactive isocyanic acid is then trapped in situ by diethylamine to form this compound. The reaction is driven to completion by the removal of the ammonia byproduct.
Causality and Scientific Integrity: The key to this method's success is the use of temperature to generate the reactive isocyanic acid intermediate from a stable, solid precursor.[11] Performing the reaction in a high-boiling inert solvent or in a sealed vessel under pressure helps to maintain the necessary temperature and contain the volatile diethylamine.[9] The continuous removal of ammonia gas shifts the equilibrium towards the product, ensuring a high yield. This process entirely avoids hazardous reagents and is considered an example of green chemistry.
Diagram: Direct Aminolysis of Urea
Caption: Synthesis of this compound via thermal decomposition of urea and subsequent aminolysis.
Method 3: Synthesis from Potassium Cyanate
For laboratory-scale synthesis, the reaction of an amine salt with an alkali metal cyanate provides a simple, rapid, and often high-yielding route to ureas.[1][10]
Reaction Mechanism: In this procedure, diethylamine is first converted to its corresponding salt, typically diethylamine hydrochloride, by treatment with an acid like HCl. This amine salt is then reacted with potassium cyanate (KOCN) in an aqueous solution. The cyanate ion (OCN⁻) acts as the carbonyl source, reacting with the protonated diethylamine to form this compound.
Causality and Scientific Integrity: The use of an acidic medium is critical. It ensures the formation of the amine salt, which is soluble in water and prevents the volatile free diethylamine from evaporating. The acidic conditions also facilitate the reaction with the cyanate ion. This one-pot reaction is operationally simple, avoids organic solvents, and the product can often be isolated by simple filtration or extraction, making it an excellent method for rapid synthesis.[10]
Diagram: Potassium Cyanate Route
Caption: A straightforward, aqueous synthesis of this compound using potassium cyanate.
Experimental Protocols & Data
Protocol 1: Synthesis via Direct Aminolysis with Urea
This protocol is adapted from established industrial processes for alkyl-urea synthesis.[9]
Methodology:
-
To a high-pressure stainless-steel reactor, add urea (1.0 mol) and a high-boiling inert solvent such as xylene (500 mL).
-
Seal the reactor and begin stirring. Heat the suspension to an internal temperature of 120-125 °C.
-
Slowly introduce diethylamine (2.5 mol) into the reactor via a pump, maintaining the internal temperature. The pressure will rise due to the formation of ammonia.
-
After the addition is complete, maintain the reaction at 120-140 °C for 4-6 hours, monitoring the pressure.
-
Carefully vent the ammonia gas, then cool the reactor to room temperature.
-
The product will precipitate from the cooled solution. Filter the solid product and wash with a small amount of cold xylene or hexane.
-
Further purification can be achieved by recrystallization (see Section 5).
| Parameter | Value | Reference |
| Reactants | Urea, Diethylamine | [9] |
| Stoichiometry | ~1 : 2.5 (Urea:Amine) | [9] |
| Solvent | Xylene | [9] |
| Temperature | 120-140 °C | [9] |
| Time | 4-6 hours | [9] |
| Expected Yield | 70-80% | [9] |
Protocol 2: Laboratory-Scale Synthesis from Potassium Cyanate
This protocol is based on the aqueous synthesis of N-substituted ureas.[1][10]
Methodology:
-
In a 250 mL Erlenmeyer flask, dissolve diethylamine (0.1 mol, 7.31 g) in 100 mL of 1M hydrochloric acid. The solution may warm slightly. Cool the solution to room temperature in an ice bath.
-
In a separate beaker, dissolve potassium cyanate (0.12 mol, 9.73 g) in 50 mL of deionized water.
-
Slowly add the potassium cyanate solution to the stirred diethylamine hydrochloride solution over 15 minutes.
-
Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. A white precipitate may form during this time.
-
Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting white solid is crude this compound.
| Parameter | Value | Reference |
| Reactants | Diethylamine, HCl, KOCN | [1][10] |
| Stoichiometry | ~1 : 1.2 (Amine:Cyanate) | [10] |
| Solvent | Water | [1][10] |
| Temperature | 0 °C to Room Temp. | [10] |
| Time | 2 hours | [10] |
| Expected Yield | 85-95% | [10] |
Purification and Characterization
Purification: The primary method for purifying crude this compound is recrystallization. The crude solid can be dissolved in a minimum amount of hot solvent and allowed to cool slowly to form pure crystals.
-
Recommended Solvents: Diisopropyl ether, n-hexane, or an ethanol/water mixture.[18][19] A patent describes obtaining crystals with a melting point of 68-70°C after recrystallizing from diisopropyl ether.[18]
Characterization: The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.
| Technique | Expected Result | Reference |
| Melting Point | 69-71 °C | [20][21] |
| Appearance | White semi-transparent crystals or solid | [20][22] |
| ¹H NMR | Peaks corresponding to ethyl protons (triplet and quartet) and a broad singlet for the -NH₂ protons. | [10][23] |
| ¹³C NMR | Peaks corresponding to the two distinct carbons of the ethyl groups and the carbonyl carbon. | [10][23] |
| FT-IR (cm⁻¹) | Strong C=O stretch (~1640-1660), N-H stretches (~3200-3400), C-N stretch. | [10] |
| Mass Spec (MS) | Molecular ion peak (M+) corresponding to the molecular weight of 116.16 g/mol . | [23] |
Safety and Handling
Professional diligence in matters of safety is paramount when conducting the syntheses described herein.
-
Diethylamine: A flammable, volatile, and corrosive liquid with a strong ammonia-like odor.[3] It can cause severe skin and eye irritation. Always handle in a well-ventilated chemical fume hood.
-
Phosgene: An extremely toxic and insidious gas.[14] Exposure can be fatal, and symptoms may be delayed.[15][17] Its use requires specialized training, equipment, and facilities.[15][16]
-
Isocyanates: Potent respiratory and skin sensitizers that can lead to occupational asthma.[12]
-
General Precautions: All manipulations should be performed wearing appropriate Personal Protective Equipment (PPE), including nitrile gloves, chemical splash goggles, and a flame-resistant lab coat. An emergency eyewash and shower should be readily accessible.
Conclusion
The synthesis of this compound from diethylamine can be accomplished through several distinct pathways. While classical methods involving phosgene are highly effective, the associated hazards have driven the adoption of safer alternatives. The direct reaction of diethylamine with urea represents a robust, scalable, and green synthetic route. For rapid, high-yield laboratory synthesis, the reaction with potassium cyanate in an aqueous medium is an excellent and operationally simple choice. The selection of a specific method will depend on the scale of the synthesis, available equipment, and the safety infrastructure in place. By understanding the chemical causality behind each protocol, researchers can confidently and safely produce this important chemical intermediate for further application in drug discovery and materials science.
References
- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regul
- Improved Synthesis of Unsymmetrical Ureas via Carbam
- Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. (n.d.).
- Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)
- A Simple Method for the Synthesis of Unsymmetrical Ureas.
- Photo-on-Demand Phosgenation Reactions with Chloroform for Selective Syntheses of N-Substituted Ureas and Isocyan
- Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. (n.d.).
- Selected syntheses of ureas through phosgene substitutes.
- Practical synthesis of urea derivatives.
- This compound synthesis. ChemicalBook. (n.d.).
- Dynamic urea bond for the design of reversible and self-healing polymers. NIH. (n.d.).
- Urea Formation - Common Conditions.
- Process for the preparation of alkyl-ureas.
- Isocyanate Exposure, Reaction and Protection – Quick Tips. CoAction Specialty. (n.d.).
- Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate.
- Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyan
- Phosgene Safety.
- Diethylamine Synthesis. Sciencemadness Discussion Board. (2008).
- This compound. ChemicalBook. (n.d.).
- Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers.
- How to purify the urea bought from market to pure urea?
- Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. American Chemistry Council. (n.d.).
- Phosgene - HAZARD SUMMARY. New Jersey Department of Health. (n.d.).
- Phosgene (HSG 106, 1998). Inchem.org. (n.d.).
- What is a purification method to remove urea from peptid solution (no dialysis)?
- Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer. RSC Publishing. (2020).
- Diethylamine. Wikipedia. (n.d.).
- CAS 634-95-7 this compound. Alfa Chemistry. (n.d.).
- This compound 97 634-95-7. Sigma-Aldrich. (n.d.).
- This compound 634-95-7 wiki. Guidechem. (n.d.).
- This compound. Santa Cruz Biotechnology. (n.d.).
- This compound, 97%. Research Scientific. (n.d.).
- This compound 97 634-95-7. Sigma-Aldrich. (n.d.).
- This compound 97 634-95-7. Sigma-Aldrich. (n.d.).
- 1-diethylamino-3-butanone. Organic Syntheses Procedure. (n.d.).
- This compound, 97% | 259454-25G | SIGMA-ALDRICH.
- China 1,3-Diethylurea CAS 623-76-7 Manufacturers & Suppliers. Believe Chemical. (n.d.).
- Characterization and chemistry of imidazolidinyl urea and diazolidinyl urea.
- Industrial Production of Urea. YouTube. (2021).
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. Dynamic urea bond for the design of reversible and self-healing polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diethylamine - Wikipedia [en.wikipedia.org]
- 4. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. US5925762A - Practical synthesis of urea derivatives - Google Patents [patents.google.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. US4310692A - Process for the preparation of alkyl-ureas - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. Isocyanate- and solvent-free synthesis of melt processible polyurea elastomers derived from urea as a monomer - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02369H [pubs.rsc.org]
- 12. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 13. Urea Formation - Common Conditions [commonorganicchemistry.com]
- 14. Phosgene Safety | III [phosgenesafety.info]
- 15. americanchemistry.com [americanchemistry.com]
- 16. nj.gov [nj.gov]
- 17. Phosgene (HSG 106, 1998) [inchem.org]
- 18. This compound synthesis - chemicalbook [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. This compound | 634-95-7 [amp.chemicalbook.com]
- 21. scientificlabs.co.uk [scientificlabs.co.uk]
- 22. Page loading... [wap.guidechem.com]
- 23. researchgate.net [researchgate.net]
Introduction: Understanding N,N-Diethylurea
An In-depth Technical Guide to the Physical Properties of N,N-Diethylurea
For Researchers, Scientists, and Drug Development Professionals
N,N'-Diethylurea (CAS No. 623-76-7), also known as 1,3-diethylurea, is a symmetrically substituted urea derivative.[1][2] Its molecular structure, featuring a central carbonyl group flanked by two ethyl-substituted nitrogen atoms, imparts a unique set of physical and chemical properties that are of significant interest in various scientific domains. With a molecular formula of C5H12N2O and a molar mass of 116.16 g/mol , this compound serves as a crucial intermediate in the synthesis of pharmaceuticals, dyes, and pesticides.[1][3] Its utility also extends to being a chemical fertilizer and its use in the production of TFTs (Thin-Film Transistors).[1] This guide provides a comprehensive exploration of its core physical properties, offering both established data and the experimental methodologies required for their validation.
Core Physicochemical Properties
The physical state and behavior of N,N'-Diethylurea under various conditions are dictated by its fundamental physicochemical properties. These parameters are critical for its handling, formulation, and application in research and development.
Data Summary
A compilation of the primary physical properties of N,N'-Diethylurea is presented below for quick reference.
| Property | Value | Source(s) |
| Appearance | White to almost white, crystalline powder | [1][2] |
| Melting Point | 112-113 °C | [1][4] |
| Boiling Point | 217.23 °C (rough estimate) | [1] |
| Density | 1.0415 g/cm³ (estimate) | [1] |
| Water Solubility | Soluble | [1][3] |
| Organic Solvent Solubility | Soluble in ethanol and acetone | [2] |
| Vapor Pressure | 0.0106 mmHg at 25 °C | [1] |
| Flash Point | 121.1 °C | [1] |
Melting Point: A Key Indicator of Purity
The sharp melting point range of 112-113 °C indicates a high degree of purity for the crystalline solid.[1][4] This thermal transition is a foundational characteristic used for identification and quality control.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point is most commonly and reliably achieved using the capillary method. This protocol is a self-validating system as the sharpness of the melting range directly reflects the sample's purity.
Methodology:
-
Sample Preparation: A small quantity of dry, crystalline N,N'-Diethylurea is finely powdered.
-
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or temperature sensor.
-
Heating: The apparatus is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: The temperature at which the first liquid appears (onset of melting) and the temperature at which the entire solid mass turns into a clear liquid (completion of melting) are recorded. This range is the melting point.
Causality: A pure crystalline solid has a highly ordered lattice structure requiring a specific amount of thermal energy to break down. Impurities disrupt this lattice, typically causing melting to occur over a broader and lower temperature range.
Workflow for Melting Point Determination
Caption: Workflow for Capillary Melting Point Determination.
Solubility Profile
N,N'-Diethylurea is characterized by its solubility in water and polar organic solvents like ethanol and acetone.[1][2][3] This behavior is a direct consequence of its molecular structure. The presence of the carbonyl (C=O) group and the nitrogen-hydrogen functionalities allows for hydrogen bonding with protic solvents like water and ethanol, while the ethyl groups contribute a degree of nonpolar character, enabling solubility in solvents like acetone.
Experimental Protocol: Qualitative Solubility Testing
This protocol provides a straightforward method to confirm the solubility profile.
Methodology:
-
Solvent Preparation: Approximately 1 mL of the desired solvent (e.g., deionized water, ethanol, acetone) is placed into a small test tube.
-
Sample Addition: A small, measured amount (e.g., 10 mg) of N,N'-Diethylurea is added to the solvent.
-
Mixing: The mixture is agitated or vortexed for a set period (e.g., 1-2 minutes) at a controlled temperature (e.g., 25 °C).
-
Observation: The mixture is visually inspected for the presence of undissolved solid. If the solid dissolves completely, the compound is deemed soluble under these conditions.
-
Quantification (Optional): For quantitative analysis, incremental amounts of the solute are added until saturation is reached, allowing for the calculation of solubility in g/L or mol/L.
Workflow for Solubility Assessment
Caption: Logic diagram for qualitative solubility testing.
Spectroscopic Characterization
Spectroscopic analysis is indispensable for the structural elucidation and confirmation of N,N'-Diethylurea. While specific spectral data is best obtained experimentally, the expected characteristics can be predicted based on its molecular structure and data from analogous compounds.
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for its functional groups. A strong absorption band around 1630-1680 cm⁻¹ would correspond to the carbonyl (C=O) stretching vibration. N-H stretching vibrations would appear as a moderate band in the 3200-3400 cm⁻¹ region. C-H stretching from the ethyl groups would be observed around 2850-2975 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum would be relatively simple due to the molecule's symmetry. One would expect a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), resulting from spin-spin coupling with each other. A broad signal corresponding to the N-H protons would also be present.
-
¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon in the downfield region (typically >160 ppm) and two distinct signals for the ethyl group carbons.
-
-
Mass Spectrometry (MS): In a mass spectrum, N,N'-Diethylurea would exhibit a molecular ion peak (M⁺) at an m/z value corresponding to its molecular weight (116.16). Common fragmentation patterns would involve cleavage of the ethyl groups and rearrangements around the urea core.
Thermochemical Data
Thermochemical properties provide insight into the energetic stability and reactivity of the compound.
| Property | Value | Source |
| Standard Solid Enthalpy of Combustion (ΔcH°solid) | -3302.80 ± 1.70 kJ/mol | [6] |
| Solid Phase Enthalpy of Formation (ΔfH°solid) | -379.80 ± 1.80 kJ/mol | [6] |
| Gas Phase Enthalpy of Formation (ΔfH°gas) | -282.90 ± 2.10 kJ/mol | [6] |
These values are crucial for reaction calorimetry, process safety assessments, and computational chemistry modeling.
Safety and Handling
From a safety perspective, N,N'-Diethylurea is classified as a hazardous substance. It is reported to be toxic by inhalation, in contact with skin, and if swallowed.[1] It is also irritating to the eyes, respiratory system, and skin.[1]
Core Safety Protocols:
-
Personal Protective Equipment (PPE): Always wear suitable protective clothing, chemical-resistant gloves, and safety glasses with side shields or goggles.[1][7]
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7] Avoid contact with skin and eyes.[1]
-
Storage: Keep the container tightly closed and store it in a dry, cool, and well-ventilated place.[1][7]
References
- 1. chembk.com [chembk.com]
- 2. CAS 623-76-7: N,N′-Diethylurea | CymitQuimica [cymitquimica.com]
- 3. N,N'-Diethylurea, 97% | Fisher Scientific [fishersci.ca]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy [universalclass.com]
- 6. Urea, N,N'-diethyl- (CAS 623-76-7) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. fishersci.be [fishersci.be]
A Technical Guide to the Solubility of 1,1-Diethylurea in Organic Solvents
Introduction: The Significance of Solubility in Process and Development
1,1-Diethylurea (CAS: 634-95-7), also known as N,N-Diethylurea, is a substituted urea derivative utilized in various chemical synthesis and manufacturing processes. A comprehensive understanding of its solubility profile in organic solvents is a critical prerequisite for its effective application. For researchers, process chemists, and formulation scientists, solubility data governs fundamental decisions in reaction engineering, process design, purification strategies (such as crystallization), and the formulation of finished products. Poorly characterized solubility can lead to suboptimal reaction kinetics, inefficient purifications, and unstable formulations.
This in-depth technical guide addresses the solubility of this compound. Due to a scarcity of publicly available quantitative data for this specific molecule in organic solvents, this document adopts a dual-pronged approach. First, it establishes the key physicochemical properties of this compound and analyzes its expected solubility behavior in relation to its parent compound, urea, for which extensive data exists. Second, it provides a rigorous, field-proven experimental protocol for determining thermodynamic solubility, empowering researchers to generate the precise data required for their specific applications.
Physicochemical Profile of this compound
The solubility of a solute is fundamentally dictated by its molecular structure and its resulting intermolecular interactions with the solvent. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 69-71 °C | [1][3] |
| Water Solubility | Approx. 50 g/L | [2][3] |
| Structure | (C₂H₅)₂NCONH₂ | [3] |
| Topological Polar Surface Area | 46.3 Ų | [2] |
The structure of this compound is central to its solubility. It possesses a polar urea core with a carbonyl group (a hydrogen bond acceptor) and an unsubstituted -NH₂ group (a hydrogen bond donor). However, the two ethyl groups attached to the other nitrogen atom introduce significant non-polar character and sterically hinder potential interactions at that site. This asymmetric nature suggests a complex solubility profile.
Solubility Profile: An Analogical and Predictive Analysis
While specific experimental data for this compound in diverse organic solvents is sparse, we can predict its behavior by analyzing the solubility of its parent compound, urea, and considering the structural modifications.
Quantitative Solubility of Urea (Analogue Compound)
The following table presents the solubility of urea in several common organic solvents. This data serves as a baseline for understanding the interactions of the urea functional group.
| Solvent | Temperature (°C) | Solubility (g / 100 g Solvent) | Source(s) |
| Methanol | 20 | ~15-25 | [4] |
| Ethanol | 20 | ~5.0 | [5] |
| Isopropanol | Ambient | Significant, but less than ethanol | [6] |
| Acetone | 20 | ~0.3 | [7] |
Predicted Impact of Diethyl Substitution on Solubility
The transition from urea to this compound involves replacing two hydrogen atoms on one nitrogen with two ethyl groups. This modification has two primary, competing effects on solubility:
-
Reduction in Hydrogen Bond Donation: Urea has four N-H protons capable of acting as hydrogen bond donors. This compound has only two, located on the unsubstituted -NH₂ group. This significantly weakens its potential to form strong hydrogen bond networks with protic solvents like alcohols.
-
Increase in Non-Polar Character: The two ethyl groups add aliphatic (non-polar) character to the molecule. This increases the van der Waals interactions and should enhance solubility in less polar or moderately polar aprotic solvents.
Predicted Solubility Trends for this compound:
-
In Protic Solvents (e.g., Methanol, Ethanol): The solubility of this compound is expected to be lower than that of urea. The reduction in hydrogen bond donating ability will likely outweigh the increased non-polar character, making it harder to break the solvent-solvent hydrogen bonds and solvate the molecule.
-
In Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate): Solubility is expected to be higher than that of urea. These solvents are hydrogen bond acceptors but not donors. The ethyl groups on this compound will interact favorably with the organic parts of these solvents, and the polar core can still engage in dipole-dipole interactions.
-
In Non-Polar Solvents (e.g., Toluene, Hexane): While urea is nearly insoluble in non-polar solvents, this compound is expected to show low but measurable solubility due to the presence of the ethyl groups.
The following diagram illustrates the key intermolecular forces at play.
Caption: Key solute-solvent interactions for this compound.
Experimental Protocol: Thermodynamic Solubility Determination via Isothermal Shake-Flask Method
The shake-flask method is the gold standard for determining equilibrium (thermodynamic) solubility.[8] It is a robust and reliable technique that ensures the system has reached a true equilibrium state. The following protocol provides a self-validating workflow.
Principle
An excess amount of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium.[9] The resulting saturated solution is then separated from the undissolved solid, and the concentration of the solute in the clear supernatant is quantified.
Materials and Equipment
-
This compound (purity >99%)
-
Organic solvent of interest (analytical grade)
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with temperature control (or water bath)
-
Syringe filters (e.g., 0.22 µm PTFE for organic solvents)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Quantification instrument (e.g., HPLC-UV, GC-FID, or UV-Vis Spectrophotometer)
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Experimental Workflow.
Step-by-Step Methodology
-
Preparation: To a series of vials, add a sufficient excess of this compound to ensure that a solid phase remains at equilibrium. A common starting point is to add ~100 mg of solid to 5 mL of solvent. The key is visual confirmation of excess solid, not the exact mass.[8]
-
Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 300 RPM).
-
Causality Insight: Continuous agitation ensures intimate contact between the solute and solvent, accelerating the dissolution process. A long equilibration time (24-72 hours) is crucial to ensure the system reaches true thermodynamic equilibrium, not just a kinetically trapped supersaturated state.[10] To validate equilibrium, samples can be taken at 24, 48, and 72 hours; consistent concentration values indicate equilibrium has been reached.
-
-
Phase Separation: After the equilibration period, stop the shaker and allow the vials to remain undisturbed in the temperature-controlled environment for at least 2 hours. This allows fine particles to settle, preventing premature clogging of the filter.
-
Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a 0.22 µm syringe filter and dispense the filtrate into a clean vial for analysis.
-
Trustworthiness Insight: Filtration is a critical step to remove all undissolved solid particles.[9] Any solid carryover will artificially inflate the measured concentration, leading to an erroneous solubility value. Pre-wetting the filter with the solvent can prevent loss of analyte due to adsorption.
-
-
Quantification: Prepare a series of dilutions of the filtrate using the same solvent. Analyze the concentration of this compound using a suitable, pre-validated analytical method (e.g., HPLC-UV is often preferred for ureas). The concentration of the undiluted filtrate represents the solubility.
Conclusion
The solubility of this compound in organic solvents is a complex function of its asymmetric molecular structure, which combines a polar, hydrogen-bonding core with non-polar ethyl groups. While quantitative public data is limited, a predictive analysis based on its parent compound, urea, suggests that its solubility will be lower than urea in protic solvents and likely higher in polar aprotic solvents.
Given the industrial and research importance of precise solubility data, experimental determination is paramount. The provided isothermal shake-flask protocol represents a robust, reliable, and self-validating method for generating high-quality thermodynamic solubility data. This empowers researchers and drug development professionals to make informed, data-driven decisions in process optimization, purification, and formulation design.
References
- Silva, A. P., de Carvalho, N. D., Franco Jr, M. R., & Malagoni, R. A. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 125-133.
-
Jinjiang Melamine. (n.d.). Urea Solubility In Acetone. Retrieved from [Link]
-
Silva, A. P., et al. (2017). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. ResearchGate. Retrieved from [Link]
-
Silva, A. P., et al. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Redalyc. Retrieved from [Link]
-
Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Retrieved from [Link]
-
Jinjiang Melamine. (n.d.). Urea Solubility In Methanol Comprehensive Analysis. Retrieved from [Link]
-
Scribd. (n.d.). Solubility - A Fundamental Concept in Pharmaceutical Sciences. Retrieved from [Link]
-
Quora. (2017). How do you perform the shake flask method to determine solubility? Retrieved from [Link]
-
Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]
-
SciELO Colombia. (n.d.). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Retrieved from [Link]
-
BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]
-
ResearchGate. (n.d.). Solubility of urea (in mole fraction) in all temperatures. Retrieved from [Link]
- Lee, F. M., & Lahti, L. E. (1972). Solubility of Urea in Water-Alcohol Mixtures.
-
Sciencemadness Wiki. (2022). Urea. Retrieved from [Link]
-
Sciencemadness.org. (2009). Seperation of NH4Cl and urea. Retrieved from [Link]
Sources
- 1. This compound | 634-95-7 [amp.chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. This compound 97 634-95-7 [sigmaaldrich.com]
- 4. Urea Solubility In Methanol Comprehensive Analysis [jinjiangmelamine.com]
- 5. Urea - Sciencemadness Wiki [sciencemadness.org]
- 6. Sciencemadness Discussion Board - Seperation of NH4Cl and urea - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. Urea Solubility In Acetone [jinjiangmelamine.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. scribd.com [scribd.com]
- 10. quora.com [quora.com]
An In-Depth Technical Guide to the Molecular Geometry of 1,1-Diethylurea: A Keystone for Rational Drug Design
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical analysis of the molecular geometry of 1,1-diethylurea, a fundamental scaffold in medicinal chemistry. By dissecting its structural nuances through experimental and computational lenses, we aim to equip researchers and drug development professionals with the critical insights necessary for the rational design of novel therapeutics. This document moves beyond a mere recitation of facts, delving into the causality behind its conformational preferences and the implications for its biological activity.
Introduction: The Significance of this compound in Medicinal Chemistry
The urea functional group is a cornerstone in the architecture of numerous biologically active compounds, including a variety of clinically approved drugs.[1] Its capacity to form stable hydrogen bonds with biological targets makes it a privileged scaffold in drug design.[1][2] this compound, an asymmetrically N,N-disubstituted urea, serves as a valuable building block and a structural motif in many pharmacologically active molecules. Understanding its three-dimensional geometry is paramount for predicting and optimizing its interactions with biological macromolecules, thereby influencing drug potency, selectivity, and pharmacokinetic properties.
The conformational landscape of this compound is governed by a delicate interplay of steric and electronic effects. The presence of the two ethyl groups on one of the nitrogen atoms introduces significant steric bulk, which profoundly influences the planarity of the urea core and the rotational barriers around the C-N bonds. This guide will explore these geometric features in detail, providing a foundational understanding for its application in drug discovery.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of this compound is essential before delving into its molecular geometry. These properties influence its handling, formulation, and biological disposition.
| Property | Value | Source |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | [3] |
| Melting Point | 69-71 °C | |
| Appearance | White to almost white crystalline powder | [4] |
| Solubility in Water | 50 g/L | |
| CAS Number | 634-95-7 | [3] |
Synthesis of this compound: A Verifiable Protocol
The reliable synthesis of this compound is a prerequisite for its study and application. While various methods exist, this section details a common and reproducible laboratory-scale synthesis.[5][6][7] This protocol is designed to be a self-validating system, ensuring high purity of the final product, which is crucial for subsequent analytical studies.
Experimental Protocol: Synthesis of this compound
Objective: To synthesize this compound from diethylamine and a cyanate source.
Materials:
-
Diethylamine
-
Sodium cyanate or Potassium cyanate
-
Hydrochloric acid (concentrated)
-
Water (distilled or deionized)
-
Dichloromethane or other suitable organic solvent
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, condenser, addition funnel, separatory funnel, beaker, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Melting point apparatus
Step-by-Step Methodology:
-
Salt Formation: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve a known quantity of diethylamine in water. Cool the solution in an ice bath. Slowly add an equimolar amount of concentrated hydrochloric acid dropwise from the addition funnel with continuous stirring to form diethylammonium chloride.
-
Urea Formation: In a separate beaker, dissolve an equimolar amount of sodium cyanate in water. Slowly add the aqueous solution of sodium cyanate to the cold solution of diethylammonium chloride with vigorous stirring.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat it gently under reflux for 1-2 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Extraction: After cooling the reaction mixture to room temperature, extract the product into an organic solvent like dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and remove the solvent using a rotary evaporator.
-
Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as diisopropyl ether, to yield white crystals.[5]
-
Characterization: Confirm the identity and purity of the synthesized this compound by measuring its melting point and using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and IR spectroscopy.
Molecular Geometry of this compound: A Multi-faceted Analysis
The molecular geometry of this compound can be comprehensively understood by examining its structure in both the solid state and in solution, and by complementing experimental findings with computational modeling.
Solid-State Geometry: Insights from X-ray Crystallography
Based on the general principles of urea chemistry and the available data from its adducts, the following geometric features are expected in the solid state:
-
Planarity of the Urea Core: The central O=C-N₂ core of the urea moiety is expected to be largely planar. This planarity arises from the sp² hybridization of the carbonyl carbon and the two nitrogen atoms, as well as the delocalization of the nitrogen lone pairs into the carbonyl π-system.[8]
-
Conformation of the Diethylamino Group: The two ethyl groups attached to the same nitrogen atom will adopt a conformation that minimizes steric hindrance. This typically involves a staggering of the ethyl groups relative to each other and to the urea plane.
-
Hydrogen Bonding: In the solid state, the N-H protons of the primary amine group are expected to participate in intermolecular hydrogen bonds with the carbonyl oxygen of neighboring molecules or with the co-crystallizing agent. This hydrogen bonding network is a key determinant of the crystal packing.
Solution-State Geometry and Conformational Dynamics: The Role of NMR Spectroscopy
In solution, the this compound molecule is not static but exists as a dynamic equilibrium of different conformers. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing this conformational landscape.[5]
-
Rotational Barriers: The C-N bonds in ureas exhibit a degree of double bond character due to resonance, which leads to restricted rotation. The energy barrier to rotation around the C-N(Et)₂ bond and the C-NH₂ bond can be quantified using variable temperature NMR studies. The presence of the two bulky ethyl groups is expected to influence these rotational barriers.
-
Conformational Preferences: The relative populations of different conformers can be inferred from NMR chemical shifts and coupling constants. The orientation of the ethyl groups relative to the urea plane will be a key conformational variable.
Computational Modeling of Molecular Geometry: A Theoretical Perspective
In the absence of a definitive crystal structure for pure this compound, computational chemistry provides a powerful means to predict its geometry and conformational energetics.[9] Density Functional Theory (DFT) is a widely used method for such calculations.[9]
Methodology for a DFT-based Geometric Analysis:
-
Initial Structure Generation: A starting 3D structure of this compound is generated using molecular modeling software.
-
Geometry Optimization: The initial structure is then subjected to geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process finds the lowest energy conformation of the molecule.
-
Conformational Analysis: To explore the conformational landscape, a potential energy surface (PES) scan can be performed by systematically rotating around the key dihedral angles, such as the C-N bonds and the C-C bonds of the ethyl groups.[10][11] This allows for the identification of all stable conformers and the transition states that connect them.
-
Calculation of Geometric Parameters: From the optimized geometry, key structural parameters such as bond lengths, bond angles, and dihedral angles can be calculated.
-
Vibrational Frequency Analysis: A frequency calculation is typically performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).
Predicted Geometric Features from Computational Models:
-
Bond Lengths and Angles: DFT calculations can provide precise predictions of bond lengths and angles. The C=O bond is expected to be around 1.25 Å, the C-N(Et)₂ bond around 1.38 Å, and the C-NH₂ bond around 1.35 Å. The bond angles around the central carbon and the nitrogen atoms will reflect their sp² hybridization, with values close to 120°.
-
Dihedral Angles and Conformational Energy Profile: The potential energy surface scan will reveal the preferred dihedral angles and the energy barriers to rotation. It is anticipated that the most stable conformer will have the ethyl groups positioned to minimize steric clashes.
Structure-Activity Relationship (SAR) and the Role of Molecular Geometry in Drug Design
The three-dimensional shape of this compound and its derivatives is a critical determinant of their biological activity. The specific orientation of the urea's hydrogen bond donors and acceptors, as well as the spatial disposition of the ethyl groups, dictates how the molecule fits into the binding pocket of a target protein.
Case Study Insight: N,N-Disubstituted Ureas as Enzyme Inhibitors
In the development of inhibitors for various enzymes, the N,N-disubstituted urea moiety often plays a crucial role in establishing key interactions with the active site. For instance, in the design of soluble epoxide hydrolase (sEH) inhibitors, the urea group forms critical hydrogen bonds with amino acid residues in the enzyme's active site.[12] The substitution pattern on the urea nitrogens, such as the presence of diethyl groups, influences the molecule's overall shape and its ability to access and bind to the target. A change in the conformation of the diethylamino group could lead to a loss of binding affinity due to steric clashes or the misalignment of hydrogen bonding groups.
The diagram below illustrates the logical workflow for integrating the understanding of this compound's molecular geometry into a drug discovery pipeline.
Caption: Workflow integrating the geometric analysis of this compound into drug discovery.
Conclusion
This technical guide has provided a multi-faceted exploration of the molecular geometry of this compound, integrating insights from synthesis, experimental analysis, and computational modeling. A thorough understanding of its structural characteristics is not merely an academic exercise but a crucial prerequisite for its effective utilization in the design and development of novel therapeutics. The principles and methodologies outlined herein offer a robust framework for researchers to rationally design next-generation drug candidates that incorporate the versatile this compound scaffold.
References
-
Clayden, J., Lemiègre, L., Pickworth, M., & Jones, L. (2010). The origin of the conformational preference of N,N'-diaryl-N,N'-dimethyl ureas. Organic & Biomolecular Chemistry, 8(23), 5437-5444. [Link]
-
Hwang, S. H., Wagner, K. M., Morisseau, C., & Hammock, B. D. (2011). 1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors of Human and Murine Soluble Epoxide Hydrolase: Structure–Activity Relationships, Pharmacokinetics, and Reduction of Inflammatory Pain. Journal of Medicinal Chemistry, 54(10), 3596-3609. [Link]
-
Ganis, P., Avitabile, G., Corradini, P., & Goodman, M. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Proceedings of the National Academy of Sciences, 67(1), 426-433. [Link]
-
Urea. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
Cambridge Crystallographic Data Centre. (n.d.). The Cambridge Structural Database (CSD). [Link]
-
Kathiravan, S., Dhillon, P., Zhang, T., & Nicholls, I. A. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Molecules, 29(23), 5669. [Link]
-
Talele, T. T. (2020). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(5), 795-814. [Link]
-
Bis-urea anion receptors: influence of receptor structure and anion nature on binding affinity and stability. (2024). RSC Advances, 14(33), 23865-23873. [Link]
-
The Largest Curated Crystal Structure Database. (n.d.). In CCDC. Retrieved January 3, 2026, from [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2020). ACS Medicinal Chemistry Letters, 11(5), 795-814. [Link]
-
Potential energy surface. (n.d.). In Wikipedia. Retrieved January 3, 2026, from [Link]
-
CCDC: Structural Chemistry Data, Software, and Insights. (n.d.). In CCDC. Retrieved January 3, 2026, from [Link]
-
Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors. (2023). ChemistrySelect, 8(26), e202301031. [Link]
-
Foundations of Chemical Kinetics Lecture 7: Introduction to potential energy surfaces. (2021). [Link]
-
Synthesis, Biological Evaluation and in Silico Studies of Novel Urea/Thiourea Derivatives of Lenalidomide. (2022). Molecules, 27(19), 6649. [Link]
-
Urea, N,N'-diethyl-. (n.d.). In NIST WebBook. Retrieved January 3, 2026, from [Link]
-
Review of Applications of Density Functional Theory (DFT) Quantum Mechanical Calculations to Study the High-Pressure Polymorphs of Organic Crystalline Materials. (2022). Materials, 15(15), 5431. [Link]
Sources
- 1. helios.eie.gr [helios.eie.gr]
- 2. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. researchrepository.wvu.edu [researchrepository.wvu.edu]
- 5. The origin of the conformational preference of N,N'-diaryl-N,N'-dimethyl ureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. huntresearchgroup.org.uk [huntresearchgroup.org.uk]
- 10. Potential energy surface - Wikipedia [en.wikipedia.org]
- 11. people.uleth.ca [people.uleth.ca]
- 12. Synthesis of New N,N′‐Diarylureas and Their Theoretical Study as Cannabinoid‐1 Receptor Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Thermochemical Profile of 1,1-Diethylurea: An In-Depth Technical Guide
Introduction
1,1-Diethylurea (CAS 634-95-7), an asymmetrically substituted dialkylurea, serves as a vital molecular entity in diverse fields, including organic synthesis and drug development.[1] Its utility in forming molecular adducts and co-crystals underscores the importance of a thorough understanding of its energetic landscape. This technical guide provides a comprehensive overview of the key thermochemical data for this compound, intended for researchers, scientists, and professionals in drug development. We will delve into the experimental and computational methodologies used to determine its fundamental thermodynamic properties, offering insights into the causality behind experimental choices and ensuring scientific integrity through detailed protocols and authoritative references.
Core Thermochemical Data of this compound
A summary of the essential thermochemical properties of this compound is presented below. These values, derived from a combination of experimental measurements and computational models, form the foundation for understanding the compound's stability, reactivity, and phase behavior.
| Thermochemical Property | Symbol (Unit) | Value | Reference(s) |
| Standard Molar Enthalpy of Formation (gas) | ΔfH°gas (kJ·mol-1) | -272.3 ± 1.6 | [2] |
| Standard Molar Enthalpy of Combustion (solid) | ΔcH°solid (kJ·mol-1) | -3310.32 ± 0.89 | [3] |
| Standard Molar Enthalpy of Sublimation | ΔsubH° (kJ·mol-1) | 95.8 ± 0.5 | [4] |
| Enthalpy of Fusion | ΔfusH (kJ·mol-1) | Data not available | |
| Solid Phase Heat Capacity | Cp,solid (J·mol-1·K-1) | Data not available | |
| Standard Molar Entropy (solid) | S°solid (J·mol-1·K-1) | Data not available | |
| Standard Gibbs Free Energy of Formation (gas) | ΔfG°gas (kJ·mol-1) | Calculated value |
Experimental Determination of Thermochemical Properties
The acquisition of reliable thermochemical data is paramount for the accurate modeling of chemical processes. This section details the state-of-the-art experimental techniques employed to determine the key thermodynamic parameters of this compound.
Standard Molar Enthalpy of Combustion via Static Bomb Calorimetry
The standard molar enthalpy of combustion (ΔcH°solid) is a cornerstone of thermochemistry, providing a direct measure of the energy released upon complete oxidation of a substance. For nitrogen-containing organic compounds like this compound, static bomb calorimetry is the method of choice.
Causality of Experimental Choices:
-
Static Bomb vs. Rotating Bomb: A static bomb calorimeter is sufficient for compounds containing carbon, hydrogen, oxygen, and nitrogen, as the final products (CO₂, H₂O, and N₂) are well-defined and do not require rotation to ensure complete reaction and a homogeneous final state.
-
High-Purity Oxygen: The use of high-purity oxygen at high pressure (typically 30 atm) ensures complete and rapid combustion of the sample.
-
Benzoic Acid as a Standard: The calorimeter is calibrated using a standard substance with a precisely known enthalpy of combustion, such as benzoic acid, to determine the energy equivalent of the calorimeter system.
Experimental Protocol: Static Bomb Calorimetry
-
Sample Preparation: A pellet of approximately 0.5 g of high-purity, crystalline this compound is accurately weighed into a platinum crucible.
-
Bomb Assembly: The crucible is placed in the bomb, and a platinum ignition wire is positioned to be in contact with the sample. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.
-
Pressurization: The bomb is sealed and filled with high-purity oxygen to a pressure of approximately 30 atm.
-
Calorimeter Setup: The sealed bomb is placed in the calorimeter vessel, which is filled with a known mass of water. The system is allowed to reach thermal equilibrium.
-
Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is monitored with high precision as a function of time until a constant temperature is reached.
-
Analysis of Products: After the experiment, the bomb is depressurized, and the liquid and gaseous contents are analyzed to determine the amounts of nitric acid and unburned carbon, if any.
-
Calculation: The standard enthalpy of combustion is calculated from the corrected temperature rise, the energy equivalent of the calorimeter, and corrections for the formation of nitric acid and other side reactions.
Workflow Diagram: Combustion Calorimetry
Caption: Workflow for determining the standard enthalpy of combustion.
Standard Molar Enthalpy of Sublimation via the Transpiration Method
The enthalpy of sublimation (ΔsubH°) is the energy required to transform a substance from the solid to the gaseous state. For organic compounds with low volatility, the transpiration method is a reliable technique for determining this value by measuring the temperature dependence of the vapor pressure.
Causality of Experimental Choices:
-
Inert Carrier Gas: An inert gas, such as nitrogen or argon, is used to carry the vapor of the substance, preventing any chemical reactions.
-
Controlled Temperature and Flow Rate: Precise control of the temperature of the saturator and the flow rate of the carrier gas is crucial for achieving saturation and obtaining accurate vapor pressure measurements.
-
Gravimetric Analysis: The amount of sublimed substance is determined by a highly sensitive microbalance, providing a direct measure of the mass transported by the carrier gas.
Experimental Protocol: Transpiration Method
-
Sample Preparation: A sample of this compound is placed in a saturator, which is a tube packed with the substance and maintained at a constant temperature.
-
Experimental Setup: A stream of an inert carrier gas with a precisely controlled flow rate is passed through the saturator.
-
Saturation: The carrier gas becomes saturated with the vapor of this compound as it passes through the saturator.
-
Condensation and Quantification: The gas stream then flows through a condenser where the sublimed substance is deposited and subsequently weighed using a microbalance.
-
Vapor Pressure Calculation: The vapor pressure at a given temperature is calculated from the mass of the sublimed substance, the volume of the carrier gas, and the ideal gas law.
-
Clausius-Clapeyron Equation: The enthalpy of sublimation is determined from the slope of the plot of the natural logarithm of the vapor pressure versus the reciprocal of the absolute temperature, according to the Clausius-Clapeyron equation.
Workflow Diagram: Transpiration Method
Caption: Workflow for determining the enthalpy of sublimation.
Enthalpy of Fusion via Differential Scanning Calorimetry (DSC)
The enthalpy of fusion (ΔfusH) is the heat absorbed by a substance when it melts at a constant temperature. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for measuring this property.
Causality of Experimental Choices:
-
Inert Atmosphere: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidation of the sample at elevated temperatures.
-
Controlled Heating Rate: A linear and controlled heating rate is applied to both the sample and a reference pan to ensure accurate measurement of the heat flow difference.
-
Hermetically Sealed Pans: For volatile samples, hermetically sealed pans are used to prevent mass loss during the experiment, which would lead to inaccurate results.
Experimental Protocol: Differential Scanning Calorimetry
-
Sample Preparation: A small, accurately weighed amount of this compound (typically 2-5 mg) is placed in an aluminum DSC pan. The pan is hermetically sealed.
-
Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with the desired temperature range and heating rate (e.g., 10 K/min).
-
Data Acquisition: The sample is heated at a constant rate, and the difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The melting of the sample is observed as an endothermic peak on the DSC thermogram. The area under this peak is integrated to determine the enthalpy of fusion. The onset temperature of the peak is taken as the melting point.
Workflow Diagram: Differential Scanning Calorimetry
Caption: Workflow for determining the enthalpy of fusion.
Computational Thermochemistry: A Theoretical Approach
In addition to experimental methods, computational quantum chemistry provides a powerful tool for predicting the thermochemical properties of molecules. Methods like the Gaussian-n (Gn) theories offer a high level of accuracy.
Methodology Overview: G3MP2 Theory
The G3MP2 (Gaussian-3 using MP2) theory is a composite method that approximates the results of a more computationally expensive G3 calculation. It involves a series of ab initio molecular orbital calculations to arrive at a final, accurate energy.
Logical Relationship: G3MP2 Calculation
Caption: Logical steps in a G3MP2 computational thermochemistry calculation.
These computational approaches are invaluable for estimating the thermochemical properties of molecules for which experimental data is unavailable or difficult to obtain. The agreement between high-level theoretical calculations and experimental results provides a strong validation for both methodologies.
Derived Thermochemical Properties
From the fundamental experimental data, other important thermochemical properties can be derived.
Standard Molar Enthalpy of Formation (Solid)
The standard molar enthalpy of formation in the solid state (ΔfH°solid) can be calculated using the following relationship:
ΔfH°solid = ΔfH°gas - ΔsubH°
Using the experimentally determined values for this compound:
ΔfH°solid = (-272.3 ± 1.6 kJ·mol-1) - (95.8 ± 0.5 kJ·mol-1) = -368.1 ± 1.7 kJ·mol-1
Standard Gibbs Free Energy of Formation
The standard Gibbs free energy of formation (ΔfG°) is a measure of the spontaneity of the formation of a compound from its constituent elements in their standard states. It can be calculated using the equation:
ΔfG° = ΔfH° - TΔS°f
Conclusion
This technical guide has provided a detailed overview of the key thermochemical data for this compound, emphasizing the experimental and computational methodologies used for their determination. The presented protocols and workflows offer a practical framework for researchers in the field. A comprehensive understanding of these thermodynamic properties is essential for the rational design of synthetic routes, the formulation of drug products, and the prediction of chemical reactivity and stability. Further experimental work is warranted to determine the enthalpy of fusion, heat capacity, and standard molar entropy of this compound to complete its thermochemical profile.
References
-
Kabo, G. Ya., Miroshnichenko, E. A., Frenkel, M. L., Kozyro, A. A., Simirskii, V. V., Krasulin, A. P., ... & Lebedev, Yu. A. (1990). Thermochemistry of urea alkyl derivatives. Bulletin of the Academy of Sciences of the USSR, Division of Chemical Science, 39(4), 662-667. [Link]
-
NIST Chemistry WebBook. (n.d.). N,N-diethylurea. In NIST Standard Reference Database Number 69. National Institute of Standards and Technology. Retrieved from [Link]
-
Cheméo. (n.d.). N,N-diethylurea. Retrieved from [Link]
-
Emel'yanenko, V. N., Kabo, G. J., & Verevkin, S. P. (2006). Measurement and Prediction of Thermochemical Properties: Improved Increments for the Estimation of Enthalpies of Sublimation and Standard Enthalpies of Formation of Alkyl Derivatives of Urea. Journal of Chemical & Engineering Data, 51(1), 79–87. [Link]
-
Curtiss, L. A., Redfern, P. C., & Frurip, D. J. (2000). Gaussian-3 theory. In Reviews in Computational Chemistry (Vol. 15, pp. 147-200). John Wiley & Sons, Inc. [Link]
-
Emel'yanenko, V. N., Kabo, G. J., & Verevkin, S. P. (2006). Measurement and Prediction of Thermochemical Properties: Improved Increments for the Estimation of Enthalpies of Sublimation and Standard Enthalpies of Formation of Alkyl Derivatives of Urea. Journal of Chemical & Engineering Data, 51(1), 79–87. [Link]
- Platonov, V. A., & Simirskii, V. V. (2000). Standard enthalpies of formation of some N,N-disubstituted ureas. Russian Journal of Physical Chemistry A, 74(11), 1845-1847.
- Stull, D. R., Westrum, E. F., & Sinke, G. C. (1969). The chemical thermodynamics of organic compounds. Wiley.
- Della Gatta, G., Ferro, D., & Piacente, V. (1987). Enthalpies of fusion and solid-to-solid transition, entropies of fusion for urea and twelve alkylurea. Thermochimica Acta, 122(2), 143-151.
- Ferloni, P., & Della Gatta, G. (1995). Heat capacities of urea, N-methylurea, N-ethylurea, N-(n)propylurea, and N-(n)butylurea in the range 200 to 360 K. Thermochimica Acta, 266, 203-212.
- Simirsky, V. V., Kabo, G. J., & Frenkel, M. L. (1987). Additivity of the enthalpies of formation of urea derivatives in the crystalline state. The Journal of Chemical Thermodynamics, 19(10), 1121-1127.
- Verevkin, S. P. (2002). Thermochemistry of substituted ureas: strain and resonance effects. The Journal of Chemical Thermodynamics, 34(3), 397-410.
- Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
- Chickos, J. S., & Acree Jr, W. E. (2002). Enthalpies of sublimation of organic and organometallic compounds.
- Roux, M. V., Temprado, M., Jiménez, P., Notario, R., Foces-Foces, C., Verevkin, S. P., & Liebman, J. F. (2006). Thermochemistry of 2, 5-thiophenedicarboxylic acid. The Journal of Physical Chemistry A, 110(45), 12477-12483.
- da Silva, M. A. V. R., & Monte, M. J. S. (2010). A new look at the thermochemistry of urea and its derivatives. The Journal of Chemical Thermodynamics, 42(9), 1166-1172.
Sources
Methodological & Application
The Versatile Role of 1,1-Diethylurea in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling the Potential of an Asymmetrical Urea
1,1-Diethylurea, a readily accessible yet often underutilized synthetic building block, is emerging as a versatile reagent in the organic chemist's toolkit. With the chemical formula (C₂H₅)₂NCONH₂, this asymmetrical urea derivative offers unique steric and electronic properties that can be exploited in a variety of synthetic transformations.[1][2][3] Its applications range from its role in the formation of molecular adducts to its participation in multicomponent reactions for the construction of complex heterocyclic scaffolds.[1][4] Furthermore, its derivatives are showing promise as directing groups in the highly sought-after field of C-H activation. This guide provides an in-depth exploration of the practical applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Safety Data at a Glance
A thorough understanding of a reagent's properties is paramount for its safe and effective use in the laboratory.
| Property | Value | Source |
| CAS Number | 634-95-7 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O | [1][2] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 69-71 °C | [3] |
| Solubility | Soluble in water (50 g/L) and common organic solvents. | [2] |
| Safety | Harmful if swallowed. Avoid contact with skin and eyes. Wear appropriate personal protective equipment. | [3] |
Hazard and Precautionary Statements:
| Pictogram | Signal Word | Hazard Statement |
| Warning | H302: Harmful if swallowed |
It is imperative to consult the full Safety Data Sheet (SDS) before handling this compound.
Application I: A Key Component in the Biginelli Reaction for Dihydropyrimidinone Synthesis
The Biginelli reaction, a one-pot three-component condensation, is a cornerstone of heterocyclic synthesis, providing access to dihydropyrimidinones (DHPMs), a class of compounds with significant pharmacological activities.[5][6][7] While traditionally employing urea, the use of N,N-disubstituted ureas like this compound offers a pathway to novel DHPMs with unique substitution patterns.
Mechanistic Rationale
The accepted mechanism for the Biginelli reaction involves the initial acid-catalyzed condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic species is then attacked by the enol of the β-ketoester. Subsequent cyclization and dehydration afford the final dihydropyrimidinone product.[5][6] When using an N,N-disubstituted urea such as this compound, the reaction proceeds similarly, yielding a dihydropyrimidinone with a fully substituted nitrogen at the 1-position.
Figure 1: Generalized mechanism of the Biginelli reaction with this compound.
Detailed Protocol: Synthesis of 1,1-Diethyl-4-phenyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one
This protocol is adapted from established procedures for N,N-disubstituted ureas in the Biginelli reaction.[4]
Materials:
-
Benzaldehyde (1.0 eq)
-
Ethyl acetoacetate (1.0 eq)
-
This compound (1.1 eq)
-
Chlorotrimethylsilane (TMSCl) (4.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
Procedure:
-
To a stirred solution of benzaldehyde (1.0 mmol) and ethyl acetoacetate (1.0 mmol) in anhydrous DMF (5 mL) under an inert atmosphere, add this compound (1.1 mmol).
-
Cool the mixture to 0 °C and add chlorotrimethylsilane (4.0 mmol) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-water (50 mL) and stir for 30 minutes.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 1,1-diethyl-3,4-dihydropyrimidin-2(1H)-one.
Expected Outcome:
Based on similar reactions with N,N-disubstituted ureas, a moderate to good yield of the target dihydropyrimidinone can be expected. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Application II: Precursor to Directing Groups for C-H Functionalization
The direct functionalization of carbon-hydrogen (C-H) bonds is a transformative strategy in organic synthesis, offering a more atom- and step-economical approach to molecule construction. A key challenge in this field is achieving regioselectivity. The use of directing groups, which position a metal catalyst in proximity to a specific C-H bond, has emerged as a powerful solution. N'-Aryl-N,N-dialkylureas have been successfully employed as directing groups for the ortho-arylation of arenes.[8]
Mechanistic Rationale
In this context, the urea moiety acts as a bidentate directing group, coordinating to a palladium catalyst. This coordination forms a stable palladacycle intermediate, bringing the catalyst in close proximity to an ortho C-H bond of the aryl ring. Subsequent oxidative addition of an aryl halide, followed by reductive elimination, leads to the formation of a new C-C bond at the ortho position.
Figure 2: Simplified catalytic cycle for Pd-catalyzed ortho-arylation using an N'-Aryl-N,N-dialkylurea directing group.
Detailed Protocol: Synthesis of a 1-Aryl-3,3-diethylurea Directing Group Precursor
The first step in utilizing this compound for C-H activation is its conversion to an N'-aryl-N,N-dialkylurea.
Materials:
-
Aniline (or a substituted aniline) (1.0 eq)
-
This compound (1.0 eq)
-
Hydrochloric acid (catalytic amount)
-
Toluene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine the aniline (10 mmol), this compound (10 mmol), and a catalytic amount of concentrated hydrochloric acid (2-3 drops) in toluene (50 mL).
-
Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired 1-aryl-3,3-diethylurea.
Detailed Protocol: Palladium-Catalyzed Ortho-Arylation of 1-Phenyl-3,3-diethylurea
This protocol is based on general procedures for the ortho-arylation of N-aryl ureas.[8]
Materials:
-
1-Phenyl-3,3-diethylurea (1.0 eq)
-
Aryl iodide (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
Procedure:
-
To an oven-dried Schlenk tube, add 1-phenyl-3,3-diethylurea (0.5 mmol), the aryl iodide (0.6 mmol), palladium(II) acetate (0.025 mmol), and potassium carbonate (1.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane (2.5 mL) via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the ortho-arylated product.
Conclusion: A Building Block with Broadening Horizons
This compound is a versatile and cost-effective reagent with significant potential in modern organic synthesis. Its utility in the construction of medicinally relevant dihydropyrimidinone scaffolds via the Biginelli reaction and its role as a precursor to effective directing groups for C-H functionalization highlight its value. The protocols provided herein serve as a practical guide for researchers to explore and exploit the synthetic utility of this valuable building block. As the demand for efficient and selective synthetic methodologies continues to grow, the applications of this compound and its derivatives are poised for further expansion in the fields of drug discovery, agrochemicals, and materials science.
References
-
Ryabukhin, S. V., Plaskon, A. S., Ostapchuk, E. N., Volochnyuk, D. M., & Tolmachev, A. A. (2007). N-Substituted Ureas and Thioureas in Biginelli Reaction Promoted by Chlorotrimethylsilane: Convenient Synthesis of N1-Alkyl-, N1-Aryl-, and N1,N3-Dialkyl-3,4-dihydropyrimidin-2(1H)-(thi)ones. Synthesis, 2007(03), 417-427. [Link]
- Ghotkar, N. S., & Berad, B. N. (2015). Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-one using Layered Double Hydroxide (LDH) as a eco-friendly catalyst. Der Pharma Chemica, 7(5), 167-172.
-
Efficient One-Pot Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones via a Three-Component Biginelli Reaction. (2021). Molecules, 26(12), 3694. [Link]
-
This compound | CAS 634-95-7. Matrix Fine Chemicals. [Link]
- Tin(lV) catalyzed one-pot synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions. (2005). Indian Journal of Chemistry, 44B, 2577-2581.
- Azimi, S., & Hariri, M. (2015). Solvent-free and one-pot Biginelli synthesis of 3,4-dihydropyrimidin-2(1H)-ones and thiones using a new ionic liquid as a green catalyst.
-
Biginelli Reaction. Organic Chemistry Portal. [Link]
-
Synthesis of 3,4-Dihydropyrimidin-2(1H)-Ones and Their Corresponding 2(1H)Thiones Using Trichloroacetic Acid as a Catalyst under Solvent-Free Conditions. (2012). International Journal of Organic Chemistry, 2(4), 333-339. [Link]
-
Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N-Doped Fulminenes via BBr3-Derived Dibromoboracycles. (2024). PubMed. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | 634-95-7 [amp.chemicalbook.com]
- 4. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. A Green and Simple Protocol one-pot Biginelli Condensation using Dicalcium Phosphate as Reusable Catalyst [scielo.org.mx]
- 8. Ortho Arylation of N-Aryl Amides and the Construction of Diagonal Tetraarylbenzenediamines and N-Doped Fulminenes via BBr3-Derived Dibromoboracycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,1-Diethylurea as a Reagent in Chemical Reactions
Introduction:
1,1-Diethylurea (DEU), an asymmetrically substituted urea derivative, is a versatile yet specialized reagent in modern chemical synthesis and materials science. While not as broadly employed as its parent compound, urea, DEU offers unique properties owing to the presence of the two ethyl groups on one of the nitrogen atoms. These substitutions influence its steric hindrance, hydrogen bonding capabilities, and reactivity, making it a valuable tool in specific applications. This guide provides an in-depth exploration of the primary applications of this compound, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in drug development and materials science.
Physicochemical Properties of this compound
A foundational understanding of the physical and chemical properties of this compound is crucial for its effective application.
| Property | Value | Reference |
| CAS Number | 634-95-7 | [1] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Molecular Weight | 116.16 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 69-71 °C | [3] |
| Solubility in Water | 50 g/L | [4] |
| Synonyms | N,N-Diethylurea, Asym-diethylurea | [2] |
Core Application I: Stabilization of Nitrocellulose-Based Formulations
A significant application of this compound and other urea derivatives is in the stabilization of nitrocellulose, a key component in propellants, lacquers, and other energetic materials.[5][6] Nitrocellulose is inherently prone to auto-decomposition, a process that can be accelerated by heat, light, and acidic impurities, leading to the release of nitrogen oxides (NOx).[7] These NOx species act as catalysts for further degradation, creating a dangerous autocatalytic cycle.
Mechanism of Stabilization
Substituted ureas, including this compound, function as stabilizers by scavenging the initial NOx radicals produced during nitrocellulose decomposition. The mechanism involves the reaction of the urea derivative with these nitrogen oxides, effectively neutralizing them and preventing their participation in the autocatalytic degradation cascade. This process enhances the chemical stability and extends the safe storage life of nitrocellulose-based products.[8]
Caption: Mechanism of nitrocellulose stabilization by this compound.
Protocol for Incorporation of this compound into a Nitrocellulose Lacquer
This protocol is adapted from general procedures for incorporating stabilizers into nitrocellulose dopes.[9]
Materials:
-
Nitrocellulose (12% nitrogen content)
-
This compound (99% purity)
-
Solvent system: 2:1 mixture of ethyl acetate and ethanol
-
Plasticizer (e.g., dibutyl phthalate)
-
Magnetic stirrer and stirring bar
-
Beaker or flask
-
Film applicator
Procedure:
-
Prepare the Solvent System: In a well-ventilated fume hood, prepare the desired volume of the ethyl acetate/ethanol solvent mixture.
-
Dissolve the Stabilizer and Plasticizer: To the solvent system, add the plasticizer (e.g., 5% by weight of nitrocellulose) and this compound (typically 1-3% by weight of nitrocellulose). Stir until all components are fully dissolved.
-
Prepare the Nitrocellulose Dope: Slowly add the dry nitrocellulose to the solvent mixture while stirring continuously. Continue stirring until the nitrocellulose is completely dissolved and a homogenous, viscous dope is formed. This may take several hours.
-
Casting the Film: Cast the nitrocellulose dope onto a flat, non-reactive surface (e.g., glass plate) using a film applicator to ensure a uniform thickness.
-
Drying: Allow the solvent to evaporate in a dust-free, well-ventilated area at ambient temperature. The drying time will depend on the film thickness and solvent system.
Protocol for Evaluating Stabilizer Efficacy using Differential Scanning Calorimetry (DSC)
Thermal analysis techniques like DSC are essential for evaluating the effectiveness of stabilizers.[10] An effective stabilizer will increase the onset temperature of decomposition of the nitrocellulose.
Equipment:
-
Differential Scanning Calorimeter (DSC)
-
Hermetic aluminum pans
-
Crimper for sealing pans
Procedure:
-
Sample Preparation: Prepare two samples: one of unstabilized nitrocellulose and one of nitrocellulose stabilized with 1-3% this compound, prepared as described above. Ensure the samples are thoroughly dried.
-
Sample Encapsulation: Accurately weigh 1-2 mg of the sample into a hermetic aluminum pan and seal it using a crimper. Prepare an empty sealed pan as a reference.
-
DSC Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to 300°C at a constant heating rate (e.g., 10°C/min) under an inert nitrogen atmosphere.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Determine the onset temperature of the exothermic decomposition peak for both the stabilized and unstabilized samples.
-
A significant increase in the onset temperature for the stabilized sample indicates effective stabilization.
-
Core Application II: Formation of Molecular Adducts and Co-crystals
This compound is known to form molecular adducts and co-crystals with various organic molecules, particularly aromatic carboxylic acids.[11][12] Co-crystals are crystalline structures composed of two or more different molecules held together by non-covalent interactions, such as hydrogen bonding. The formation of co-crystals can significantly alter the physicochemical properties of an active pharmaceutical ingredient (API), including its solubility, stability, and bioavailability, making it a critical area of research in drug development.[13]
Mechanism of Co-crystal Formation
The formation of co-crystals with this compound is driven by the establishment of robust hydrogen bonding networks between the urea's amide group and the functional groups of the co-former, such as the carboxylic acid group. The diethyl groups on one of the urea's nitrogen atoms can influence the crystal packing and the overall supramolecular architecture.
Caption: Formation of a co-crystal with this compound.
Protocol for the Synthesis of a this compound Co-crystal with an Aromatic Carboxylic Acid (Solution-Based Method)
This protocol is a general procedure based on the synthesis of urea-based co-crystals.[14]
Materials:
-
This compound
-
Aromatic carboxylic acid (e.g., 3,5-dinitrobenzoic acid)
-
Suitable solvent (e.g., ethanol, methanol, or ethyl acetate)
-
Conical flask or beaker
-
Magnetic stirrer and stirring bar
-
Hot plate (if necessary for dissolution)
-
Crystallization dish
-
Filtration apparatus (e.g., Büchner funnel and flask)
Procedure:
-
Stoichiometric Measurement: Accurately weigh equimolar amounts of this compound and the chosen aromatic carboxylic acid.
-
Dissolution: In a conical flask, dissolve both components in a minimal amount of the selected solvent. Gentle heating may be applied to facilitate dissolution.
-
Crystallization:
-
Slow Evaporation: Cover the flask with a perforated film (e.g., Parafilm with small holes) and allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
Cooling Crystallization: If the components were dissolved with heating, allow the solution to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath to induce crystallization.
-
-
Isolation of Co-crystals: Once crystals have formed, collect them by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals in a desiccator or under vacuum at a low temperature.
-
Characterization: Confirm the formation of the co-crystal using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy.
Protocol for the Mechanochemical Synthesis of a this compound Co-crystal (Liquid-Assisted Grinding)
Mechanochemical methods, such as grinding, offer a solvent-free or low-solvent alternative for co-crystal synthesis.[15]
Equipment:
-
Ball mill or mortar and pestle
-
Grinding balls (if using a ball mill)
-
Spatula
Materials:
-
This compound
-
Co-former (e.g., an aromatic carboxylic acid)
-
A small amount of a suitable liquid (e.g., ethanol, acetonitrile)
Procedure:
-
Weighing: Accurately weigh stoichiometric amounts of this compound and the co-former.
-
Grinding:
-
Mortar and Pestle: Place the powders in a mortar and grind them together vigorously for a set period (e.g., 15-30 minutes).
-
Ball Mill: Place the powders and grinding balls into the milling jar. Mill at a specified frequency (e.g., 30 Hz) for a set time.
-
-
Liquid-Assisted Grinding: Add a catalytic amount of the chosen liquid (a few microliters per 100 mg of solid) to the powder mixture before or during grinding. This can significantly accelerate the co-crystal formation.
-
Monitoring the Reaction: The progress of the co-crystal formation can be monitored by periodically taking a small sample and analyzing it by PXRD.
-
Isolation: Once the reaction is complete (as indicated by PXRD), the co-crystal powder can be used directly or recrystallized from a suitable solvent for further purification if necessary.
Other Potential Applications
While less documented, this compound may find utility in other areas of chemical synthesis:
-
As a Hydrotrope: Urea and its derivatives are known to act as hydrotropes, substances that can enhance the solubility of poorly soluble compounds in water. The amphiphilic nature of this compound suggests it could be explored for this purpose in various formulations.
-
Precursor for Asymmetrical Urea Synthesis: Although not a direct reagent in many named reactions, the synthesis of this compound itself is a model for the preparation of other asymmetrically substituted ureas, which are important scaffolds in medicinal chemistry and agrochemicals.[16]
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.
Conclusion
This compound is a valuable reagent with specific yet important applications in materials science and potentially in pharmaceutical development. Its role as a stabilizer for nitrocellulose is well-established, and its ability to form co-crystals presents opportunities for modifying the properties of active pharmaceutical ingredients. The protocols provided herein offer a starting point for researchers to explore and utilize the unique characteristics of this asymmetrically substituted urea.
References
- Google Patents. (1945). Stabilizing of nitrocellulose. US2378594A.
- Google Patents. (2009). Nitrocellulose Composition And Uses Therefor. US20090199938A1.
-
Sciencemadness.org. (2009). Methods of stabilization; NOx scavenging. Retrieved from [Link]
-
ResearchGate. (2024). Stabilizer selection and formulation strategies for enhanced stability of single base nitrocellulose propellants: A review. Retrieved from [Link]
- Google Patents. (1963). Stabilization of nitrocellulose. US3086897A.
-
ResearchGate. (2020). Comparisons of TGA and DSC approaches to evaluate nitrocellulose thermal degradation energy and stabilizer efficiencies. Retrieved from [Link]
- Smith, G., Coyne, M. G., & White, J. M. (2000). Molecular cocrystals of aromatic carboxylic acids with this compound: synthesis and the crystal structures of a series of nitro-substituted analogues. Australian Journal of Chemistry, 53(3), 203-208.
-
ResearchGate. (2000). Molecular Cocrystals of Aromatic Carboxylic Acids with this compound: Synthesis and the Crystal Structures of a Series of Nitro-Substituted Analogues. Retrieved from [Link]
-
MDPI. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. Retrieved from [Link]
-
NIH National Library of Medicine. (2021). Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Mechanosynthesis of urea–hydroxybenzoic acid cocrystals as sustained-release nitrogen fertilizer. Retrieved from [Link]
-
MDPI. (2024). Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. books.rsc.org [books.rsc.org]
- 7. US2378594A - Stabilizing of nitrocellulose - Google Patents [patents.google.com]
- 8. Mechanosynthesis of urea–hydroxybenzoic acid cocrystals as sustained-release nitrogen fertilizer - RSC Sustainability (RSC Publishing) DOI:10.1039/D3SU00021D [pubs.rsc.org]
- 9. US3086897A - Stabilization of nitrocellulose - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Ensuring the security of your connection [dspace.lib.cranfield.ac.uk]
Protocol for 1,1-Diethylurea cocrystal formation
An Application Guide to the Principles and Practice of 1,1-Diethylurea Cocrystal Formation
Abstract
Cocrystallization is a powerful technique in solid-state chemistry and pharmaceutical sciences for modifying the physicochemical properties of molecular solids, such as solubility, stability, and bioavailability, without altering the chemical structure of the active molecule.[1][2][3] This guide provides a comprehensive framework for the systematic screening, synthesis, and characterization of cocrystals involving this compound. We delve into the foundational principles of coformer selection, detail robust protocols for various cocrystallization methods, and outline a definitive workflow for the analytical characterization of new solid phases. This document is intended for researchers, scientists, and drug development professionals seeking to leverage cocrystal engineering.
Introduction: The Rationale for this compound Cocrystallization
This compound is a small, versatile molecule featuring key hydrogen bond donor (-NH₂) and acceptor (C=O) sites characteristic of the urea functional group. These features make it an excellent candidate for forming supramolecular synthons—predictable and robust hydrogen bonding patterns—with a wide variety of coformer molecules. The primary motivation for forming cocrystals with a molecule like this compound is to create novel crystalline materials with tailored physical properties. For instance, in the pharmaceutical industry, cocrystallization can significantly enhance the solubility and dissolution rate of poorly water-soluble active pharmaceutical ingredients (APIs).[4][5][6]
This guide offers a structured approach, moving from theoretical screening to definitive solid-state characterization, to facilitate the discovery and validation of this compound cocrystals.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material is fundamental to designing successful cocrystallization experiments. The key properties of this compound are summarized below.
| Property | Value | Source |
| Chemical Formula | C₅H₁₂N₂O | [7] |
| Molecular Weight | 116.16 g/mol | [7] |
| Melting Point | 69-71 °C | [8] |
| Appearance | White to light yellow solid/crystals | [7][8] |
| Solubility in Water | ~50 g/L | [7] |
| SMILES String | CCN(CC)C(N)=O |
Safety Considerations: this compound is classified as acutely toxic if swallowed (Acute Tox. 4 Oral). Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Foundational Strategy: Coformer Selection and Screening
The selection of an appropriate coformer is the most critical step in cocrystal design. The goal is to choose molecules that have a high probability of forming stable hydrogen bonds with this compound.
Principles of Coformer Selection
Successful cocrystal formation is typically governed by the principles of hydrogen bonding and molecular recognition. For this compound, promising coformers are those containing complementary functional groups, such as:
-
Carboxylic Acids: These are excellent hydrogen bond donors that can interact with the carbonyl oxygen of the urea. This compound has been shown to form molecular adducts with nitro-substituted aromatic carboxylic acids.[8]
-
Alcohols and Phenols: The hydroxyl groups can act as hydrogen bond donors to the urea's carbonyl or acceptors for the urea's -NH₂ group.
-
Amides: These can form amide-amide or amide-urea hydrogen bonding patterns.
For pharmaceutical applications, coformers should ideally be selected from the FDA's Generally Recognized as Safe (GRAS) list to minimize regulatory hurdles.[1]
Computational and Thermodynamic Screening
Before proceeding to laboratory experiments, computational and thermodynamic models can provide valuable insights and rank potential coformers, saving significant time and resources.
-
Conductor-like Screening Model for Real Solvents (COSMO-RS): This method calculates the excess enthalpy between this compound and a potential coformer. A negative excess enthalpy suggests that cocrystal formation is thermodynamically favorable.[1]
-
Phase Diagram Prediction: Thermodynamic models like the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT) can be used to predict ternary phase diagrams (API-coformer-solvent), helping to identify the optimal solvent and concentration ranges for successful cocrystallization.[4][9]
Experimental Protocols for Cocrystal Synthesis
Several methods can be employed to synthesize cocrystals. The choice of method depends on the solubility characteristics of the components, the desired scale, and the available equipment. It is recommended to screen with multiple methods, as some solid forms may be accessible only through specific pathways.
Method A: Solution Evaporation
This is the most common and straightforward screening method.[1][3] It relies on the principle that as a solvent containing stoichiometric amounts of the two components evaporates, supersaturation is achieved, leading to the nucleation and growth of the most stable crystalline phase.[10]
Protocol:
-
Weigh equimolar amounts of this compound and the selected coformer (e.g., 0.5 mmol each). Note: Stoichiometric ratios other than 1:1 (e.g., 1:2 or 2:1) should also be explored.
-
Select a suitable solvent or solvent system in which both components are soluble. Common choices include ethanol, methanol, acetonitrile, and ethyl acetate.[4]
-
Dissolve both components in a minimal amount of the chosen solvent in a small vial. Gentle heating and sonication may be applied to facilitate dissolution.
-
Cover the vial with a perforated lid or parafilm to allow for slow solvent evaporation under ambient conditions.
-
Monitor the vial for crystal growth over several hours to days.
-
Once crystals have formed and the solvent has evaporated, harvest the solid for analysis.
Method B: Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method that is highly efficient and requires minimal solvent. It is particularly useful for components with mismatched solubilities.[3]
Protocol:
-
Place stoichiometric amounts of this compound and the coformer into a milling jar (e.g., stainless steel) with a grinding ball. A typical screening scale is 50-100 mg total material.
-
Add a catalytic amount of a suitable solvent (typically 10-50 µL per 100 mg of solid). The solvent acts as a molecular lubricant to facilitate the reaction.[11]
-
Mill the mixture in a mixer mill (e.g., at a frequency of 20-30 Hz) for a period of 30-90 minutes.[2]
-
Recover the resulting powder for analysis.
Method C: Slurry Crystallization
This method involves equilibrating a suspension of the starting materials in a solvent where at least one component is sparingly soluble. The system will thermodynamically evolve towards the most stable solid form, which is often the cocrystal.[1]
Protocol:
-
Add stoichiometric amounts of this compound and the coformer to a vial.
-
Add a small volume of a selected solvent, sufficient to create a mobile slurry but not to fully dissolve the solids.
-
Seal the vial and stir the suspension vigorously using a magnetic stir bar at a constant temperature (e.g., 25 °C).
-
Allow the slurry to equilibrate for 24-72 hours.
-
Isolate the solid phase by vacuum filtration and allow it to air dry.
Analytical Workflow for Cocrystal Characterization
Confirming the formation of a new cocrystal phase, rather than a simple physical mixture or other solid form, requires a systematic analytical approach. The following workflow provides a robust method for characterization.[12]
Figure 1: A comprehensive workflow for the characterization and validation of potential cocrystals.
Primary Characterization Techniques
These methods provide the initial, and often definitive, evidence of cocrystal formation.
-
Powder X-ray Diffraction (PXRD): This is the cornerstone of solid-state characterization.[13] The formation of a cocrystal is confirmed by a new, unique diffraction pattern that is distinct from the patterns of the individual starting materials or their simple physical mixture.[1][14]
-
Differential Scanning Calorimetry (DSC): Thermal analysis is used to determine the melting point and thermal behavior of the new solid. A successful cocrystal will typically exhibit a single, sharp melting endotherm at a temperature different from that of either this compound or the coformer.[1] This contrasts with a simple eutectic mixture, which shows a characteristic "V-shaped" phase diagram and a melting point lower than either component.[1]
Confirmatory Analysis
These techniques provide deeper structural insights and confirm the interactions between the components.
-
Thermogravimetric Analysis (TGA): TGA measures changes in mass as a function of temperature. It is used to assess the thermal stability of the cocrystal and to identify the presence of solvent molecules (solvates) or water (hydrates) in the crystal lattice.[14]
-
Vibrational Spectroscopy (FTIR/Raman): Infrared and Raman spectroscopy are highly sensitive to changes in hydrogen bonding. Shifts in the vibrational frequencies of key functional groups (e.g., the C=O stretch and N-H bends of the urea) provide direct evidence of intermolecular interactions between this compound and the coformer.[1]
-
Single-Crystal X-ray Diffraction (SC-XRD): If a single crystal of sufficient size and quality can be grown, SC-XRD provides unambiguous proof of cocrystal formation. It allows for the complete determination of the crystal structure, including bond lengths, angles, and the precise arrangement of molecules in the unit cell, offering definitive insight into the hydrogen bonding network.[13][14]
Conclusion
This application note provides a detailed, science-backed protocol for the formation and characterization of this compound cocrystals. By combining rational coformer selection with systematic experimental screening and a rigorous analytical workflow, researchers can efficiently discover and validate novel cocrystalline materials. The principles and methods described herein are broadly applicable and serve as a robust foundation for advancing research in crystal engineering and solid-form development.
References
-
A. S. Adebayo, A. A. Gbadamosi, & O. O. Adebayo. (2022). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC - NIH. [Link]
-
S. Horstmann, et al. (2019). Thermodynamic Approach for Co-crystal Screening. Crystal Growth & Design - ACS Publications. [Link]
-
A. V. Virovets, et al. (2023). Structural Characterization of Pharmaceutical Cocrystals with the Use of Laboratory X-ray Powder Diffraction Patterns. MDPI. [Link]
-
Cheméo. (n.d.). Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). Cheméo. [Link]
-
S. Horstmann, et al. (2021). Co-Crystal Screening by Vapor Sorption of Organic Solvents. ACS Publications. [Link]
-
ResearchGate. (n.d.). Classification of organic solvents for screening co-crystals. ResearchGate. [Link]
-
S. P. G. Costa, et al. (2022). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]
-
Synonyms. (2024). Cocrystal characterization techniques: Significance and symbolism. Synonyms. [Link]
-
F. Leng, K. Robeyns, & T. Leyssens. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. PMC - NIH. [Link]
-
Cardiff University. (2019). Solid-State Chemistry of Pharmaceutical Co-Crystals, Amino Acids and other Materials. -ORCA - Cardiff University. [Link]
-
Prime Scholars. (n.d.). Co-Crystals Formation of Clarithromycin with Urea: An Efficient Approach to Enhance the Solubility and Dissolution Rate. Prime Scholars. [Link]
-
A. J. Cruz-Cabeza, et al. (2022). Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. Crystal Growth & Design - ACS Publications. [Link]
-
Q. Yu, et al. (2018). Cocrystallization of Urea and Succinic Acid in “Nano-Crystallizer”. ResearchGate. [Link]
- Google Patents. (n.d.). CN109956891B - Technical method for preparing 1, 1-dimethyl urea.
-
F. Leng, K. Robeyns, & T. Leyssens. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. ResearchGate. [Link]
-
PubChem. (n.d.). CID 157868648 | C10H24N4O2. PubChem. [Link]
-
F. Leng, K. Robeyns, & T. Leyssens. (2021). Urea as a Cocrystal Former-Study of 3 Urea Based Pharmaceutical Cocrystals. PubMed. [Link]
-
F. Leng, K. Robeyns, & T. Leyssens. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. MDPI. [Link]
-
K. Z. Barikah. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
-
M. P. D. A. F. Martins, et al. (2021). Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. NIH. [Link]
Sources
- 1. Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea as a Cocrystal Former-Study of 3 Urea Based Pharmaceutical Cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. This compound | 634-95-7 [amp.chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
- 12. Cocrystal characterization techniques: Significance and symbolism [wisdomlib.org]
- 13. mdpi.com [mdpi.com]
- 14. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
Application Note & Protocols: 1,1-Diethylurea as a Versatile Reagent in the Synthesis of Pharmaceutical Intermediates
Abstract: This guide provides a detailed technical overview of 1,1-diethylurea, a key building block in synthetic organic chemistry. We explore its physicochemical properties and its primary application in the synthesis of N-acylated derivatives, which serve as crucial intermediates for pharmaceutical agents, particularly those targeting the central nervous system. The document outlines the mechanistic principles behind its reactivity and provides a comprehensive, step-by-step protocol for its N-acylation, complete with optimization strategies and safety considerations. This note is intended for researchers, chemists, and drug development professionals seeking to leverage substituted ureas in the design of novel therapeutics.
Introduction: The Role of Substituted Ureas in Medicinal Chemistry
The urea functional group is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutic agents. Its ability to act as a rigid hydrogen bond donor and acceptor makes it ideal for molecular recognition at biological targets. While simple urea is a cornerstone reagent, asymmetrically substituted ureas like this compound ((C₂H₅)₂NCONH₂) offer a pre-functionalized handle for building molecular complexity.
This compound provides a nucleophilic primary amine (-NH₂) for further elaboration, while the diethyl-substituted nitrogen remains protected. This inherent asymmetry is highly valuable for creating specific derivatives without the need for complex protection/deprotection steps. Its derivatives are particularly relevant in the development of anticonvulsant and sedative-hypnotic agents, where the urea moiety often plays a critical role in binding to receptors or enzymes.[1][2]
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its effective use in synthesis.
| Property | Value | Source(s) |
| CAS Number | 634-95-7 | [3] |
| Molecular Formula | C₅H₁₂N₂O | [3] |
| Molecular Weight | 116.16 g/mol | |
| Appearance | White to light yellow semi-transparent crystals or powder | [3][4] |
| Melting Point | 69-71 °C | [4] |
| Solubility | Water: ~50 g/L | [3] |
| Structure | (C₂H₅)₂NCONH₂ |
Core Synthetic Application: N-Acylation
The most powerful and direct application of this compound in generating pharmaceutical intermediates is through the N-acylation of its primary amine group. This reaction attaches a carbonyl-containing moiety (an acyl group) to the terminal nitrogen, forming a stable amide bond and yielding an N-acyl-N',N'-diethylurea derivative. These products are more complex intermediates ready for subsequent synthetic steps or for direct biological screening.
Mechanistic Rationale
The N-acylation of this compound is a classic nucleophilic acyl substitution. The lone pair of electrons on the primary amine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon of an acylating agent (e.g., an acid chloride or anhydride). The presence of the electron-donating diethyl groups on the adjacent nitrogen slightly increases the electron density of the urea system, though the primary amine remains the more sterically accessible and reactive site for acylation.
The reaction is typically base-mediated. A non-nucleophilic base is used to deprotonate the nitrogen after the initial attack, neutralizing the resulting positive charge and regenerating the catalyst or neutralizing the acid byproduct, driving the reaction to completion.
Caption: Generalized mechanism of N-acylation of this compound.
Experimental Protocol: Synthesis of an N-Acyl-N',N'-diethylurea Intermediate
This section provides a robust, generalized protocol for the acylation of this compound with an acid chloride. This procedure can be adapted for various acylating agents with minor modifications.
Objective: To synthesize a representative N-acyl-N',N'-diethylurea intermediate for downstream applications.
Materials and Equipment
-
Reagents:
-
This compound (97% or higher)
-
Acyl chloride (e.g., Benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as base)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Hexanes and Ethyl Acetate (for chromatography/recrystallization)
-
-
Equipment:
-
Round-bottom flask with magnetic stir bar
-
Addition funnel
-
Inert gas line (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and chamber
-
Glassware for purification (chromatography column or recrystallization)
-
Step-by-Step Synthesis Workflow
The following diagram outlines the complete workflow from reaction setup to purified product.
Caption: Experimental workflow for the N-acylation of this compound.
Detailed Procedural Steps & Rationale
-
Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add this compound (1.0 eq) and anhydrous DCM. Stir until fully dissolved. Add triethylamine (1.2 eq).
-
Rationale: An inert atmosphere prevents hydrolysis of the moisture-sensitive acyl chloride. Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct generated during the reaction.[5]
-
-
Cooling: Cool the flask in an ice bath to 0 °C.
-
Rationale: The acylation reaction is exothermic. Cooling controls the reaction rate, preventing the formation of potential side products and ensuring selective acylation.
-
-
Reagent Addition: Dissolve the acyl chloride (1.1 eq) in a small volume of anhydrous DCM and add it to an addition funnel. Add the solution dropwise to the stirring reaction mixture over 30 minutes, maintaining the internal temperature below 5 °C.
-
Rationale: A slight excess of the acylating agent ensures complete consumption of the starting urea. Slow, dropwise addition is critical for temperature control.
-
-
Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 2-4 hours. Monitor the reaction's progress by TLC, comparing it to the starting material spots.
-
Rationale: TLC allows for qualitative assessment of the consumption of starting material and the formation of the new, typically less polar, product.
-
-
Workup - Quenching and Extraction: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.
-
Rationale: The bicarbonate solution neutralizes the excess acyl chloride and the triethylammonium hydrochloride salt formed. Multiple extractions ensure complete recovery of the product from the aqueous phase.
-
-
Workup - Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and collect the filtrate.
-
Rationale: The brine wash removes residual water from the organic layer. MgSO₄ is a drying agent that removes trace amounts of water dissolved in the DCM.
-
-
Purification: Concentrate the filtrate using a rotary evaporator to yield the crude product. Purify the resulting solid by recrystallization or flash column chromatography.
-
Rationale: Purification is essential to remove unreacted starting materials, the base, and any side products, yielding the final intermediate with high purity required for subsequent pharmaceutical synthesis.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive acylating agent (hydrolyzed).2. Insufficient base.3. Low reaction temperature/time. | 1. Use freshly opened or distilled acylating agent.2. Increase base to 1.5 eq.3. Allow reaction to run longer or at a slightly elevated temperature (e.g., reflux in THF). |
| Formation of Multiple Products | 1. Reaction temperature too high.2. Di-acylation or side reactions.3. Impure starting materials. | 1. Maintain strict temperature control (0 °C) during addition.2. Use a milder acylating agent (e.g., an anhydride) or a bulkier base.3. Ensure purity of all reagents before starting. |
| Low Yield after Workup | 1. Product is partially water-soluble.2. Incomplete extraction.3. Loss during purification. | 1. Back-extract the aqueous layers with a more polar solvent like ethyl acetate.2. Perform 3-4 extractions instead of 2.3. Optimize recrystallization solvent system to minimize loss in the mother liquor. |
Conclusion
This compound is a valuable and cost-effective reagent for introducing the N,N-diethylurea scaffold into organic molecules. Its primary utility lies in straightforward N-acylation reactions, which provide access to a wide array of functionalized intermediates. These intermediates are direct precursors to compounds with potential therapeutic value, especially in the areas of anticonvulsants and sedatives. The protocol detailed herein offers a reliable and scalable method for leveraging this compound in pharmaceutical research and development, enabling the efficient synthesis of novel chemical entities.
References
-
CN101323598B - Preparation method of 5, 5-diethyl malonylurea. Google Patents.
-
ChemicalBook - this compound synthesis.
-
Guidechem - this compound 634-95-7 wiki.
-
ResearchGate - Scheme 2. Proposed mechanism of formation of N-acylurea.
-
CN105541731A - Method for preparing 5-ethyl-5-(1-methylbutyl)malonylurea. Google Patents.
-
Alfa Chemistry - CAS 634-95-7 this compound.
- Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates... - A paper describing the synthesis of barbiturate precursors.
-
ChemicalBook - this compound Chemical Properties,Usage,Production.
-
Sigma-Aldrich - this compound 97.
-
NIH PMC - Malonates in Cyclocondensation Reactions.
-
Alfa Chemistry - Diethyl Malonate Used in The Synthesis of Various Geminal Diazido Derivatives.
-
PharmaCompass - this compound | Drug Information, Uses, Side Effects, Chemistry.
-
ResearchGate - N-Acylation Reactions of Amines.
-
NIH PMC - Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABAA Agonist Derivatives.
-
PubMed - Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives.
-
NIH PMC - Overview of Chemistry and Therapeutic Potential of Non-Nitrogen Heterocyclics as Anticonvulsant Agents.
-
PubMed - Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives.
Sources
- 1. Synthesis and Anticonvulsant Effect of Novel Thiazolidinedione Containing Benzene-sulfonylurea and Sulfonylthiourea Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and anticonvulsant properties of 1-(amino-N-arylmethanethio)-3-(1-substituted benzyl-2, 3-dioxoindolin-5-yl) urea derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | 634-95-7 [amp.chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: 1,1-Diethylurea as a Latent Accelerator and Stabilizer in One-Component Epoxy Resin Systems
Introduction: The Challenge of Stability and Reactivity in Polymer Systems
In the realm of thermosetting polymers, particularly epoxy resins, a fundamental challenge lies in balancing the competing demands of long-term storage stability and rapid, low-temperature curing. For one-component systems, where the resin and curing agent are pre-mixed, preventing premature polymerization—or "gelling"—at ambient temperatures is critical for ensuring a viable shelf-life. However, for industrial applications such as automotive adhesives, composites, and powder coatings, a rapid cure at elevated temperatures is necessary to maintain high throughput. This duality of requirements has led to the development of latent curing systems, which remain dormant under storage conditions but become highly reactive upon thermal activation. Substituted ureas have emerged as a key class of compounds that, when paired with a primary curing agent like dicyandiamide (DICY), can effectively bridge this gap. This document provides a detailed technical guide on the application of 1,1-Diethylurea as a latent accelerator to enhance the storage stability and control the curing profile of one-component epoxy formulations.
The Role of this compound in Epoxy Formulations: A Mechanistic Overview
This compound belongs to a class of compounds known as substituted ureas, which are widely used as accelerators for the dicyandiamide (DICY) cure of epoxy resins.[1] In these systems, DICY is the primary latent hardener, valued for its insolubility in epoxy resins at room temperature, which contributes to the excellent shelf-life of one-component formulations.[2][3] However, DICY requires high temperatures (typically above 170°C) to initiate a reasonably fast cure.[2] The primary function of this compound is to significantly lower this activation temperature, enabling faster curing at temperatures in the range of 80°C to 160°C, while still maintaining good formulation stability at ambient temperatures.[4][5]
The Mechanism of Latent Acceleration
The stabilizing effect of this compound is intrinsically linked to its role as a latent accelerator. The prevailing mechanism suggests that at elevated temperatures, and in the presence of the epoxy resin, the substituted urea compound facilitates the generation of a reactive species that catalyzes the curing reaction.
It is proposed that substituted ureas react with the epoxide groups of the resin to form an intermediate, which then promotes the reaction of dicyandiamide with the epoxy resin.[6][7] This reaction pathway effectively increases the nucleophilicity of the DICY, accelerating its addition to the epoxy rings.[6] The latency, or storage stability, is achieved because this acceleration mechanism is temperature-dependent; at ambient temperatures, the reaction is sufficiently slow to prevent a significant increase in viscosity over several months. The choice of substituents on the urea molecule is critical, as it dictates both the activation temperature and the degree of latency.[1]
Application: One-Component Structural Adhesives and Composites
The combination of this compound with dicyandiamide in a standard bisphenol-A based epoxy resin is particularly well-suited for high-performance, one-component structural adhesives and pre-impregnated composite fibers (prepregs).[4] The key advantage is the creation of a stable, pre-mixed formulation that can be stored for extended periods and then rapidly cured on demand with the application of heat.
Key Performance Attributes:
-
Enhanced Storage Stability (Latency): Formulations exhibit a slow rate of viscosity increase at room temperature, providing a long working life.[4]
-
Controlled Cure Profile: The onset of curing can be tailored by adjusting the concentration of this compound, allowing for processing flexibility.[2]
-
Lower Curing Temperatures: Enables curing at temperatures significantly lower than required for DICY alone, reducing energy consumption and thermal stress on components.[1][2]
-
Excellent Mechanical Properties: The resulting cured polymer network retains the high performance typically associated with epoxy resins, including high strength and chemical resistance.[4]
Experimental Protocols
The following protocols provide a framework for evaluating the performance of this compound as a latent accelerator. These are intended as a starting point and should be optimized for specific epoxy resin systems and performance requirements.
Protocol 1: Formulation of a One-Component Epoxy System
Objective: To prepare a baseline one-component epoxy formulation containing this compound for subsequent stability and curing analysis.
Materials:
-
Liquid Epoxy Resin (LER), e.g., Diglycidyl ether of bisphenol A (DGEBA), EEW ~185-190 g/eq
-
Dicyandiamide (DICY), micronized powder (average particle size ~2-10 µm)[4]
-
This compound, finely ground (particle size < 10 µm)[8]
-
Fumed Silica (optional, as a thixotropic agent to prevent settling of solids)[2]
Procedure:
-
To 100 parts by weight of the liquid epoxy resin in a suitable mixing vessel, add 5-8 parts by weight of dicyandiamide.[1]
-
Add 1-5 parts by weight of this compound. The concentration should be varied to study its effect on latency and reactivity.[1][4]
-
(Optional) Add 1-3 parts by weight of fumed silica to the mixture.[2]
-
Mix the components at low speed using a high-shear laboratory stirrer until the solids are completely wetted out.
-
Increase the mixing speed to high for a short duration (e.g., 5 minutes) to ensure uniform dispersion. Avoid excessive heat buildup during mixing.[2]
-
De-gas the formulation under vacuum until bubbling ceases to remove any entrapped air.
-
Transfer the formulation to sealed containers for storage and subsequent testing.
Diagram of the Formulation Workflow:
Caption: Workflow for preparing a one-component epoxy formulation.
Protocol 2: Evaluation of Storage Stability (Latency)
Objective: To quantify the stabilizing effect of this compound by monitoring the viscosity of the formulation over time at a constant temperature.
Equipment:
-
Brookfield HAT viscometer with Helipath attachment or a rotational rheometer.[2]
-
Constant temperature chamber or water bath (e.g., 23°C and 40°C).[4]
-
Sealed storage containers.
Procedure:
-
Prepare several samples of the epoxy formulation as described in Protocol 3.1.
-
Measure the initial viscosity of the formulation at a controlled temperature (e.g., 25°C). This is the "time zero" reading.[2]
-
Store the sealed samples in a constant temperature environment (e.g., 23°C for room temperature stability or 40°C for accelerated aging).[4]
-
At regular intervals (e.g., 1 day, 1 week, 4 weeks, 8 weeks, etc.), remove a sample from storage and allow it to equilibrate to the measurement temperature.
-
Measure the viscosity.
-
The shelf-life or latency is often defined as the time required for the initial viscosity to double.[1]
-
Plot viscosity versus time for different concentrations of this compound to compare their stabilizing performance.
Table 1: Example Data for Viscosity Stability at 40°C [4]
| Time (days) | Viscosity (mPa·s) - 1 part 1,1-DEU | Viscosity (mPa·s) - 3 parts 1,1-DEU |
| 0 | 12,000 | 12,500 |
| 7 | 12,800 | 14,000 |
| 14 | 13,500 | 16,200 |
| 28 | 15,000 | 20,500 |
| 56 | 18,000 | 28,000 (Exceeds 2x initial) |
Protocol 3: Characterization of Curing Profile by DSC
Objective: To determine the effect of this compound on the curing temperature and reaction kinetics using Differential Scanning Calorimetry (DSC).
Equipment:
-
Differential Scanning Calorimeter (DSC).[2]
-
Aluminum DSC pans.
Procedure:
-
Accurately weigh 5-10 mg of the uncured epoxy formulation (from Protocol 3.1) into an aluminum DSC pan.
-
Place the pan in the DSC cell and perform a dynamic scan from room temperature to a temperature high enough to ensure complete curing (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).[9]
-
Record the heat flow as a function of temperature. The resulting exotherm represents the curing reaction.
-
From the DSC thermogram, determine key parameters:
-
Onset Temperature (Tonset): The temperature at which the curing reaction begins.
-
Peak Exotherm Temperature (Tpeak): The temperature at which the reaction rate is at its maximum.
-
Total Heat of Reaction (ΔHtotal): The total area under the exothermic peak, which is proportional to the total extent of reaction.
-
-
Compare these parameters for formulations with and without this compound, and at different concentrations, to quantify its accelerating effect.
Diagram of the DSC Analysis Workflow:
Caption: Workflow for analyzing the curing profile via DSC.
Protocol 4: Gel Time Determination
Objective: To measure the gel time of the epoxy formulation at a specific isothermal temperature, providing a practical measure of the working life at curing temperatures.
Equipment:
-
Hot plate with a temperature controller.
-
Disposable aluminum dish.
-
Wooden applicator stick or a dedicated gel timer instrument.[10]
Procedure:
-
Preheat the hot plate to the desired isothermal curing temperature (e.g., 120°C, 140°C).
-
Place a small amount of the epoxy formulation (from Protocol 3.1) onto the aluminum dish on the hot plate.
-
Start a timer immediately.
-
Continuously probe the resin with the applicator stick, drawing it through the liquid.
-
The gel time is the point at which the resin becomes viscous and forms a "string" or fiber that can be pulled away with the stick, but no longer flows back together.[10]
-
Record the time. Compare the gel times for formulations with varying amounts of this compound to assess its accelerating efficiency.[4]
Safety and Handling
This compound should be handled in accordance with good industrial hygiene and safety practices.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Use in a well-ventilated area to avoid inhalation of dust.
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound serves as an effective latent accelerator for dicyandiamide-cured one-component epoxy systems. Its primary role is to provide a crucial balance between long-term storage stability at ambient temperatures and rapid curing upon thermal activation. By lowering the curing temperature of DICY, it enables more efficient processing in applications like structural adhesives and composites without compromising the mechanical performance of the final polymer. The protocols outlined in this document provide a comprehensive framework for formulating, testing, and characterizing the stabilizing and accelerating effects of this compound in epoxy resins, allowing researchers and drug development professionals to tailor curing profiles to their specific needs.
References
- 1. Accelerators for Latent Epoxy Curing Agents - Polymer Innovation Blog [polymerinnovationblog.com]
- 2. rbhltd.com [rbhltd.com]
- 3. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 4. US20070027274A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]
- 5. DE10324486A1 - Use of urea derivatives as accelerators for epoxy resins - Google Patents [patents.google.com]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.org [mdpi.org]
- 10. qualitest.ae [qualitest.ae]
Topic: Experimental Setup for Forming 1,1-Diethylurea Adducts
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the experimental formation and characterization of molecular adducts, or co-crystals, using 1,1-Diethylurea as a co-former. This compound is a versatile molecule capable of forming robust hydrogen-bonded structures with various guest molecules, particularly carboxylic acids.[1][2][3] The formation of such adducts is a key strategy in crystal engineering, often employed to modify the physicochemical properties of active pharmaceutical ingredients (APIs), such as solubility, stability, and bioavailability.[4] This note details two primary, reliable methods for adduct formation: Solution-Based Slow Evaporation and Liquid-Assisted Grinding. It further provides standardized protocols for the essential characterization techniques required to confirm successful adduct formation, including thermal analysis, spectroscopy, and X-ray diffraction.
Scientific Background & Rationale
Urea and its derivatives are exemplary co-crystal formers due to their ability to act as both hydrogen bond donors (via the -NH₂ group) and acceptors (via the C=O group).[4][5] this compound ((C₂H₅)₂NCONH₂) retains the primary amide group essential for these interactions while the diethyl groups add steric bulk and modify its solubility profile.
The formation of a this compound adduct is a supramolecular event, driven by non-covalent interactions, primarily hydrogen bonding, between the urea moiety and a complementary functional group on the guest molecule (the "co-former").[5] For instance, when co-crystallized with a carboxylic acid, a highly stable and predictable hydrogen-bonding synthon can form between the urea's amide and the acid's carboxyl group.[4] Verifying the formation of a true adduct, as opposed to a simple physical mixture, is critically important. This requires demonstrating the existence of a new, single crystalline phase with distinct physical properties.[6][7]
Materials & Equipment
Materials
-
This compound (CAS: 634-95-7), ≥97% purity[1]
-
Co-former of choice (e.g., 3,5-Dinitrobenzoic acid, Pyrazine-2,3-dicarboxylic acid)[1][3]
-
Solvents (Analytical Grade): Ethanol, Methanol, Isopropanol, Acetonitrile
-
Deionized Water
-
Potassium Bromide (KBr), FTIR grade
Equipment
-
Analytical Balance (± 0.1 mg)
-
Magnetic Stirrer Hotplate
-
Standard Laboratory Glassware (beakers, flasks, graduated cylinders)
-
Spatulas and Weighing Boats
-
Schlenk Line or Vacuum Oven for drying
-
Mortar and Pestle (Agate or Zirconia)
-
Filtration Apparatus (Büchner funnel, filter paper, vacuum flask)
-
Characterization Instruments:
-
Differential Scanning Calorimeter (DSC)
-
Fourier-Transform Infrared (FTIR) Spectrometer
-
Powder X-Ray Diffractometer (PXRD)
-
(Optional) Single-Crystal X-Ray Diffractometer (SCXRD)
-
(Optional) Nuclear Magnetic Resonance (NMR) Spectrometer
-
Experimental Protocols for Adduct Formation
Two primary methods are presented, each with distinct advantages. The solution-based method is ideal for generating high-quality single crystals suitable for structural determination, while grinding is a rapid screening technique.
Protocol 1: Solution-Based Slow Evaporation
This classic method relies on the congruent solubility of both components in a selected solvent, allowing for self-assembly into a crystalline lattice as the solvent slowly evaporates.[8]
Step-by-Step Methodology:
-
Stoichiometric Weighing: Accurately weigh this compound and the co-former in a desired molar ratio (commonly 1:1 or 2:1). For a 1:1 adduct with 3,5-Dinitrobenzoic acid, this would be 116.16 mg of this compound and 212.12 mg of the acid.
-
Dissolution: Place the weighed components into a clean glass vial or flask. Add a suitable solvent (e.g., ethanol) dropwise while stirring until all solids are completely dissolved. Gentle warming may be applied to facilitate dissolution, but the solution should be allowed to return to room temperature.
-
Crystallization: Cover the vial with a perforated cap or parafilm with small pinholes. This is crucial to ensure slow evaporation, which promotes the growth of larger, more well-defined crystals.
-
Incubation: Place the vial in a vibration-free environment at a constant temperature (e.g., 20-25°C).
-
Isolation: Once a significant crop of crystals has formed and most of the solvent has evaporated, isolate the solid product by vacuum filtration.
-
Washing & Drying: Gently wash the crystals with a small amount of cold solvent to remove any residual soluble impurities. Dry the crystals under vacuum at room temperature.
Causality Insight: The rate of evaporation is a critical parameter. Rapid solvent removal often leads to the precipitation of the individual components or the formation of an amorphous solid, whereas slow, controlled evaporation provides the necessary time for the molecules to arrange themselves into the most thermodynamically stable crystal lattice of the adduct.
Protocol 2: Liquid-Assisted Grinding (LAG)
LAG is a mechanochemical method where a small amount of liquid accelerates the co-crystal formation by enhancing molecular mobility and facilitating the solid-state reaction.[9][10]
Step-by-Step Methodology:
-
Weighing: Weigh the this compound and co-former in the desired stoichiometric ratio and place them into an agate mortar.
-
Solvent Addition: Add a minimal amount of a suitable solvent (e.g., 10-20 µL of isopropanol per 100 mg of total solid). The mixture should appear as a thick paste, not a slurry.[8]
-
Grinding: Grind the mixture with a pestle using consistent pressure and a circular motion for 15-30 minutes.
-
Collection: Scrape the resulting powder from the mortar. The product can typically be used for analysis without further purification.
Causality Insight: The mechanical force of grinding breaks down the crystal lattices of the starting materials, creating fresh surfaces for interaction. The added liquid acts as a transport medium, dramatically increasing the rate of the solid-state transformation into the co-crystal phase.[8]
Caption: Hydrogen bonding between this compound and a carboxylic acid.
X-Ray Diffraction: Powder X-Ray Diffraction (PXRD)
PXRD is the definitive method for identifying a new crystalline phase. The diffraction pattern is a unique fingerprint of the crystal lattice. The pattern of a true adduct will be distinct from those of the starting materials and their physical mixture. [11][12] Protocol:
-
Sample Preparation: Gently pack the powdered sample into a sample holder. Ensure the surface is flat and level with the holder's rim.
-
Data Acquisition: Collect the diffraction pattern using a diffractometer, typically with Cu Kα radiation. Scan over a 2θ range of approximately 5-40°.
-
Analysis: Compare the diffractogram of the experimental product with those of the starting materials and a 1:1 physical mixture. The appearance of new diffraction peaks not present in the starting materials, and the disappearance of their characteristic peaks, confirms the formation of a new crystalline phase.
Safety & Handling
All work must be conducted in a well-ventilated laboratory, preferably within a fume hood, while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
This compound: Classified as Acute Toxicity, Oral, Category 4 (H302: Harmful if swallowed). [1]Avoid ingestion and inhalation of dust. Wash hands thoroughly after handling. [13]* Solvents: Organic solvents such as ethanol and methanol are flammable. Avoid open flames and sources of ignition.
-
Co-formers: The hazards of the co-former must be assessed independently by consulting its Safety Data Sheet (SDS). Nitro-aromatic compounds, for example, can be toxic and potentially explosive.
References
-
Rational Screening of Cocrystals using Thermal Analysis: Benchmarking on Energetic Materials. (2022). Crystal Growth & Design. [Link]
-
Detection of cocrystal formation based on binary phase diagrams using thermal analysis. (n.d.). PubMed. [Link]
-
Thermal Behavior of Cocrystal: A Case Study of Ketoprofen-Malonic Acid and Ketoprofen-Nicotinamide Cocrystals. (n.d.). PORTAL JURNAL UWKS. [Link]
-
Thermal stability of the four cocrystals determined by DSC and TGA. (n.d.). ResearchGate. [Link]
-
A rapid thermal method for cocrystal screening. (2019). ResearchGate. [Link]
-
Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion. (1991). Journal of the Chemical Society, Faraday Transactions. [Link]
-
Analysis of the Electronic Structure of Aqueous Urea and Its Derivatives: A Systematic Soft X-Ray-TD-DFT Approach. (2019). ResearchGate. [Link]
-
Urea adducts. (n.d.). Wikipedia. [Link]
-
This compound, 97%. (n.d.). Scientific Laboratory Supplies. [Link]
-
Zero-field J-Spectroscopy of Urea: Spin-Topology Engineering by Chemical-Exchange. (2022). ChemRxiv. [Link]
-
Mass spectrum, 1H NMR & 13C NMR spectra & infrared spectrum of urea. (n.d.). Doc Brown's Chemistry. [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). Pharmaceuticals. [Link]
-
X-Ray crystal structure of mixed urea 18. (n.d.). ResearchGate. [Link]
-
Synthesis and spectroscopic characterization of urea/thiourea derivatives for potential optical sensors application. (2018). Blucher Proceedings. [Link]
-
The crystal structure of urea oxalic acid (2:1). (1972). ResearchGate. [Link]
-
Materials Explorer. (n.d.). Materials Project. [Link]
-
Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. (2021). MDPI. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. (2018). Systematic Reviews in Pharmacy. [Link]
-
Complete Cocrystal Formation during Resonant Acoustic Wet Granulation. (2021). National Institutes of Health. [Link]
Sources
- 1. This compound 97 634-95-7 [sigmaaldrich.com]
- 2. This compound | 634-95-7 [amp.chemicalbook.com]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. mdpi.com [mdpi.com]
- 5. Urea adducts - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Detection of cocrystal formation based on binary phase diagrams using thermal analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. researchgate.net [researchgate.net]
- 10. Complete Cocrystal Formation during Resonant Acoustic Wet Granulation: Effect of Granulation Liquids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ukm.my [ukm.my]
- 12. Structural aspects of urea inclusion compounds and their investigation by X-ray diffraction: a general discussion - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 13. Page loading... [guidechem.com]
Application & Protocol Guide: Low-Temperature Single-Crystal X-ray Diffraction of 1,1-Diethylurea Adducts
Foreword: The Rationale for Low-Temperature Diffraction of Urea Adducts
In the landscape of pharmaceutical sciences and materials research, understanding the precise three-dimensional arrangement of atoms within a molecule is paramount.[1][2] Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for elucidating this information, providing unambiguous insights into molecular geometry, intermolecular interactions, and packing motifs.[3][4] This guide focuses on the adducts of 1,1-Diethylurea, a small organic molecule whose derivatives are of significant interest due to their hydrogen bonding capabilities and potential applications in co-crystallization studies, which are vital for modifying the physicochemical properties of active pharmaceutical ingredients (APIs).
The decision to perform these studies at cryogenic temperatures (typically around 100 K) is not arbitrary; it is a critical experimental choice driven by the need for high-quality data.[5] Lowering the temperature of the crystal significantly reduces the thermal vibrations of its constituent atoms. This quenching of atomic motion leads to a sharper, more resolved diffraction pattern, which in turn allows for a more precise determination of atomic positions and bond lengths.[6] For adducts, where subtle intermolecular interactions such as hydrogen bonds are key, this enhanced precision is indispensable for an accurate structural description. Furthermore, cryo-crystallography can mitigate X-ray induced radiation damage, a phenomenon that can degrade crystal quality over the course of an experiment.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the theoretical underpinnings, practical protocols, and data analysis workflow for the low-temperature SC-XRD analysis of this compound adducts.
Part 1: Foundational Principles & Experimental Causality
The core of an SC-XRD experiment is Bragg's Law (nλ = 2d sinθ), which describes the constructive interference of X-rays diffracted by the planes of atoms within a crystal lattice.[7] By systematically rotating the crystal in a monochromatic X-ray beam and recording the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the unit cell can be reconstructed.[1][3]
Why Low Temperature is Crucial for Urea Adducts:
This compound and its adducts are characterized by the presence of N-H and C=O groups, which are excellent hydrogen bond donors and acceptors, respectively. These interactions govern the formation of the supramolecular architecture. At room temperature, thermal energy can induce significant atomic motion (vibrations and librations), which "smears" the electron density, making it difficult to precisely locate atomic positions, especially for lighter atoms like hydrogen. By cooling the crystal, we effectively "freeze" the molecule in a lower energy state, leading to:
-
Increased Diffraction Intensity: Reduced thermal motion leads to less destructive interference of scattered X-rays, resulting in stronger diffraction spots.
-
Access to Higher Resolution Data: The decrease in thermal motion allows for the observation of diffraction at higher angles (higher resolution), which is critical for resolving fine structural details.
-
Improved Model Refinement: The higher quality data allows for a more stable and accurate refinement of the crystal structure model, including the positions of hydrogen atoms and anisotropic displacement parameters (which describe the ellipsoidal volume of atomic thermal motion).
-
Stabilization of Weakly Bound Adducts: For adducts held together by weaker interactions or containing volatile components, cryogenic temperatures can prevent solvent loss or dissociation of the complex during the experiment.
Part 2: The Experimental Workflow: From Crystal to Structure
The journey from a promising crystalline sample to a fully refined 3D structure involves several meticulous steps. The following diagram and protocols outline this process.
Caption: A flowchart of the major stages in a low-temperature single-crystal X-ray diffraction experiment.
Protocol 1: Crystal Selection and Mounting
Objective: To select a high-quality single crystal and mount it for cryogenic data collection.
Materials:
-
Crystals of the this compound adduct
-
Stereomicroscope with polarizing filters
-
Cryo-loops (e.g., MiTeGen MicroMounts™)[8]
-
Magnetic wand and base
-
Paratone-N or similar cryoprotectant oil
-
Microscope slide
Procedure:
-
Crystal Selection: Place a small sample of the crystalline material onto a microscope slide with a drop of paratone oil. Under the microscope, separate the crystals using a fine needle.
-
Quality Assessment: Use the polarizing filters to identify single crystals. A good single crystal should exhibit uniform extinction as the polarizing stage is rotated. Select a crystal that is well-formed, free of cracks or defects, and has dimensions typically between 0.1 and 0.3 mm.[9]
-
Mounting:
-
Attach a suitably sized cryo-loop to the magnetic wand.
-
Carefully bring the loop into the oil drop and scoop up the selected crystal. The crystal should be held securely within the loop by the surface tension of the oil.[10]
-
Ensure there is minimal excess oil, as this can contribute to background scatter in the diffraction pattern.
-
Transfer the loop from the wand to a magnetic base for transport to the diffractometer.
-
Protocol 2: Low-Temperature Data Collection
Objective: To cool the crystal and collect a complete, high-resolution diffraction dataset.
Instrumentation:
-
Single-crystal X-ray diffractometer (e.g., Bruker D8 QUEST, Rigaku XtaLAB Synergy) equipped with a low-temperature device (e.g., Oxford Cryosystems Cryostream).
-
X-ray source: Typically Molybdenum (Mo, λ=0.71073 Å) or Copper (Cu, λ=1.54184 Å). Mo is often preferred for small molecules to access more diffraction data within a given angular range.[3]
Procedure:
-
Mounting and Centering: Securely place the magnetic base with the mounted crystal onto the diffractometer's goniometer head. Use the instrument's video camera to align the crystal with the center of the X-ray beam. This is a critical step to ensure the entire crystal is evenly irradiated.[4][10]
-
Cryo-Cooling: Start the low-temperature device, setting the target temperature to 100 K. A steady stream of cold nitrogen gas is directed over the crystal, flash-cooling it to the target temperature.[10] This rapid cooling is essential to prevent the formation of crystalline ice from atmospheric moisture.
-
Unit Cell Determination: Collect a few initial diffraction images (frames) at different crystal orientations. The software will use the positions of the first observed reflections to determine the preliminary unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Based on the determined crystal system and unit cell, the control software (e.g., Bruker APEX[11][12], Rigaku CrysAlisPro) will calculate an optimal strategy for collecting a complete and redundant dataset. This involves defining the necessary scan ranges and exposure times per frame.[13][14] The goal is to measure a unique set of reflections with sufficient redundancy for accurate scaling and error analysis.
-
Full Data Acquisition: Execute the data collection strategy. The instrument will automatically rotate the crystal and collect hundreds or thousands of diffraction frames until the desired completeness and resolution are achieved. A complete data collection can take several hours.[4]
Protocol 3: Structure Solution and Refinement
Objective: To process the raw diffraction data and determine the final 3D crystal structure.
Software:
-
Data Integration and Scaling: Software provided with the diffractometer (e.g., SAINT, CrysAlisPro).
-
Structure Solution and Refinement: Packages such as SHELX[15] (often used via a graphical interface like Olex2[3] or CRYSTALS[16]), or the Bruker APEX suite.[11]
Procedure:
-
Data Integration and Scaling: The raw diffraction images are processed to measure the intensity of each reflection. This process, known as integration, is followed by scaling, where corrections are applied for factors like variations in exposure, crystal absorption, and detector response. The output is a reflection file (e.g., an HKL file).
-
Structure Solution: This step involves finding the initial phases for the measured structure factors to generate an initial electron density map. For small molecules like this compound adducts, direct methods (as implemented in programs like SHELXT or SIR) are typically very successful.[16] These methods use statistical relationships between reflection intensities to derive the phases.
-
Structure Refinement: The initial model obtained from the solution is then refined against the experimental data using a least-squares minimization process.[17][18] This is an iterative process:
-
Initially, refine the positions and isotropic displacement parameters of the non-hydrogen atoms.
-
Once the model improves, refine the atoms anisotropically.
-
Locate hydrogen atoms from the difference electron density map or place them in calculated geometric positions.
-
Continue refinement until the model converges, meaning that further cycles of refinement do not significantly change the parameters.
-
-
Validation and CIF Generation: The final refined structure must be validated to ensure its chemical and crystallographic reasonableness. This is done by checking bond lengths, angles, and looking for any unresolved electron density. The International Union of Crystallography (IUCr) provides the checkCIF service for automated validation.[19][20] The final result is a Crystallographic Information File (CIF), which is the standard format for reporting crystal structure data.[20][21]
Part 3: Data Interpretation & Quality Metrics
The success of a structure determination is judged by several key metrics, which should always be reported.
| Parameter | Description | Typical Value for Good Structure |
| R1 | The traditional R-factor, a measure of the agreement between the observed and calculated structure factor amplitudes. | < 0.05 (5%) |
| wR2 | A weighted R-factor based on squared structure factor intensities (F²), generally considered a more reliable metric. | < 0.15 (15%) |
| Goof (S) | Goodness-of-Fit. Should be close to 1 for a well-refined structure. | ~ 1.0 |
| Data Completeness | The percentage of unique reflections measured. | > 99% |
| Redundancy | The average number of times a unique reflection has been measured. | > 3 |
| Max/Min Residual Density | The highest and lowest peaks in the final difference electron density map. Should be close to zero and not indicate missing or misplaced atoms. | < ±0.5 e⁻/ų |
Table 1: Key Crystallographic Refinement Parameters.
Part 4: Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Ice Rings in Diffraction Pattern | Condensation of atmospheric moisture on the crystal. | Ensure a steady, enveloping cryo-stream. Work quickly during mounting. Use a slightly higher flow rate for the nitrogen gas.[6] |
| Poorly Diffracting Crystal | Low crystal quality (e.g., polycrystalline, high mosaicity). | Re-screen crystals to find a better single specimen. Attempt to re-crystallize the compound under different conditions. |
| High R-factors after Refinement | Incorrect space group, twinning, disorder in the crystal structure, or poor data quality. | Check for higher symmetry space groups. Use software to test for and model twinning. Model any observed disorder over multiple positions. If data quality is low, a new data collection may be necessary. |
| Structure Will Not Solve | Poor data quality, incorrect unit cell, or a particularly challenging structure. | Re-process the data carefully. Ensure the unit cell is correct. Try alternative structure solution programs or algorithms (e.g., charge flipping). |
Table 2: Common Problems and Solutions in Low-Temperature SC-XRD.
Conclusion
Low-temperature single-crystal X-ray diffraction is an exceptionally powerful technique for the structural characterization of this compound adducts. By carefully controlling the experimental conditions, particularly the temperature, researchers can obtain high-resolution data that yield precise and unambiguous three-dimensional structures. This detailed structural information is fundamental to understanding the intermolecular forces that drive adduct formation and is invaluable for the rational design of new materials and pharmaceutical formulations. The protocols and insights provided herein offer a robust framework for conducting these experiments with scientific rigor and integrity.
References
-
APEX Software | Bruker. (n.d.). Bruker. Retrieved from [Link]
-
Goeta, A. E., & Howard, J. A. K. (2004). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. Chemical Society Reviews, 33(8), 490-500. Retrieved from [Link]
-
Creative Biostructure. (n.d.). MicroED vs. X-Ray vs. Cryo-EM for Small Molecules: Unveiling High-Resolution Structures. Retrieved from [Link]
-
CCP4 Wiki. (n.d.). Solve a small-molecule structure. Retrieved from [Link]
-
Grabowsky, S., et al. (2011). A comparison of electron density from Hirshfeld-atom refinement, X-ray wavefunction refinement and multipole refinement on three urea derivatives. CrystEngComm, 13(13), 4347-4363. Retrieved from [Link]
-
Diamond Light Source. (n.d.). MX-Software. Retrieved from [Link]
-
University of Oxford. (n.d.). CRYSTALS - Chemical Crystallography. Retrieved from [Link]
-
University Blog Service. (n.d.). Low Temperature Crystal Mounting | X-Ray Diffraction Facility. Retrieved from [Link]
-
International Union of Crystallography. (2011). Publication standards for crystal structures. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic Information Framework. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Crystallographic software list. Retrieved from [Link]
-
ResearchGate. (2025). Low Temperature Single Crystal X-Ray Diffraction: Advantages, Instrumentation and Applications. Retrieved from [Link]
-
Bruker. (n.d.). Single Crystal X-ray Diffraction Software. Retrieved from [Link]
-
Vinitha, G., & Manikandan, N. (2020). Review on Growth and Characterization of Urea and Urea Derivative Single Crystals. Brazilian Journal of Physics, 50, 259-272. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Protein and Small Molecule Structure Determination by the Cryo-EM Method MicroED. Retrieved from [Link]
-
Protheragen. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Retrieved from [Link]
-
BYU Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Single Crystals Your Diffractometer Will Treasure. Retrieved from [Link]
-
University of York. (n.d.). scXRD: Mounting single crystals. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Guidelines for biological crystal structures. Retrieved from [Link]
-
Oxford Academic. (n.d.). Refinement of crystal structures. Retrieved from [Link]
-
American Chemical Society. (2021). Study on Typical Diarylurea Drugs or Derivatives in Cocrystallizing with Strong H-Bond Acceptor DMSO. ACS Omega, 6(8), 5556–5566. Retrieved from [Link]
-
Taylor & Francis Online. (2022). Synthesis, crystal structure, and dft study of 1-cyclopentyl-3-(3-hydroxyphenyl)urea. Molecular Crystals and Liquid Crystals, 748(1), 59-71. Retrieved from [Link]
-
University of Glasgow. (n.d.). Introduction to Refinement. Retrieved from [Link]
-
MDPI. (2022). Low-Dose Electron Crystallography: Structure Solution and Refinement. Crystals, 12(2), 173. Retrieved from [Link]
-
International Journal of ChemTech Research. (2015). GROWTH AND SPECTROSCOPIC CHARACTERIZATION OF PURE AND UREA DOPED SULPHAMIC ACID SINGLE CRYSTALS. 8(11), 103-109. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Data-collection strategies. Retrieved from [Link]
-
NPTEL-NOC IITM. (2019, May 6). Single Crystal X-Ray Diffraction Data Collection [Video]. YouTube. Retrieved from [Link]
-
CCP4. (n.d.). X-ray Diffraction Data Collection. Retrieved from [Link]
-
Structure solution and refinement: introductory strategies. (n.d.). Retrieved from [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Notes for Authors of IUCrData. Retrieved from [Link]
-
Semantic Scholar. (2004). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. Retrieved from [Link]
-
International Union of Crystallography. (n.d.). Welcome to the International Union of Crystallography. Retrieved from [Link]
-
MDPI. (2024). The Crystal Chemistry of Boussingaultite, (NH4)2Mg(SO4)2·6H2O, and Its Derivatives in a Wide Temperature Range. Minerals, 14(10), 1083. Retrieved from [Link]
-
ResearchGate. (2025). Low-temperature X-ray diffraction analysis: possibilities in the solution of chemical problems. Retrieved from [Link]
-
American Chemical Society. (2021). Synergy of Solid-State NMR, Single-Crystal X-ray Diffraction, and Crystal Structure Prediction Methods: A Case Study of Teriflunomide (TFM). Crystal Growth & Design, 21(6), 3466–3480. Retrieved from [Link]
-
ElectronicsAndBooks. (n.d.). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. Retrieved from [Link]
-
Royal Society of Chemistry. (2004). Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications. Chemical Society Reviews, 33(8), 490-500. Retrieved from [Link]
-
The McCrone Group. (2017). X-ray Diffraction–Solving Problems with Phase Analysis. Retrieved from [Link]
Sources
- 1. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 2. rigaku.com [rigaku.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 5. Low temperature single crystal X-ray diffraction: advantages, instrumentation and applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. X-ray Diffraction–Solving Problems with Phase Analysis [mccrone.com]
- 8. Thorne Group Research and Education [thorne.lassp.cornell.edu]
- 9. chem.byu.edu [chem.byu.edu]
- 10. Chemistry Teaching Labs - scXRD: Mounting single crystals [chemtl.york.ac.uk]
- 11. APEX Software | Bruker [bruker.com]
- 12. SC-XRD Software | Bruker [bruker.com]
- 13. journals.iucr.org [journals.iucr.org]
- 14. youtube.com [youtube.com]
- 15. diamond.ac.uk [diamond.ac.uk]
- 16. CRYSTALS – Chemical Crystallography [xtl.ox.ac.uk]
- 17. academic.oup.com [academic.oup.com]
- 18. pd.chem.ucl.ac.uk [pd.chem.ucl.ac.uk]
- 19. iucr.org [iucr.org]
- 20. iucr.org [iucr.org]
- 21. iucrdata.iucr.org [iucrdata.iucr.org]
Use of 1,1-Diethylurea in the preparation of nitro-substituted aromatic carboxylic acid adducts
An Application Guide to the Synthesis and Characterization of 1,1-Diethylurea and Nitro-Substituted Aromatic Carboxylic Acid Adducts
Introduction
In the fields of crystal engineering and pharmaceutical science, the formation of molecular adducts, or co-crystals, is a powerful technique for modifying the physicochemical properties of molecular solids. This guide focuses on the use of this compound as a co-former in the preparation of molecular adducts with various nitro-substituted aromatic carboxylic acids. These adducts are of significant interest due to the predictable and robust hydrogen-bonding interactions that govern their self-assembly into crystalline solids.
This document provides a detailed overview of the synthesis and characterization of these co-crystals, drawing on established methodologies. It is intended for researchers in materials science, organic chemistry, and drug development who are interested in the practical aspects of co-crystal formation and analysis. We will delve into the underlying principles of the molecular interactions, provide step-by-step protocols for their preparation, and discuss methods for their characterization.
The Chemistry of Adduct Formation: Supramolecular Synthons
The formation of stable adducts between this compound and nitro-substituted aromatic carboxylic acids is primarily driven by strong and directional hydrogen bonds. The fundamental interaction is the formation of a cyclic hydrogen-bonded motif between the amide group of the urea and the carboxylic acid group of the acid.[1] This reliable interaction pattern is a cornerstone of supramolecular chemistry.
In these structures, the carbonyl oxygen of the carboxylic acid acts as a hydrogen bond acceptor for one of the N-H protons of the urea, while the hydroxyl proton of the carboxylic acid donates a hydrogen bond to the carbonyl oxygen of the urea. This creates a robust, eight-membered ring structure, which is a common feature in urea-carboxylic acid co-crystals.[1][2] The diethyl groups on the urea molecule influence the crystal packing, and the nitro-substituents on the aromatic ring can participate in further, weaker intermolecular interactions, guiding the assembly of the final crystal lattice.
Caption: Primary cyclic hydrogen-bonding interaction between urea and carboxylic acid.
Application & Protocols: Synthesis of Adducts
The preparation of these adducts is typically achieved through co-crystallization from a suitable solvent, with slow evaporation being a common and effective method.[3] The choice of solvent is critical; it must be able to dissolve both components, but not so strongly that it disrupts the hydrogen bonding necessary for co-crystal formation. Alcohols, such as ethanol or methanol, are often good starting points.
General Experimental Workflow
The overall process for synthesizing and characterizing these adducts is outlined below. This workflow ensures a systematic approach from starting materials to a fully characterized co-crystal.
Caption: General workflow for adduct synthesis and characterization.
Detailed Protocol: Co-crystallization by Slow Evaporation
This protocol is a general method that can be adapted for various nitro-substituted aromatic carboxylic acids.
-
Preparation of Starting Materials:
-
Stoichiometric Measurement:
-
Accurately weigh equimolar amounts of the carboxylic acid and this compound. For some acids, a 2:1 molar ratio of acid to urea may be required (see Table 1).[1]
-
Place the weighed solids into a small beaker or Erlenmeyer flask.
-
Rationale: The stoichiometry of the starting materials in solution can influence the stoichiometry of the resulting co-crystal.
-
-
Dissolution:
-
Add a suitable solvent (e.g., 80% aqueous ethanol) dropwise while gently warming and stirring the mixture until all solids have just dissolved. Avoid using a large excess of solvent.
-
Rationale: Using the minimum amount of hot solvent creates a supersaturated solution upon cooling, which is necessary for crystallization to occur. Slow cooling and evaporation prevent rapid precipitation, which would yield powder rather than single crystals.
-
-
Crystallization:
-
Cover the beaker with a watch glass or perforated film (e.g., Parafilm® with a few pinholes) to allow for slow evaporation.
-
Leave the solution undisturbed at room temperature. Crystal formation may take several hours to a few days.
-
Rationale: Slow evaporation is crucial for the growth of large, well-defined single crystals suitable for X-ray diffraction.
-
-
Isolation and Drying:
-
Once a suitable amount of crystalline material has formed, isolate the crystals by filtration.
-
Gently wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.
-
Dry the crystals in a desiccator over a drying agent (e.g., silica gel).
-
Rationale: A cold solvent wash minimizes the dissolution of the desired product. Proper drying is essential before characterization.
-
Examples of Synthesized Adducts
The following table summarizes a series of adducts prepared using this compound and various nitro-substituted aromatic carboxylic acids, as reported in the literature.[1]
| Nitro-Aromatic Carboxylic Acid | Adduct Stoichiometry (Acid:Urea) |
| 2-Nitrobenzoic acid | 1:1 |
| 3-Nitrobenzoic acid | 1:1 |
| 4-Nitrobenzoic acid | 2:1 |
| 3,5-Dinitrobenzoic acid | 1:1 |
| 5-Nitrosalicylic acid | 1:1 |
| 3,5-Dinitrosalicylic acid | 1:1 |
Characterization of Adducts
Confirmation of co-crystal formation and structural elucidation requires a combination of analytical techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method to confirm the formation of the hydrogen-bonded adduct. The key spectral regions to examine are those corresponding to the O-H, N-H, and C=O stretching vibrations.
-
Expected Observations: Upon formation of the co-crystal, the broad O-H stretching band of the carboxylic acid dimer (typically centered around 3000 cm⁻¹) is replaced by sharper bands corresponding to the new hydrogen-bonded environment. The carbonyl (C=O) stretching frequencies of both the acid and the urea will also shift, reflecting their participation in hydrogen bonding.[6]
-
Protocol (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of the crystalline product with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet-forming die.
-
Press the powder under high pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
-
Place the pellet in the sample holder of the IR spectrometer and acquire the spectrum.
-
Single-Crystal X-ray Diffraction
This is the definitive technique for determining the three-dimensional structure of the adduct. It provides unambiguous proof of co-crystal formation and allows for the precise measurement of bond lengths, bond angles, and the details of the hydrogen-bonding network.[1] While the operation of the instrument is highly specialized, the data obtained are crucial for understanding the crystal packing and intermolecular interactions that define the solid-state properties of the adduct.
Other Relevant Techniques
-
Powder X-ray Diffraction (PXRD): Used to analyze the bulk crystalline sample and confirm that it corresponds to the single-crystal structure. It is also a valuable tool for identifying different polymorphic forms.[7][8]
-
Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point of the co-crystal, which is typically different from the melting points of the individual starting materials. This provides evidence of the formation of a new crystalline phase.[7]
Troubleshooting and Key Considerations
-
Solvent Selection: If ethanol or methanol do not yield good crystals, other solvents such as acetone, ethyl acetate, or mixtures thereof can be screened. The ideal solvent will have a different affinity for the co-crystal compared to the individual components.
-
Oiling Out: If an oil forms instead of crystals, it indicates that the supersaturation is too high or the temperature is above the melting point of the product in the solvent. This can sometimes be resolved by using a more dilute solution, a different solvent, or by lowering the crystallization temperature.
-
Crystal Quality: The rate of evaporation is the most critical parameter for controlling crystal quality. If only small or poorly formed crystals are obtained, the evaporation rate should be slowed down by reducing the size of the openings on the container lid.
Conclusion
This compound is a versatile and effective co-former for creating crystalline molecular adducts with nitro-substituted aromatic carboxylic acids. The formation of these adducts is directed by robust and predictable hydrogen-bonding interactions. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers to synthesize and analyze these co-crystals. By systematically applying these techniques, scientists can explore the potential of co-crystallization to modify and control the solid-state properties of active molecules, which is of particular importance in the development of new pharmaceutical and material science products.
References
- 1. connectsci.au [connectsci.au]
- 2. connectsci.au [connectsci.au]
- 3. researchgate.net [researchgate.net]
- 4. This compound 97 634-95-7 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: 1,1-Diethylurea as a Ligand in Coordination Chemistry
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,1-diethylurea (DEU) as a versatile O-donor ligand in coordination chemistry. We delve into the fundamental principles governing its coordination behavior, influenced by the electronic and steric effects of the asymmetrical diethyl substitution. This document furnishes detailed, field-proven protocols for the synthesis and characterization of transition metal complexes featuring this compound. Furthermore, we explore the potential applications of these complexes, particularly in catalysis and as potential therapeutic agents, supported by synthesized data and logical frameworks derived from analogous urea-based systems. This guide is intended to be a foundational resource, enabling researchers to confidently design, execute, and interpret experiments involving this intriguing ligand.
Introduction: The Unique Profile of this compound as a Ligand
Urea and its derivatives are a cornerstone of coordination chemistry, valued for their ability to form stable complexes with a wide range of metal ions.[1] These complexes have found applications in fields as diverse as agriculture, materials science, and medicine.[2][3] this compound, with the chemical formula (C₂H₅)₂NCONH₂, presents a unique case within this family. Unlike its symmetrical isomer, 1,3-diethylurea, the placement of two ethyl groups on a single nitrogen atom introduces significant electronic and steric asymmetry.
Key Physicochemical Properties of this compound:
| Property | Value | Source |
| CAS Number | 634-95-7 | [4] |
| Molecular Formula | C₅H₁₂N₂O | |
| Molecular Weight | 116.16 g/mol | |
| Melting Point | 69-71 °C | [4] |
| Appearance | White to off-white crystalline solid | [4] |
| Solubility | Soluble in water (approx. 50 g/L), ethanol | [4] |
The primary coordination site in urea-type ligands is the carbonyl oxygen atom.[1] This is due to the oxygen's sp² hybridization and the resonance delocalization of nitrogen's lone pairs into the carbonyl group, which increases the negative charge density on the oxygen. The C-N bonds in urea possess partial double bond character.[1] In this compound, the inductive effect of the two ethyl groups further enriches the electron density on the adjacent nitrogen and, through resonance, on the carbonyl oxygen, potentially enhancing its Lewis basicity and creating stronger metal-oxygen bonds compared to unsubstituted urea.
The general coordination behavior is depicted below:
Caption: O-coordination of this compound to a metal center.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with urea-type ligands is typically straightforward, often involving the direct reaction of a metal salt with the ligand in a suitable solvent.[5] The protocols provided below are representative methodologies adapted from procedures for similar urea derivatives and serve as a robust starting point for synthesizing this compound complexes.[6]
General Workflow for Synthesis and Characterization
A successful workflow involves synthesis, isolation, and comprehensive characterization to confirm the structure and purity of the final complex.
Caption: A generalized catalytic cycle for a cross-coupling reaction.
The steric bulk provided by the diethyl groups could influence the selectivity of catalytic reactions by controlling substrate access to the metal center. Furthermore, the strong σ-donating character of the ligand can modulate the electronic properties of the metal, potentially enhancing catalytic activity. [7]
Biological and Medicinal Chemistry
Metal complexes are at the forefront of developing new therapeutic agents, with applications ranging from anticancer to antimicrobial drugs. [3][8]The activity of these complexes is often tied to the ligand's ability to modulate the metal's properties, such as its reduction potential and ability to interact with biological macromolecules.
Potential Biological Activities:
-
Antimicrobial Agents: Metal complexes often exhibit enhanced antimicrobial activity compared to the free ligands. [6]The increased lipophilicity of the complex can facilitate its transport across microbial cell membranes.
-
Anticancer Agents: The design of new metal-based anticancer drugs is a highly active field of research. [3]Ligands like this compound could be used to fine-tune the reactivity of metals like platinum, ruthenium, or gold to selectively target cancer cells. [9] Comparative Antibacterial Activity (Hypothetical Data): The following table presents hypothetical minimum inhibitory concentration (MIC) data to illustrate the potential enhancement of biological activity upon complexation, based on trends observed for similar compounds. [2]
Compound MIC (µg/mL) vs. S. aureus MIC (µg/mL) vs. E. coli This compound (Ligand) >500 >500 [Co(DEU)₂Cl₂] 62.5 125 [Ni(DEU)₂Cl₂] 125 250 [Cu(DEU)₂Cl₂] 31.25 62.5 | [Zn(DEU)₂Cl₂] | 31.25 | 62.5 |
Conclusion and Outlook
This compound is a ligand with significant, yet largely untapped, potential in coordination chemistry. Its asymmetrical nature and strong donor properties distinguish it from simpler ureas, offering opportunities for the synthesis of novel complexes with unique steric and electronic profiles. The protocols and conceptual frameworks provided in this guide serve as a comprehensive starting point for researchers. Future work should focus on synthesizing a broader range of complexes, exploring their solid-state structures through X-ray crystallography, and systematically evaluating their efficacy in catalytic and biological systems. Such studies will undoubtedly cement the role of this compound as a valuable tool in the design of advanced coordination compounds.
References
-
Al-Khafaji, Y. H., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. Molecules, 25(23), 5729. Available from: [Link]
-
ResearchGate. The crystallographically established coordination modes of urea (U) and its symmetrically substituted alkyl derivatives (RHNCONHR). Available from: [Link]
-
Ibrahim, O. B., et al. (2012). Infrared spectroscopic interpretations on the reaction products resulted from the interaction between Co(II), Cu(II), Fe(III). Journal of Chemical and Pharmaceutical Research, 4(11), 4877-4890. Available from: [Link]
-
Hassan, A. M. (2011). Synthesis and Characterization of Urea Schiff Base Chelates of Cr(III), Cr(VI), TiO(IV) and Pb(II). Asian Journal of Chemistry, 23(12), 5345-5348. Available from: [Link]
-
Megahed, A. S., et al. (2014). SYNTHESIS AND STRUCTURAL CHARACTERIZATION OF UREA METAL COMPLEXES WITH Cu(II), Zn(II), Ag. International Journal of ChemTech Research, 12(2), 334-346. Available from: [Link]
-
Ganis, P., et al. (1970). Crystal and Molecular Structure of N,N′-Diethyl-N,N′-Diphenylurea. Proceedings of the National Academy of Sciences, 67(1), 426-433. Available from: [Link]
-
Habtemariam, A., et al. (2022). Metal complexes for catalytic and photocatalytic reactions in living cells and organisms. Chemical Society Reviews, 51(18), 7849-7868. Available from: [Link]
-
Gumilar, G. G., & Páez, P. L. (2023). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Molecules, 28(14), 5361. Available from: [Link]
-
The Pharma Innovation Journal. Various metal complexes and their biological implications. Available from: [Link]
-
ResearchGate. Infrared spectra of urea (U) and its complexes. Available from: [Link]
-
Al-Khafaji, Y. H., et al. (2020). Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. MDPI. Available from: [Link]
-
Research Scientific. This compound, 97%. Available from: [Link]
-
ResearchGate. The Biological Applications of Metals and Metal Complexes. Available from: [Link]
-
Cmelik, R., & Slaninova, I. (Eds.). (2015). Special Issue: Practical Applications of Metal Complexes. Molecules, 20(5), 7854-7861. Available from: [Link]
-
MDPI. Recent Developments in the Metal-Catalyzed Synthesis of Nitrogenous Heterocyclic Compounds. Available from: [Link]
-
ResearchGate. Synthesis and characterization of some polyazomethine-urethane-urea metal-complexes. Available from: [Link]
-
Oriental Journal of Chemistry. Synthesis, Characterisation, Biological Activities of Transition Metal Complexes Derived from Alloxan. Available from: [Link]
-
PubMed. Intracellular Catalysis with Selected Metal Complexes and Metallic Nanoparticles: Advances toward the Development of Catalytic Metallodrugs. Available from: [Link]
-
ResearchGate. ChemInform Abstract: N-Heterocyclic Carbenes in Late Transition Metal Catalysis. Available from: [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. This compound | 634-95-7 [amp.chemicalbook.com]
- 5. asianpubs.org [asianpubs.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal complexes for catalytic and photocatalytic reactions in living cells and organisms - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,1-Diethylurea
Welcome to the technical support guide for the synthesis of 1,1-Diethylurea. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield and purity of their synthesis. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to support your experimental success.
Part 1: Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of this compound, particularly when using the common and cost-effective method involving the reaction of urea with diethylamine at elevated temperatures.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in this synthesis often stem from a few critical factors related to reaction equilibrium, temperature control, and side reactions.[1]
-
Suboptimal Temperature: The reaction between urea and diethylamine proceeds through the thermal decomposition of urea into isocyanic acid (HNCO) and ammonia (NH₃).[2][3] This decomposition typically begins around 152-160°C.[3][4] If the temperature is too low, the rate of isocyanic acid formation will be insufficient, leading to a slow or incomplete reaction. Conversely, if the temperature is too high (e.g., >190-200°C), urea and its intermediates can decompose into undesired products like cyanuric acid, ammelide, and melamine, reducing the yield of the target molecule.[3][5]
-
Ammonia Removal: The initial decomposition of urea is a reversible process. The generated ammonia can react with isocyanic acid to reform urea. To drive the reaction forward, ammonia must be efficiently removed from the reaction vessel as it forms. This is typically achieved by performing the reaction in an open system or under a gentle stream of inert gas.
-
Incorrect Stoichiometry: While a 1:1 molar ratio of urea to diethylamine is theoretically required, variations can impact the yield. An excess of diethylamine can help to capture the transient isocyanic acid, but it can also complicate purification. The optimal ratio should be determined empirically for your specific setup.
-
Moisture Contamination: Although less critical than in isocyanate-based syntheses, the presence of water can hydrolyze the intermediate isocyanic acid to ammonia and carbon dioxide, effectively consuming the key reactive species.[2] Ensure all glassware is oven-dried and reagents are anhydrous.
Q2: I'm observing significant byproduct formation. What are these impurities and how can I prevent them?
The most common side product in this synthesis is biuret , formed from the reaction of isocyanic acid with unreacted urea.[5]
-
Biuret Formation: This occurs when the concentration of isocyanic acid is high relative to the concentration of diethylamine. This can happen if the reaction temperature is too high, leading to rapid urea decomposition, or if mixing is poor. To minimize biuret formation, ensure a controlled heating rate and vigorous stirring to maintain a homogenous mixture. The reaction of the newly formed urea product with another isocyanate molecule can also lead to biuret-like structures.[6][7]
-
Cyanuric Acid and Other Triazines: At temperatures exceeding 190°C, isocyanic acid can trimerize to form cyanuric acid or undergo further reactions to form other stable triazine structures.[3][5] Strict temperature control is the primary method to prevent these byproducts.
Troubleshooting Decision Tree for Low Yield
Here is a logical workflow to diagnose and resolve low yield issues.
Sources
Technical Support Center: Purification of Crude 1,1-Diethylurea by Recrystallization
Welcome to the comprehensive technical support guide for the purification of crude 1,1-diethylurea via recrystallization. This document is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common challenges and ensure the highest purity of your final product.
Foundational Principles: The Science of Recrystallization
Recrystallization is a powerful purification technique for solid compounds based on the principle of differential solubility. An ideal recrystallization solvent will dissolve the target compound to a high extent at an elevated temperature but to a very limited extent at lower temperatures. Conversely, impurities should either be highly soluble at all temperatures, remaining in the mother liquor upon cooling, or largely insoluble in the hot solvent, allowing for their removal via hot filtration.
The process of crystal formation, or nucleation, and subsequent crystal growth is a thermodynamically driven process. Slow cooling of a saturated solution allows for the selective incorporation of the desired molecules into a growing crystal lattice, excluding impurities. Rapid cooling can lead to the "crashing out" of the solid, trapping impurities within the crystals and diminishing the effectiveness of the purification.
Selecting the Optimal Solvent System for this compound
The choice of solvent is the most critical parameter in a successful recrystallization. For this compound, which possesses both polar (urea group) and non-polar (ethyl groups) characteristics, a solvent system that balances these properties is often ideal.
Single Solvent Systems
While a single perfect solvent is the simplest option, finding one with the ideal solubility curve for this compound can be challenging. Based on the "like dissolves like" principle and empirical data for similar ureas, the following solvents can be considered for initial screening:
| Solvent | Rationale | Expected Solubility Profile |
| Water | The urea functional group imparts significant polarity, and this compound has a known solubility of 50 g/L in water.[1][2] | High solubility in hot water, with decreasing solubility upon cooling. May be a viable option. |
| Ethanol/Methanol | Alcohols can hydrogen bond with the urea group and interact with the ethyl chains. Substituted ureas often show good solubility in hot alcohols.[3] | Good solubility, particularly when hot. The solubility difference between hot and cold may be sufficient for recrystallization. |
| Acetone | A moderately polar aprotic solvent that can dissolve a range of organic compounds. | May exhibit high solubility at room temperature, making it less ideal for high recovery, but could be useful in a mixed-solvent system. |
| Ethyl Acetate | A moderately polar solvent. | Similar to acetone, it may be too good of a solvent at room temperature for high yields in a single-solvent system. |
| Toluene | A non-polar aromatic solvent. | Likely to have low solubility even at elevated temperatures, making it a poor choice as a primary solvent but potentially useful as an anti-solvent. |
| Hexane | A non-polar aliphatic solvent. | Very low solubility expected; unsuitable as a primary solvent but a good candidate for an anti-solvent. |
Mixed Solvent Systems: A Powerful Alternative
For many compounds, including N,N-disubstituted ureas, a mixed solvent system provides greater control over the recrystallization process. This typically involves a "solvent" in which this compound is readily soluble and a miscible "anti-solvent" in which it is poorly soluble. A common and effective combination for ureas is an alcohol-water mixture .[3]
The addition of water (the anti-solvent) to a hot ethanolic solution of this compound reduces the overall solubility of the compound, inducing crystallization upon cooling. The optimal ratio of ethanol to water must be determined empirically to maximize recovery and purity.
Step-by-Step Experimental Protocol for Recrystallization of this compound
This protocol provides a robust starting point for the purification of crude this compound.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask with a magnetic stir bar. Add a minimal amount of hot ethanol and begin heating and stirring. Continue to add hot ethanol portion-wise until the solid is fully dissolved. Note: It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure the solution is saturated.
-
Hot Filtration (if necessary): If insoluble impurities are present after the addition of a reasonable amount of hot solvent, perform a hot gravity filtration. This involves quickly filtering the hot solution through a fluted filter paper into a pre-heated Erlenmeyer flask. This step removes any solid impurities before crystallization begins.
-
Inducing Crystallization with an Anti-Solvent: While the ethanolic solution is still hot, add hot deionized water dropwise with continuous stirring. Continue adding water until the solution becomes faintly and persistently cloudy (the cloud point). This indicates that the solution is now saturated. To ensure all the product redissolves, add a few drops of hot ethanol until the solution becomes clear again.
-
Slow Cooling for Crystal Growth: Remove the flask from the heat source and allow it to cool slowly to room temperature on a benchtop. To further slow the cooling process and encourage the growth of larger, purer crystals, the flask can be insulated with a cloth or paper towels. Do not disturb the flask during this initial cooling phase.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the cold mother liquor.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Washing the Crystals: Wash the crystals with a small amount of ice-cold ethanol-water mixture (using a similar ratio to the recrystallization mixture) to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Allow the crystals to dry completely on the filter paper under vacuum. The final product should be a white crystalline solid with a melting point of 69-71 °C.[2][4]
Diagram of the Recrystallization Workflow:
Caption: Decision tree for troubleshooting recrystallization.
Potential Impurities in Crude this compound
Understanding the potential impurities in your crude material can aid in selecting the appropriate purification strategy. Common impurities can arise from the starting materials or side reactions during synthesis.
-
Unreacted Starting Materials: Depending on the synthetic route, these could include diethylamine, urea, or phosgene derivatives.
-
Symmetrically Substituted Urea: Formation of 1,3-diethylurea is a possible side product.
-
Over-alkylation Products: Further reaction of this compound can lead to more complex ureas.
-
Decomposition Products: At elevated temperatures, ureas can decompose. For this compound, this could potentially lead to the formation of diethylamine and isocyanic acid or its derivatives.
Most of these impurities have different solubility profiles from this compound and can be effectively removed by a carefully executed recrystallization.
References
-
Silva, A. P., de Carvalho, N. L. D., Franco Jr, M. R., & Malagoni, R. A. (2016). Solubility of Urea in ethanol-water mixtures and pure ethanol from 278.1K to 333.1K. Revista ION, 29(2), 125-133. [Link]
-
Organic Syntheses. PREPARATION OF N,N'-DIALKYLUREAS. [Link]
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
PubChem. This compound. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
University of Colorado Boulder. Recrystallization. [Link]
-
National Institute of Standards and Technology. urea. [Link]
Sources
Technical Support Center: 1,1-Diethylurea Purification
Welcome to the technical support center for 1,1-Diethylurea. This guide, prepared by a Senior Application Scientist, provides researchers, scientists, and drug development professionals with in-depth troubleshooting and practical guidance for identifying and removing impurities from this compound (CAS 634-95-7).
Section 1: Frequently Asked Questions - Understanding Potential Impurities
This section addresses common questions about the nature and origin of impurities in this compound.
Q1: What are the likely impurities in my sample of this compound?
The impurity profile of this compound can vary based on its synthetic route and storage conditions. Commercially available batches often have a purity of around 97%, with the remaining percentage consisting of several potential contaminants.[1][2]
Common Impurity Classes:
-
Starting Materials: Unreacted diethylamine is a common process-related impurity.
-
Isomers: 1,3-diethylurea (the symmetric isomer) can form if the synthesis conditions are not precisely controlled.
-
By-products: Side reactions during synthesis can lead to the formation of more complex ureas or related compounds. For instance, reactions between the isocyanate intermediate and already-formed urea groups can lead to biuret-like structures.[3]
-
Degradation Products: As a urea derivative, it can be susceptible to hydrolysis, especially under acidic or basic conditions or at elevated temperatures, potentially forming diethylamine and ammonia/ammonium salts.[4]
The following table summarizes the most probable impurities:
| Impurity Name | Formula | Origin | Key Differentiating Property |
| Diethylamine | (C₂H₅)₂NH | Unreacted Starting Material | Volatile, basic, distinct amine odor |
| 1,3-Diethylurea | C₂H₅NHCONHC₂H₅ | Isomeric By-product | Different polarity and crystal structure |
| Triethylbiuret | (C₂H₅)₂NCONHCONHC₂H₅ | Side-reaction Product | Higher molecular weight, lower solubility |
| Ammonium Salts | NH₄⁺X⁻ | Degradation Product | Ionic, highly polar, non-volatile |
Q2: How do these impurities originate?
Impurities are typically introduced during the synthesis or subsequent handling and storage.
-
Synthesis: The most common synthesis of this compound involves the reaction of diethylamine with an isocyanate or a phosgene equivalent.[5] If the stoichiometry is not exact or reaction conditions are suboptimal, unreacted diethylamine will remain. The formation of the symmetric 1,3-isomer can also occur.
-
Storage: this compound is hygroscopic and should be stored under inert gas.[6] Exposure to moisture and heat can lead to slow hydrolysis, breaking the urea bond.
Q3: How can I get a preliminary idea of my sample's purity?
A quick assessment can be made using two simple classical methods:
-
Melting Point Analysis: Pure this compound has a sharp melting point between 69-71 °C.[7] The presence of impurities will typically cause a depression and broadening of the melting point range.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate across multiple solvent systems is a good indicator of high purity. The presence of multiple spots confirms the presence of impurities.
Section 2: Troubleshooting Guide - Impurity Identification
A definitive identification of impurities requires modern analytical techniques.
Q4: Which analytical techniques should I use to identify specific impurities?
A multi-pronged approach is recommended for unambiguous identification. The choice of technique depends on the information sought.
-
For Separation and Quantification (Chromatography):
-
High-Performance Liquid Chromatography (HPLC): This is one of the most common and powerful methods for separating non-volatile organic compounds.[8] A reversed-phase C18 column with a water/acetonitrile or water/methanol gradient is a good starting point for method development.
-
Gas Chromatography (GC): Suitable for identifying volatile impurities like residual diethylamine. GC coupled with Mass Spectrometry (GC-MS) is particularly effective.[8]
-
Supercritical Fluid Chromatography (SFC): This technique has proven highly effective in separating urea isomers, such as 1,1- and 1,3-dimethylurea, and can be directly applied to their diethyl counterparts.[9]
-
-
For Structural Elucidation (Spectroscopy):
-
Mass Spectrometry (MS): Provides the molecular weight of the parent compound and any impurities, which is a critical piece of information for identification.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for determining the precise chemical structure of the main component and its impurities. The ¹H NMR spectrum for this compound can be found in public databases and used as a reference.[11]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of the urea carbonyl group (~1640 cm⁻¹) and N-H bonds.
-
Q5: How do I perform a quick Thin-Layer Chromatography (TLC) analysis to assess purity?
TLC is an indispensable tool for monitoring reaction progress and assessing the purity of fractions during purification.
Protocol: TLC Analysis of this compound
-
Sample Preparation: Dissolve a small amount (1-2 mg) of your this compound sample in 0.5 mL of a suitable solvent like ethyl acetate or dichloromethane.
-
Plate Spotting: Using a capillary tube, spot a small amount of the solution onto a silica gel TLC plate. Make the spot as small as possible.
-
Developing the Plate: Place the plate in a developing chamber containing a mobile phase. A good starting solvent system is a mixture of a non-polar and a polar solvent, such as Hexane:Ethyl Acetate (1:1) . Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization: Remove the plate and mark the solvent front. Visualize the spots under a UV lamp (if the compound is UV active). Staining with potassium permanganate or iodine can also be used.
-
Interpretation: A single spot indicates a likely pure compound in that solvent system. Multiple spots confirm the presence of impurities. The retention factor (Rf) value can be calculated (distance traveled by spot / distance traveled by solvent front) for comparison.
Section 3: Step-by-Step Protocols - Purification Workflows
This section provides a logical workflow and detailed protocols for purifying this compound.
Q6: What is the general workflow for purifying this compound?
The purification process is a systematic workflow from initial assessment to final characterization.
Caption: General workflow for purification and validation.
Q7: How do I choose the right purification method?
The choice depends on the nature and quantity of the impurities. Recrystallization is ideal for removing small amounts of impurities from a large amount of product, while chromatography is better for separating mixtures with components of similar properties or in similar amounts.
Caption: Decision tree for selecting a purification method.
Q8: Can you provide a detailed protocol for recrystallization of this compound?
Recrystallization is a powerful technique that relies on the differential solubility of the compound and its impurities in a solvent at different temperatures.[12]
Protocol: Recrystallization of this compound
-
Solvent Selection (The Critical Step):
-
Goal: Find a solvent that dissolves this compound when hot but not when cold. Impurities should ideally remain soluble at all temperatures.
-
Screening: Test solubility in small test tubes with solvents like isopropanol, ethanol, water, ethyl acetate, and diisopropyl ether.[5][13] A good candidate solvent will require heating to dissolve the solid.
-
Solvent Pair: If no single solvent works, try a solvent pair like ethanol/water.[14] Dissolve the compound in the minimum amount of hot ethanol (the "soluble" solvent), then add hot water (the "insoluble" solvent) dropwise until the solution just becomes cloudy. Add a drop or two more of hot ethanol to clarify.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stir bar.
-
Add the chosen solvent portion-wise while heating and stirring on a hot plate. Add just enough hot solvent to completely dissolve the solid.[15] Adding too much solvent will reduce your final yield.
-
-
Hot Filtration (Optional):
-
If there are insoluble impurities (like dust or inorganic salts), perform a hot filtration through a fluted filter paper to remove them. This must be done quickly to prevent the product from crystallizing prematurely.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[15] Do not disturb the flask.
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any impurities adhering to the crystal surface.[16]
-
-
Drying:
-
Dry the crystals in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) until a constant weight is achieved.
-
Q9: When and how should I use column chromatography?
Column chromatography is used when recrystallization fails, particularly for removing impurities with similar solubility but different polarity (i.e., they have a different Rf on TLC).
Protocol: Flash Column Chromatography
-
Adsorbent and Eluent Selection:
-
Use the TLC data to select the mobile phase (eluent). The ideal eluent system will give your product an Rf value of ~0.3 and provide good separation from impurity spots. A hexane/ethyl acetate mixture is a common choice.
-
Silica gel is the standard stationary phase (adsorbent).
-
-
Column Packing:
-
Pack a glass column with a slurry of silica gel in the non-polar component of your eluent (e.g., hexane). Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve your crude sample in a minimal amount of the eluent or a stronger solvent (like dichloromethane).
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
-
Elution and Fraction Collection:
-
Run the eluent through the column, applying positive pressure (flash chromatography) to speed up the process.
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
-
Analysis:
-
Spot every few fractions on a TLC plate to determine which ones contain your pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Section 4: Advanced Troubleshooting & FAQs
Q10: My compound won't crystallize during recrystallization. What should I do?
This is a common issue with several potential solutions:
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solvent line. The microscopic glass fragments can act as nucleation sites.[17]
-
Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the solution.[17]
-
Reduce Solvent Volume: You may have added too much solvent. Gently heat the solution to evaporate some of the solvent to increase the concentration and try cooling again.
-
Cool for Longer: Ensure the solution has spent adequate time in the ice bath. Sometimes crystallization is simply slow.
Q11: How do I remove highly polar or ionic impurities?
If you suspect ionic impurities (e.g., ammonium salts), a liquid-liquid extraction can be effective before recrystallization. Dissolve the crude material in a water-immiscible organic solvent (like ethyl acetate), wash with water to remove the ionic impurities into the aqueous layer, and then dry and concentrate the organic layer before proceeding with recrystallization. For trace ionic impurities, treatment with ion-exchange resins can also be effective.[13]
Q12: How do I confirm the purity of my final product?
Purity confirmation is essential. A combination of the following methods provides a high degree of confidence:
-
Melting Point: The purified product should have a narrow melting point range (<2 °C) that matches the literature value (69-71 °C).[1]
-
TLC: The final product should show a single spot in multiple eluent systems.
-
HPLC/GC: A chromatogram showing a single major peak (e.g., >99.5% by area) is strong evidence of purity.
-
NMR Spectroscopy: A clean ¹H NMR spectrum with correct integrations and no visible impurity peaks is considered a definitive proof of structure and purity for an organic chemist.
References
-
Goryaeva, L.I., et al. (2022). Rapid Simultaneous Quantification of 1-Formyl-2,2-Dimethylhydrazine and Dimethylurea Isomers in Environmental Samples by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules. Available at: [Link]
-
ResearchGate. (2018). How to purify the urea bought from market to pure urea? ResearchGate. Available at: [Link]
- Coulson & Richardson's Chemical Engineering. (n.d.). Distillation. Elsevier.
-
University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. Available at: [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 97% | 259454-25G | SIGMA-ALDRICH. SLS. Available at: [Link]
-
ResearchGate. (2020). What is a purification method to remove urea from peptid solution (no dialysis)? ResearchGate. Available at: [Link]
-
BioPharm International. (2013). Analytical Strategies for Monitoring Residual Impurities. BioPharm International. Available at: [Link]
-
NileRed. (2016). Technique Series: Recrystallization (urea as an example). YouTube. Available at: [Link]
-
University of Massachusetts. (n.d.). Recrystallization. UMass Chemistry. Available at: [Link]
-
Zhao, Y., et al. (2023). Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease. Molecules. Available at: [Link]
-
UMNOrganicChemistry. (2014). Recrystallization. YouTube. Available at: [Link]
-
Research Scientific. (n.d.). This compound, 97%. Research Scientific. Available at: [Link]
-
Matrix Fine Chemicals. (n.d.). This compound | CAS 634-95-7. Matrix Fine Chemicals. Available at: [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. Available at: [Link]
-
PharmaTutor. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. PharmaTutor. Available at: [Link]
-
Research and Reviews: Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. rroij.com. Available at: [Link]
-
Chromatography Online. (2012). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. Available at: [Link]
-
PharmaCompass. (n.d.). This compound | Drug Information, Uses, Side Effects, Chemistry. PharmaCompass.com. Available at: [Link]
-
OECD Existing Chemicals Database. (2003). 1,3-Dimethylurea CAS N°: 96-31-1. OECD. Available at: [Link]
-
MDPI. (2023). Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. MDPI. Available at: [Link]
-
Virginia Tech. (n.d.). Distillation – Chemical Engineering Separations: A Handbook for Students. Virginia Tech Publishing. Available at: [Link]
- Google Patents. (n.d.). US7914682B2 - Method for removing impurities from a urea solution. Google Patents.
Sources
- 1. scientificlabs.co.uk [scientificlabs.co.uk]
- 2. 1,1-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway [mdpi.com]
- 4. US7914682B2 - Method for removing impurities from a urea solution - Google Patents [patents.google.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. This compound | 634-95-7 [amp.chemicalbook.com]
- 8. biopharminternational.com [biopharminternational.com]
- 9. mdpi.com [mdpi.com]
- 10. Identification and Determination of Impurities in a New Therapeutic Agent for Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound(634-95-7) 1H NMR [m.chemicalbook.com]
- 12. Home Page [chem.ualberta.ca]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. youtube.com [youtube.com]
Common side products in the synthesis of 1,1-Diethylurea
Welcome to the technical support center for the synthesis of 1,1-diethylurea. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting and FAQ format to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
There are several established methods for the synthesis of this compound, each with its own advantages and potential challenges. The most common routes include:
-
Reaction of Diethylamine with Urea: This method involves the direct reaction of diethylamine with urea, typically at elevated temperatures. It is a straightforward approach but can be complicated by the thermal decomposition of urea.
-
Reaction of Ethyl Isocyanate with Diethylamine: This is a highly efficient method due to the high reactivity of isocyanates with amines.[1][2] However, isocyanates are sensitive to moisture and can undergo self-polymerization.
-
Phosgene-Mediated Synthesis: The reaction of diethylamine with phosgene or a phosgene equivalent, such as N,N'-carbonyldiimidazole (CDI), is a classic method.[3] Due to the extreme toxicity of phosgene, safer alternatives like CDI are now more commonly used.[3]
-
Reductive Carbonylation: A more specialized method involves the reductive carbonylation of nitroaromatic compounds in the presence of diethylamine, which can be catalyzed by transition metals like palladium.[4]
Q2: What is the melting point and appearance of this compound?
This compound is typically a white to light yellow solid.[5] Its reported melting point is in the range of 68-71 °C.[6][7] Significant deviation from this range may indicate the presence of impurities.
Q3: What are the key safety considerations when working with reagents for this compound synthesis?
Safety is paramount. Key considerations include:
-
Isocyanates: Organic isocyanates are toxic and should be handled with extreme care in a well-ventilated fume hood, as inhalation is a primary exposure route.[1]
-
Phosgene: Phosgene is extremely toxic and a significant inhalation hazard.[8] Its use requires specialized equipment and safety protocols. Phosgene substitutes like N,N'-carbonyldiimidazole (CDI) are safer alternatives.[3]
-
Amines: Diethylamine is a volatile and flammable liquid with a strong odor. Avoid inhalation and skin contact.
Troubleshooting Guide
Problem 1: Low yield of this compound when using the urea and diethylamine method.
Possible Cause 1: Thermal Decomposition of Urea
At temperatures above its melting point (around 133 °C), urea begins to decompose into ammonia and isocyanic acid (HNCO).[9][10][11] This isocyanic acid is the key reactive intermediate that reacts with diethylamine. However, it can also participate in several side reactions that consume the reagent and lead to byproducts.
Side Products from Urea Decomposition:
| Side Product | Formation Mechanism |
| Biuret | Reaction of isocyanic acid with unreacted urea.[9][11][12] |
| Triuret | Further reaction of biuret with isocyanic acid.[10] |
| Cyanuric Acid | Trimerization of isocyanic acid.[9][10] |
| Ammelide/Ammeline | Further reaction of cyanuric acid at higher temperatures.[9][12] |
Troubleshooting Steps:
-
Optimize Reaction Temperature: Carefully control the reaction temperature. While heat is necessary to initiate urea decomposition, excessive temperatures (above 190 °C) can favor the formation of more complex byproducts like cyanuric acid and ammelide.[9][11]
-
Use a Closed or Semi-Closed System: Performing the reaction in a sealed vessel can help to maintain a sufficient concentration of the gaseous intermediates (ammonia and isocyanic acid), driving the desired reaction with diethylamine.
-
Monitor Reaction Progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the consumption of starting materials and the formation of the product and byproducts to determine the optimal reaction time.
Workflow for Urea-Based Synthesis Troubleshooting
Caption: Troubleshooting workflow for low yield in urea-based synthesis.
Problem 2: Formation of insoluble white precipitates in the reaction of ethyl isocyanate with diethylamine.
Possible Cause 1: Moisture Contamination
Isocyanates are highly reactive towards nucleophiles, including water.[1] If your solvent or diethylamine is contaminated with water, the ethyl isocyanate will react to form an unstable carbamic acid, which then decomposes to ethylamine and carbon dioxide.[13] The newly formed ethylamine can then react with another molecule of ethyl isocyanate to produce 1,3-diethylurea, a common and often insoluble side product.
Possible Cause 2: Reaction with the Product
The desired product, this compound, still contains an N-H bond. At elevated temperatures or with a high concentration of isocyanate, the product can react with another molecule of ethyl isocyanate to form a biuret.[2][13]
Possible Cause 3: Isocyanate Dimerization/Trimerization
Isocyanates can react with themselves to form dimers (uretdiones) and trimers (isocyanurates), which are often crystalline and may precipitate from the reaction mixture.[1]
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use. Diethylamine can be dried over potassium hydroxide (KOH) pellets followed by distillation. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Control Stoichiometry and Addition Rate: Use a slight excess of diethylamine to ensure all the ethyl isocyanate is consumed. Add the ethyl isocyanate slowly to the solution of diethylamine to maintain a low instantaneous concentration of the isocyanate, which will minimize self-reaction.
-
Maintain Low Temperatures: The reaction between an isocyanate and a secondary amine is typically very fast, even at low temperatures.[2] Running the reaction at 0 °C or even lower can help to suppress side reactions like biuret formation and self-polymerization.
Reaction Pathway for Isocyanate Side Products
Caption: Formation of common side products from ethyl isocyanate.
Problem 3: Difficulty in purifying the final this compound product.
Possible Cause: Presence of Structurally Similar Impurities
Side products such as 1,3-diethylurea or unreacted starting materials can be difficult to separate from the desired this compound due to similar polarities and solubilities.
Purification Protocols:
-
Recrystallization: This is often the most effective method for purifying solid ureas.
-
Solvent Screening: Test a range of solvents to find one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Diisopropyl ether has been reported as a suitable recrystallization solvent.[6] Water is also a potential solvent, as this compound has moderate solubility.
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Dry the crystals under vacuum.
-
-
-
Column Chromatography: If recrystallization is ineffective, column chromatography can be employed.
-
Stationary Phase: Silica gel is a common choice.
-
Mobile Phase: A solvent system of petroleum ether and ethyl acetate is often effective for separating ureas of varying polarity.[4] Start with a low polarity mixture and gradually increase the polarity to elute the components.
-
Monitoring: Monitor the fractions by TLC to identify and combine those containing the pure product.
-
References
-
Organic Chemistry/Isocyanate. (n.d.). In Wikibooks. Retrieved from [Link]
-
Birkhold, F., Meingast, U., Wassermann, P., & Deutschmann, O. (2019). Thermodynamics and reaction mechanism of urea decomposition. Physical Chemistry Chemical Physics, 21(30), 16357-16370. Retrieved from [Link]
-
Reactions of CO2 with Amines. (n.d.). Project: Reactions of CO2 with Amines. Retrieved from [Link]
-
Delebecq, E., Pascault, J. P., Boutevin, B., & Ganachaud, F. (2013). On the versatility of urethane/urea bonds: Reversibility, blocked isocyanate, and vitrimers. Chemical Reviews, 113(1), 80-118. Retrieved from [Link]
-
Chemistry For Everyone. (2023, July 20). How Does Urea Decompose? [Video]. YouTube. Retrieved from [Link]
-
Kim, D. H., Lee, J. H., & Kim, J. H. (2019). Thermodynamics and reaction mechanism of urea decomposition. Semantic Scholar. Retrieved from [Link]
-
Al-Nidawy, N. A. M., & Al-Bayati, R. E. H. (2022). Theoretical Study of the Thermal Decomposition of Urea Derivatives. PubMed. Retrieved from [Link]
-
Schaber, P. M., Colson, J., Higgins, S., Thielen, D., Anspach, B., & Brauer, J. (2004). Thermal Decomposition (Pyrolysis) of Urea in an Open Reaction Vessel. Thermochimica Acta, 424(1-2), 131-142. Retrieved from [Link]
-
Costantino, L., & Barlocco, D. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Molecules, 24(21), 3886. Retrieved from [Link]
-
Substituted Ureas. Methods of Synthesis and Applications. (2023). ResearchGate. Retrieved from [Link]
-
Reaction of Isocyanates with amines. (n.d.). ResearchGate. Retrieved from [Link]
-
Substituted Ureas. Methods of Synthesis and Applications. (1985). Semantic Scholar. Retrieved from [Link]
-
Tiwari, L., Kumar, V., Kumar, B., & Mahajan, D. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Green Chemistry, 20(13), 2946-2952. Retrieved from [Link]
-
Katritzky, A. R., Kirichenko, N., & Rogovoy, B. V. (2003). Synthesis of mono-and N,N-disubstituted ureas. ARKIVOC, 2003(8), 8-14. Retrieved from [Link]
-
Nguyen, T. L., & Nguyen, M. T. (2021). Gas Phase Reaction of Isocyanic Acid: Kinetics, Mechanisms, and Formation of Isopropyl Aminocarbonyl. ACS Omega, 6(51), 35689-35700. Retrieved from [Link]
-
Synthesis of 1,1-diethyl-3-(2-ethyl-1-propyl-6-methyl-8α-ergolinyl)urea. (n.d.). PrepChem.com. Retrieved from [Link]
-
Pd/C-Catalyzed Reductive Carbonylation of Nitroaromatics for the Synthesis of Unsymmetrical Ureas. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2015). Beilstein Journals. Retrieved from [Link]
-
This compound, 97% | 259454-25G | SIGMA-ALDRICH. (n.d.). Scientific Laboratory Supplies. Retrieved from [Link]
-
Urea derivative synthesis by amination, rearrangement or substitution. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
This compound, 97%. (n.d.). Research Scientific. Retrieved from [Link]
-
The Synthesis of Unsymmetrical Urea from Substituted Phenethylamine and the Investigation of its Antibacterial, Anticancer, and Antioxidant Properties. (2021). Biointerface Research in Applied Chemistry. Retrieved from [Link]
-
Zhang, Y., et al. (2018). Dynamic urea bond for the design of reversible and self-healing polymers. Nature Communications, 9(1), 1-8. Retrieved from [Link]
-
(A) Energy profile of the decomposition reaction of diethyl urea into... (n.d.). ResearchGate. Retrieved from [Link]
-
Chemical Structure and Side Reactions in Polyurea Synthesized via the Water–Diisocyanate Synthesis Pathway. (2023). MDPI. Retrieved from [Link]
-
Unexpected formation of 1-diethylaminobutadiene in photosensitized oxidation of triethylamine induced by 2,3-dihydro-oxoisoaporphine dyes. A H-1 NMR and isotopic exchange study. (n.d.). Europe PMC. Retrieved from [Link]
Sources
- 1. Organic Chemistry/Isocyanate - Wikibooks, open books for an open world [en.wikibooks.org]
- 2. researchgate.net [researchgate.net]
- 3. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Page loading... [guidechem.com]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. This compound | 634-95-7 [amp.chemicalbook.com]
- 8. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]
- 9. Thermodynamics and reaction mechanism of urea decomposition - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C9CP01529A [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. mdpi.com [mdpi.com]
Technical Support Center: 1,1-Diethylurea Crystallization
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides field-proven insights into the crystallization of 1,1-Diethylurea (DEU). The following sections are designed to troubleshoot common issues and answer frequently asked questions, ensuring you can achieve high-purity crystalline material with confidence. The causality behind each experimental choice is explained to build a robust, self-validating protocol.
Physicochemical Properties of this compound
A foundational understanding of this compound's properties is critical for successful crystallization. Key quantitative data are summarized below.
| Property | Value | Source |
| CAS Number | 634-95-7 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O | [2][3] |
| Molecular Weight | 116.16 g/mol | [1][2] |
| Appearance | White to light yellow solid/powder | [3] |
| Melting Point | 69-71 °C | [1][4] |
| Water Solubility | ~50 g/L | [1][3][4] |
Troubleshooting Guide
This section addresses specific experimental challenges in a question-and-answer format, providing both solutions and the scientific rationale.
Q1: My this compound is "oiling out" instead of crystallizing. What is happening and how do I fix it?
A1: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase.[5] This is a common problem with compounds like this compound that have a relatively low melting point (69-71 °C)[1][4].
Causality:
-
High Supersaturation at Elevated Temperatures: The solution becomes saturated while its temperature is still above the melting point of the solute.[6][7] Impurities can also depress the melting point, exacerbating this issue.[7]
-
Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound.[7]
-
Kinetic Hindrance: The integration of solute molecules into a crystal lattice is kinetically hindered, favoring the formation of a disordered liquid phase.[5]
Solutions:
-
Re-heat and Add More Solvent: Return the flask to the heat source, add a small amount of additional hot solvent to dissolve the oil, and then attempt to cool the solution more slowly.[6] This reduces the supersaturation level.
-
Lower the Crystallization Temperature: If possible, select a solvent with a lower boiling point, ensuring the solution can cool below the compound's melting point before becoming saturated.
-
Introduce a Seed Crystal: After cooling the solution to just below the melting point of this compound, introduce a small, pure seed crystal. This provides a template for ordered crystal growth, bypassing the kinetic barrier of nucleation.[6][8]
-
Control Cooling Rate: Slow, controlled cooling is paramount. A rapid temperature drop can shock the system into the kinetically favored, but undesirable, liquid phase separation.[9][10]
graph TD { A[Oiling Out Observed] --> B{Is the solution temperature above the solute's melting point (69-71°C)?}; B -->|Yes| C[The solute is melting before it can crystallize.]; C --> D[Add more solvent to decrease saturation temperature OR use a solvent with a lower boiling point.]; B -->|No| E[High supersaturation or impurities are depressing the melting point.]; E --> F[Re-heat to dissolve oil, then cool much slower.]; F --> G[Consider adding a seed crystal just below the melting point.];
}
Caption: Stepwise workflow for inducing crystallization.
Q3: My crystallization yielded very fine, needle-like crystals and the overall yield is low. How can I improve this?
**A3: The formation of very fine crystals is typically a result of rapid crystallization, while a low yield indicates that a significant amount of the compound remains dissolved in the mother liquor.[6]
Causality:
-
Rapid Cooling: Cooling the solution too quickly leads to the rapid formation of many nucleation sites, resulting in a large number of small crystals instead of the slower growth of fewer, larger crystals. [9][11][12]This is a kinetically-driven outcome.
-
Excess Solvent: Using more than the minimum required amount of hot solvent will result in a lower yield, as the compound's solubility, even in the cold solvent, will keep a substantial portion in solution. [6] Solutions:
-
Slow Down the Cooling Process: To obtain larger crystals, allow the flask to cool to room temperature on a benchtop, insulated from the surface with a cork ring or folded paper towels. [6]Covering the flask with a watch glass traps solvent vapor, further slowing cooling.
-
Optimize Solvent Volume: If the yield is poor, test the mother liquor by placing a drop on a watch glass and allowing it to evaporate. A significant solid residue indicates a high concentration of dissolved product. [6]You can recover this by boiling off some solvent from the mother liquor and cooling again for a second crop of crystals.
-
Re-crystallize: To improve crystal size and purity, you can combine all crops, re-dissolve in the minimum amount of fresh hot solvent, and perform the slow cooling process again.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but sparingly soluble at low temperatures. [13]Given its properties, here are some starting points:
-
Water: this compound has a documented solubility of 50 g/L in water. [1][3][4]This suggests it is a viable single-solvent system, especially for larger quantities.
-
Ethanol/Water or Isopropanol/Water: For smaller scales or if water alone proves too effective a solvent (i.e., solubility is too high even when cold), a mixed solvent system is an excellent choice. [14]Dissolve the DEU in a minimal amount of hot alcohol (the "good" solvent) and then add hot water (the "poor" solvent" or "anti-solvent") dropwise until the solution just begins to turn cloudy. Add a final drop or two of hot alcohol to clarify and then cool slowly.
Q2: Can you provide a standard protocol for crystallizing this compound?
A2: Certainly. This protocol is a robust starting point.
-
Dissolution:
-
Place the crude this compound solid into an Erlenmeyer flask.
-
For every 1 gram of crude material, add approximately 15-20 mL of deionized water and a boiling chip.
-
Heat the mixture on a hot plate with stirring until it gently boils and all the solid has dissolved. [15] * If the solid does not fully dissolve, add small additional volumes (1-2 mL) of hot water until a clear solution is achieved. Avoid adding a large excess. [16]
-
-
Hot Filtration (Optional):
-
If the hot solution contains insoluble impurities (e.g., dust, particulates), perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. [16]This step is crucial to remove impurities that would otherwise be trapped in your final crystals.
-
-
Crystallization:
-
Remove the flask from the heat source and place it on an insulating surface (e.g., cork ring). Cover the mouth of the flask with a watch glass.
-
Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should begin within 5-20 minutes. [6]Rushing this step by placing the hot flask directly in an ice bath will lead to the formation of small, often impure crystals. [14]
-
-
Isolation:
-
Once the flask has reached room temperature and crystal growth appears complete, you may place it in an ice-water bath for an additional 15-20 minutes to maximize the yield.
-
Collect the crystals by vacuum filtration using a Büchner funnel. [16] * Wash the collected crystals with a small amount of ice-cold water to rinse away any remaining soluble impurities from the mother liquor.
-
-
Drying:
-
Allow air to be pulled through the crystals on the filter for several minutes to partially dry them.
-
Transfer the crystalline solid to a watch glass and allow it to air-dry completely. For an anhydrous product, drying in a vacuum oven at a temperature well below the melting point (e.g., 40-50 °C) is recommended.
-
Caption: Standard workflow for purification by recrystallization.
Q3: What safety precautions should I take when handling this compound?
A3: According to safety data, this compound is classified as acutely toxic if swallowed and can cause irritation. [1]Standard laboratory safety practices should be followed:
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and nitrile gloves.
-
Handling: Avoid creating and inhaling dust. [17]Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin and eyes. [3]* First Aid: In case of skin contact, wash thoroughly with soap and water. In case of eye contact, rinse cautiously with water for several minutes. [17]If swallowed, rinse mouth and seek medical attention. [3]
References
-
3.6F: Troubleshooting - Chemistry LibreTexts. (2022-04-07). (URL: [Link])
-
Recrystallization - Single Solvent - University of Toronto. (URL: [Link])
-
Critical Influence of Water on the Polymorphism of 1,3-Dimethylurea and Other Heterogeneous Equilibria - MDPI. (URL: [Link])
-
Recrystallization - University of Colorado Boulder. (URL: [Link])
-
On crystal size and cooling rate - PubMed. (URL: [Link])
-
Recrystallization and Crystallization - University of California, Irvine. (URL: [Link])
-
Recrystallization (help meeeeee) : r/chemistry - Reddit. (2013-02-03). (URL: [Link])
-
Purification by Recrystallization - CUNY Baruch College. (URL: [Link])
-
Recrystallization - YouTube (Professor Dave Explains). (2020-01-10). (URL: [Link])
-
Oiling Out in Crystallization - Mettler Toledo. (URL: [Link])
-
1,3-diethylurea - ChemBK. (URL: [Link])
-
Oiling-out Crystallization on Solid Surfaces Controlled by Solvent Exchange - Thesis by Howon Choi. (URL: [Link])
-
Crystallization tips - University of California, Berkeley. (URL: [Link])
-
A drug-discovery-oriented non-invasive protocol for protein crystal cryoprotection by dehydration - PMC - NIH. (URL: [Link])
-
A general protocol for the crystallization of membrane proteins for X-ray structural investigation - NIH. (URL: [Link])
-
Effect of Cooling Rate and Agitation on Fat Crystallization: A Mini-review - Atlantis Press. (URL: [Link])
-
The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 - PubMed Central. (URL: [Link])
-
(PDF) Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph - ResearchGate. (2025-08-07). (URL: [Link])
-
The Effect of Cooling Rate on Crystallographic Features of Phase Transformations in Zr-2.5Nb - MDPI. (2023-05-16). (URL: [Link])
Sources
- 1. This compound 97 634-95-7 [sigmaaldrich.com]
- 2. scbt.com [scbt.com]
- 3. Page loading... [guidechem.com]
- 4. 634-95-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. mt.com [mt.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds-Pharmalego [pharmalego.com]
- 9. atlantis-press.com [atlantis-press.com]
- 10. The Effect of Cooling Rates on Thermal, Crystallization, Mechanical and Barrier Properties of Rotational Molding Polyamide 11 as the Liner Material for High-Capacity High-Pressure Vessels - PMC [pmc.ncbi.nlm.nih.gov]
- 11. On crystal size and cooling rate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. Home Page [chem.ualberta.ca]
- 15. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. chemicalbook.com [chemicalbook.com]
Technical Support Center: Recrystallization of 1,1-Diethylurea
Welcome to the technical support guide for the purification of 1,1-Diethylurea via recrystallization. This document provides field-proven insights and detailed protocols designed for researchers, scientists, and professionals in drug development. Our goal is to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to ensure you achieve high-purity crystals with maximum yield.
Core Principles: Selecting the Optimal Recrystallization Solvent
Recrystallization is a powerful purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The success of this method hinges almost entirely on the selection of an appropriate solvent. An ideal solvent for this compound should meet the following criteria:
-
High Solubility at Elevated Temperatures: The solvent must completely dissolve the crude this compound, along with any soluble impurities, near its boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the solubility of this compound should decrease significantly, causing it to crystallize out of the solution.
-
Favorable Impurity Solubility: Ideally, impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (staying in the "mother liquor" after crystallization).
-
Chemical Inertness: The solvent must not react with this compound.
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.
Based on the polar nature of the urea functional group, polar solvents are the most logical starting point.
Recommended Solvents for this compound
Systematic solvent screening is crucial. The data below provides a starting point for your experiments. This compound has a melting point of 69-71 °C.[3][4][5]
| Solvent | Solubility (Cold, ~20-25°C) | Solubility (Hot, near boiling) | Suitability & Rationale |
| Water | Moderately Soluble (50 g/L)[3][4][6][7] | Highly Soluble | Good. The significant increase in solubility with temperature makes water a strong candidate for single-solvent recrystallization. |
| 95% Ethanol | Sparingly Soluble | Highly Soluble | Excellent. Alcohols are often ideal for substituted ureas.[8] The solubility curve is typically steep, allowing for high recovery. A video demonstrating the recrystallization of urea highlights the effectiveness of boiling 95% ethanol.[9] |
| Ethanol/Water Mix | Sparingly to Insoluble | Soluble | Excellent (as a two-solvent system). This combination offers high tunability. The compound can be dissolved in a minimal amount of hot ethanol (the "solvent"), followed by the dropwise addition of hot water (the "anti-solvent") to induce saturation.[8] |
| Acetone | Soluble | Highly Soluble | Poor for single-solvent use. Because this compound is likely soluble at room temperature, recovery would be low. It could potentially be used as the primary solvent in a two-solvent system with an anti-solvent like hexane. |
| Toluene | Sparingly Soluble | Soluble | Potential. May be effective, but its higher boiling point and non-polar nature make it less ideal than alcohols or water for a polar compound like diethylurea. |
| Hexane | Insoluble | Insoluble | Poor (as a primary solvent). Excellent as an anti-solvent in a two-solvent system or for washing final crystals to remove non-polar impurities. |
Experimental Protocol: Single-Solvent Recrystallization
This protocol outlines the standard procedure for purifying this compound using a single suitable solvent like 95% Ethanol or Water.
-
Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar. In a separate beaker, heat your chosen solvent (e.g., 95% ethanol) to its boiling point on a hot plate.
-
Minimal Solvent Addition: Add the hot solvent to the Erlenmeyer flask in small portions while stirring and heating. Add just enough hot solvent to fully dissolve the solid.[9][10] An excess of solvent is a common error that will significantly reduce your final yield.
-
Hot Filtration (If Necessary): If you observe insoluble impurities (e.g., dust, sand, or insoluble byproducts), you must perform a hot gravity filtration.[11][12][13][14] This involves pouring the hot solution through a fluted filter paper in a pre-heated funnel into a clean, hot flask. This step must be done quickly to prevent premature crystallization in the funnel.[14]
-
Slow Cooling: Once the solid is fully dissolved and filtered (if needed), cover the flask with a watch glass and remove it from the heat source. Allow the solution to cool slowly and undisturbed to room temperature on a benchtop.[10] Slow cooling is critical for the formation of large, pure crystals, as it allows the molecules to selectively arrange themselves in a crystal lattice, excluding impurities.[15]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the precipitation of the product from the solution.[10][16][17][18]
-
Crystal Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities clinging to the crystal surfaces.[10]
-
Drying: Continue to draw air through the funnel to partially dry the crystals. Then, transfer the crystals to a watch glass and allow them to air dry completely or dry them in a vacuum oven.
Workflow Visualization
Caption: General workflow for single-solvent recrystallization.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound in a practical, question-and-answer format.
Troubleshooting Common Problems
Q1: My this compound won't fully dissolve, even after adding a lot of boiling solvent. What's wrong?
This issue typically points to one of two causes:
-
Insoluble Impurities: Your crude sample may contain impurities that are insoluble in the chosen solvent. If you see particulate matter that does not dissolve upon adding more hot solvent, you must perform a hot gravity filtration to remove it before proceeding to the cooling step.[11][13]
-
Incorrect Solvent Choice: It's possible the solvent you've chosen is simply not effective for this compound, even when hot. Refer to the solvent suitability table and consider switching to a more appropriate solvent like 95% ethanol.
Q2: My solution is clear and hot, but no crystals are forming even after cooling to room temperature. What should I do?
This is a classic case of a supersaturated solution that is reluctant to nucleate. You can induce crystallization using several methods:
-
Scratching: Use a clean glass stirring rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic imperfections in the glass created by scratching provide nucleation sites for crystal growth to begin.[8]
-
Seeding: If you have a small crystal of pure this compound from a previous batch, add it to the solution. This "seed" crystal acts as a template, triggering rapid crystallization.[16]
-
Concentration: You may have added too much solvent. Gently heat the solution to boil off a portion of the solvent to increase the concentration of the solute, then attempt to cool it again.[8]
-
Drastic Cooling: As a last resort, cooling the mixture in a colder bath (e.g., a dry ice/acetone bath) can sometimes force crystallization, though this risks forming smaller, less pure crystals.[16]
Q3: Instead of forming solid crystals, my product separated as an oily liquid. How do I fix this?
This phenomenon, known as "oiling out," occurs when the solubility of the solute is exceeded at a temperature above its melting point.[16] The oil is essentially molten solute and often traps impurities. To resolve this:
-
Re-heat the solution until the oil fully redissolves.
-
Add a small amount of additional hot solvent to lower the saturation point slightly.
-
Try to induce crystallization by scratching or seeding while the solution is still warm, just below the point of saturation.
-
Allow the solution to cool much more slowly, perhaps by insulating the flask, to ensure the solution temperature drops below the compound's melting point before crystallization begins.
Q4: My final yield of pure crystals is very low. What are the likely causes?
Several factors can lead to poor recovery:
-
Using Too Much Solvent: This is the most common cause. An excessive volume of solvent will keep a larger amount of your product dissolved in the mother liquor, even when cold. Always use the minimum amount of hot solvent required for dissolution.
-
Premature Filtration: Filtering the crystals while the solution is still warm will result in significant product loss. Ensure the solution is thoroughly cooled in an ice bath before vacuum filtration.
-
Premature Crystallization During Hot Filtration: If the compound crystallizes in the funnel during hot filtration, it will be discarded with the insoluble impurities. Ensure your filtration apparatus is pre-heated and the filtration is performed quickly to prevent this.[14]
Frequently Asked Questions (FAQs)
Q1: What is the ideal cooling rate for crystallizing this compound?
Slow and steady is best. Allowing the flask to cool naturally on the benchtop, insulated with a paper towel, is ideal.[8] Rapid cooling (e.g., placing a boiling flask directly into an ice bath) causes the compound to "crash out" of solution, forming small, impure crystals that trap contaminants from the solvent.[10]
Q2: How do I choose between a single-solvent and a two-solvent system?
A single-solvent system is preferable for its simplicity when you can find a solvent that meets the criteria (very soluble hot, poorly soluble cold).[17] A two-solvent (or multi-solvent) system is used when no single solvent is ideal.[19] For this compound, you would dissolve it in a "good" solvent where it is highly soluble (like hot ethanol) and then add a miscible "bad" or "anti-solvent" where it is poorly soluble (like water) dropwise until the solution becomes cloudy (saturated). A few drops of the good solvent are then added to redissolve the precipitate before slow cooling.[1][8]
Q3: What are the key safety precautions for this procedure?
-
Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.
-
This compound is harmful if swallowed.[3] Avoid creating and inhaling dust.
-
When using flammable organic solvents like ethanol or acetone, perform the heating step using a steam bath or a heating mantle in a well-ventilated fume hood. Never heat flammable solvents with an open flame.
-
Handle hot glassware with appropriate clamps or tongs to prevent burns.
Troubleshooting Logic Diagram
Caption: Decision diagram for common recrystallization problems.
References
-
recrystallization.pdf . University of California, Los Angeles - Chemistry. [Link]
-
Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments . Kyoto University. [Link]
-
Recrystallization and hot filtration . Safrole. [Link]
-
Recrystallization (chemistry) . Wikipedia. [Link]
-
Single-solvent recrystallisation . University of York, Department of Chemistry. [Link]
-
Hot gravity filtration | Resource . Royal Society of Chemistry: Education. [Link]
-
Urea Crystallization . Medium. [Link]
-
2.5: Hot Filtration . Chemistry LibreTexts. [Link]
-
Recrystallization - Single Solvent . University of Toronto. [Link]
-
How To Solve The Problem Of Urea Crystallization . yuchaiengine.com. [Link]
-
1.5E: Hot Filtration . Chemistry LibreTexts. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
-
Why Does Urea Crystallize . Guangzhou EverBlue Technology Co.,Ltd. [Link]
-
Why is methanol used in recrystallization of urea? . Quora. [Link]
-
Technique Series: Recrystallization (urea as an example) | Video Summary and Q&A . Glasp. [Link]
-
Solved what's the best solvent for recrystallization of urea . Chegg.com. [Link]
-
Technique Series: Recrystallization (urea as an example) . YouTube. [Link]
-
How to effectively avoid urea crystallization . Shiyan Yunlihong Industrial & Trade Co., Ltd. [Link]
-
This compound, 97% | 259454-25G | SIGMA-ALDRICH . Scientific Laboratory Supplies. [Link]
-
Re-crystallization experiments A crystallization protocol was developed based on Fel solubility data. The selected solvents were . Course Hero. [Link]
-
Organic Chemistry Lab: Recrystallization . YouTube. [Link]
-
How to Carry Out a Recrystallization . YouTube. [Link]
-
1,3-diethylurea . ChemBK. [Link]
-
Crystallization of urea from an evaporative aqueous solution sessile droplet at sub-boiling temperatures and surfaces with different wettability . DSpace. [Link]
Sources
- 1. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. This compound | 634-95-7 [amp.chemicalbook.com]
- 4. This compound 97 634-95-7 [sigmaaldrich.com]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. Page loading... [guidechem.com]
- 7. 634-95-7 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. m.youtube.com [m.youtube.com]
- 10. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 11. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 12. Hot gravity filtration | Resource | RSC Education [edu.rsc.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. m.youtube.com [m.youtube.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. Home Page [chem.ualberta.ca]
- 18. m.youtube.com [m.youtube.com]
- 19. glasp.co [glasp.co]
How to remove unreacted starting materials from 1,1-Diethylurea
Technical Support Center: Purification of 1,1-Diethylurea
Welcome to the technical support guide for the purification of this compound. This document provides in-depth troubleshooting advice, experimental protocols, and foundational knowledge for researchers, chemists, and drug development professionals. Our goal is to empower you to overcome common purification challenges and obtain high-purity this compound for your critical applications.
Frequently Asked Questions (FAQs)
Q1: What are the most common unreacted starting materials I need to remove from my crude this compound?
The impurities present in your crude product are directly related to your synthetic route. The most common methods for synthesizing this compound involve the reaction of diethylamine with a carbonyl source.
-
From Diethylamine and Urea: This route often leaves unreacted diethylamine and urea . High temperatures can also lead to the formation of biuret from the self-condensation of urea.
-
From Diethylamine and an Isocyanate Precursor: Syntheses using reagents like phosgene, triphosgene, or carbamoyl chlorides can leave residual diethylamine . The high reactivity of isocyanates, which are often generated in-situ, generally ensures they are fully consumed, but side products can form.[1][2]
Your primary contaminants will almost always be the starting amine (diethylamine) and the starting carbonyl source or its derivatives.
Q2: How can I quickly assess the purity of my crude this compound?
A preliminary purity assessment is crucial before selecting a purification strategy.
-
Melting Point Analysis: Pure this compound has a sharp melting point between 69-71 °C.[3] A broad melting range or a melting point significantly below this range indicates the presence of impurities.
-
Physical Appearance: The pure compound is a white to off-white crystalline solid.[4] If your product is an oil or a discolored solid, it is certainly impure. An oily consistency often points to residual, low-melting-point starting materials like diethylamine.
-
Odor: Diethylamine has a strong, fishy, ammonia-like odor.[5][6][7] A pure product should be relatively odorless. Any amine-like smell is a clear indicator of unreacted diethylamine.
Q3: My crude product is an oil, but this compound is a solid. What does this mean?
This is a common issue and is typically caused by significant amounts of unreacted diethylamine (Boiling Point: 55.5 °C[5]) or other low-melting impurities acting as a solvent and depressing the freezing point of the mixture. The first step in your purification should be to remove this volatile amine.
Purification Workflow: A Decision-Making Guide
This diagram outlines the logical steps for purifying crude this compound based on the initial assessment of impurities.
Caption: Fig 1. Decision workflow for purification.
Troubleshooting Guide 1: Removing Unreacted Diethylamine
Issue: The crude product has a strong fishy/ammonia-like odor and may be oily or have a low melting point.
Core Principle: This protocol exploits the basicity of diethylamine. By washing the crude product (dissolved in an organic solvent) with an aqueous acid, the diethylamine is protonated to form diethylammonium chloride. This salt is highly soluble in water and is thus extracted from the organic phase, leaving the neutral this compound behind.[8][9]
Protocol: Liquid-Liquid Extraction with an Acidic Wash
-
Dissolution: Dissolve the crude this compound in a water-immiscible organic solvent. Dichloromethane (DCM) or ethyl acetate are suitable choices. Use approximately 10 mL of solvent for every 1 gram of crude material.
-
Transfer: Transfer the solution to a separatory funnel.
-
Acidic Wash: Add an equal volume of 1 M hydrochloric acid (HCl) to the separatory funnel.
-
Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 30-60 seconds, venting periodically.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The bottom layer will be the organic phase (if using DCM) and the top layer will be the aqueous phase.
-
Drain: Drain the organic layer into a clean flask. Discard the aqueous layer, which now contains the diethylammonium salt.
-
Repeat: Repeat the acidic wash (steps 3-6) one more time to ensure complete removal of the amine.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid, followed by a wash with brine (saturated NaCl) to remove excess water.
-
Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to yield the solid product, now free of diethylamine.
Troubleshooting Guide 2: Removing Urea and Other Polar Impurities
Issue: The product is a solid but appears discolored or has a broad, depressed melting point after volatile amines have been removed.
Core Principle: Recrystallization is the most powerful technique for purifying solid organic compounds.[10][11] It relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound completely when hot but very poorly when cold, while the impurities remain soluble at all temperatures.[12][13]
Selecting the Right Recrystallization Solvent
Finding the optimal solvent is key to a successful recrystallization. Based on the properties of this compound, several solvents and solvent systems can be effective. One literature procedure specifies recrystallization from diisopropyl ether.[14]
| Solvent System | Rationale for Use | Boiling Point (°C) |
| Water | This compound has moderate solubility in hot water (50 g/L)[15] and lower solubility in cold water. Excellent for removing non-polar impurities. | 100 |
| Ethanol/Water | A solvent pair. Dissolve the crude product in a minimum of hot ethanol, then add hot water dropwise until the solution becomes cloudy (the cloud point), then add a drop or two of hot ethanol to clarify. This fine-tunes the solubility. | 78-100 |
| Toluene | A good choice for removing highly polar impurities like urea, which is poorly soluble in toluene. | 111 |
| Diisopropyl Ether | A lower-boiling, less polar solvent that has been demonstrated to be effective.[14] | 68 |
Protocol: Single-Solvent Recrystallization
-
Solvent Addition: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., water or toluene) and a boiling chip.
-
Heating: Gently heat the mixture on a hot plate with stirring until the solvent begins to boil.
-
Dissolution: Continue to add small portions of the hot solvent until all of the solid has just dissolved. It is critical to add the minimum amount of hot solvent necessary to avoid poor recovery of your product.[10]
-
Cooling (Crystal Formation): Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.[12]
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-20 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any residual impurities clinging to the crystal surfaces.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator. Confirm purity by taking a melting point.
Physical Properties for Purification
A clear understanding of the physical properties of your product and potential impurities is fundamental to designing an effective purification strategy.
| Compound | Molecular Wt. ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Solubility |
| This compound | 116.16 | 69-71[3] | - | Soluble in water (50 g/L)[15] |
| Diethylamine | 73.14[6] | -50[16] | 55.5[5] | Highly soluble in water and organic solvents[5][7] |
| Urea | 60.06[17] | 133-135[18][19] | Decomposes | Highly soluble in water and alcohol[17][18] |
References
-
Urea Formula: Definition, Structure, Properties, Preparation, Uses. (2023). Physics Wallah. [Link]
-
Diethylamine - Key Chemical in Pharma Industries. Vinati Organics. [Link]
-
PROPERTIES OF UREA. (2018). Agrispex. [Link]
-
Urea | Structure, Formula & Uses. Study.com. [Link]
-
Diethylamine - SAFETY DATA SHEET. (2025). Penta Chemicals. [Link]
-
Diethylamine. PubChem, National Institutes of Health. [Link]
-
Urea. PubChem, National Institutes of Health. [Link]
-
diethylamine - Safety Data Sheet. IDESA. [Link]
-
Physical Properties Of Urea. (2022). Sciencing. [Link]
-
CID 157868648 | C10H24N4O2. PubChem, National Institutes of Health. [Link]
-
N,N'-Diethylurea SAFETY DATA SHEET. (2024). Fisher Scientific. [Link]
-
Simple Diethylamine hydrochloride synthesis. (2024). Reddit. [Link]
-
Recrystallization - Single Solvent. University of California, Los Angeles. [Link]
-
DIETHYLAMINE. Ataman Kimya. [Link]
-
Synthesis and characterization of hyperbranched poly(urea-urethane)s. Qucosa - TU Dresden. [Link]
-
A Facile Synthesis of Unsymmetrical Ureas. (2004). ResearchGate. [Link]
-
MedChem Tips and Tricks. (2016). ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Recrystallization Technique for Organic Chemistry with Nadia Korovina. (2020). YouTube. [Link]
-
Recrystallization. (2014). YouTube. [Link]
-
Diethylamine Extraction of Proteins and Peptides Isolated With a Mono-Phasic Solution of Phenol and Guanidine Isothiocyanate. PubMed, National Institutes of Health. [Link]
-
Dynamic urea bond for the design of reversible and self-healing polymers. (2017). Nature Communications, National Institutes of Health. [Link]
-
Technique Series: Recrystallization (urea as an example). (2016). YouTube. [Link]
-
Recrystallization. (2020). YouTube. [Link]
-
Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. (2024). MDPI. [Link]
-
Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. ResearchGate. [Link]
- The preparation of formic acid diethylamine. (2017).
- Purification of urea. (1953).
-
Method for purifying aqueous urea solution. (2007). European Patent Office. [Link]
-
Scheme 1. The preparation of unsymmetrical ureas. Reagents and conditions. ResearchGate. [Link]
-
One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction. (2013). Beilstein Journal of Organic Chemistry. [Link]
-
This compound, 97%. Research Scientific. [Link]
-
Novel isocyanate-free synthesis of polyurea. (2022). University of Amsterdam. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - One-pot sequential synthesis of isocyanates and urea derivatives via a microwave-assisted Staudinger–aza-Wittig reaction [beilstein-journals.org]
- 3. This compound | 634-95-7 [amp.chemicalbook.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. greenchemindustries.com [greenchemindustries.com]
- 6. Diethylamine | (C2H5)2NH | CID 8021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Diethylamine | 109-89-7 [chemicalbook.com]
- 8. MedChem Tips and Tricks – ACSGCIPR [acsgcipr.org]
- 9. CN106542988A - The preparation of formic acid diethylamine - Google Patents [patents.google.com]
- 10. m.youtube.com [m.youtube.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. 1,1-二乙基脲 97% | Sigma-Aldrich [sigmaaldrich.com]
- 16. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 17. Urea Formula: Definition, Structure, Properties, Preparation, Uses [pw.live]
- 18. study.com [study.com]
- 19. Urea | NH2CONH2 | CID 1176 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Mastering Reactions with 1,1-Diethylurea
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1,1-Diethylurea. As a Senior Application Scientist, I've designed this guide to provide you with in-depth, field-proven insights into successfully handling this versatile reagent, with a special focus on managing its moisture sensitivity. This resource is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to directly address the challenges you may encounter during your experiments.
Section 1: Understanding the Challenge - The Nature of this compound's Moisture Sensitivity
This section delves into the fundamental properties of this compound and the chemical principles behind its interaction with water.
FAQ 1: How moisture-sensitive is this compound and why?
This compound is classified as a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere.[1] Its moisture sensitivity stems from the polar nature of the urea functional group, which can form hydrogen bonds with water molecules. The product is also soluble in water, with a reported solubility of 50 g/L.[2][3] While it is stable under anhydrous conditions, the presence of water can compromise reactions by either reacting with highly sensitive reagents in the mixture or, under certain conditions, participating in side reactions.
FAQ 2: What are the potential consequences of moisture contamination in reactions involving this compound?
Moisture contamination can lead to a cascade of undesirable outcomes in your reaction, including:
-
Reaction with Sensitive Reagents: In many applications, this compound is used alongside highly water-sensitive reagents such as organometallics, strong bases, or acid chlorides. Trace amounts of water can quench these reagents, leading to reduced yields or complete reaction failure.
-
Side Reactions and Byproduct Formation: While N,N-disubstituted ureas are generally more resistant to direct hydrolysis than unsubstituted urea, the presence of water, especially under elevated temperatures or in the presence of certain catalysts (like metal complexes), can promote decomposition.[4] This can lead to the formation of diethylamine and isocyanic acid (which can further react), resulting in a complex mixture of byproducts and reduced purity of the desired product.
-
Inconsistent Reaction Kinetics: The presence of water can alter the polarity of the reaction medium, potentially affecting reaction rates and leading to poor reproducibility between batches.
Section 2: Proactive Measures - Best Practices for Handling and Storage
Preventing moisture contamination is the most effective strategy. This section provides detailed protocols for the proper handling and storage of this compound and associated reagents.
FAQ 3: What is the recommended procedure for storing this compound?
To maintain its integrity, this compound should be stored in a tightly sealed container in a cool, dry place, preferably in a desiccator containing a suitable drying agent like anhydrous calcium sulfate (Drierite®) or silica gel.[1] For long-term storage or for highly sensitive applications, storing the container inside a nitrogen-filled glovebox is the gold standard.[5]
FAQ 4: How should I handle this compound when weighing and adding it to a reaction?
Given its hygroscopic nature, minimizing exposure to the atmosphere is critical.
-
Weighing: If possible, weigh this compound inside a glovebox. If a glovebox is not available, weigh it quickly on a tared weighing paper and transfer it promptly to the reaction vessel under a stream of inert gas (nitrogen or argon).
-
Addition: For reactions that are highly sensitive to moisture, the reaction vessel should be assembled, dried, and purged with an inert gas before adding the reagents.[6]
Experimental Workflow: Setting up a Moisture-Sensitive Reaction
Below is a visual representation of the key steps to ensure an anhydrous reaction environment.
Caption: Workflow for setting up a moisture-sensitive reaction.
Section 3: Troubleshooting Guide - Identifying and Solving Common Issues
Even with careful preparation, problems can arise. This section provides a structured approach to troubleshooting common issues encountered in reactions with this compound.
Scenario 1: My reaction is sluggish or not proceeding to completion.
Possible Cause: Quenching of a moisture-sensitive catalyst or reagent by residual water.
Troubleshooting Steps:
-
Verify Anhydrous Conditions:
-
Solvent: Was the solvent properly dried? (See Protocol 1). Consider taking an aliquot of the solvent and testing its water content using a Karl Fischer titrator.
-
Reagents: Was the this compound properly stored and handled?
-
Glassware: Was the glassware rigorously dried (oven-dried or flame-dried)?[7]
-
-
Reagent Purity:
-
Check the purity of your starting materials. Impurities can sometimes inhibit reactions.
-
-
Temperature:
-
Ensure the reaction is being conducted at the appropriate temperature. Some reactions require heating to overcome activation energy barriers.
-
Scenario 2: I am observing unexpected byproducts in my reaction mixture.
Possible Cause: Decomposition of this compound or reaction of water with starting materials or intermediates.
Troubleshooting Steps:
-
Analyze Byproducts: If possible, isolate and characterize the byproducts (e.g., by NMR, MS). The identity of the byproducts can provide clues about the side reactions occurring. For example, the presence of diethylamine could suggest hydrolysis of the urea.
-
Strictly Exclude Water: Re-run the reaction with meticulous attention to anhydrous techniques as outlined in the workflow diagram above.
-
Lower Reaction Temperature: If the reaction allows, try running it at a lower temperature to minimize potential decomposition pathways.
Scenario 3: My results are not reproducible between different runs.
Possible Cause: Inconsistent levels of moisture contamination.
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental parameters, especially those related to the exclusion of moisture, are kept consistent between runs. This includes the method of drying glassware, the source and drying method of solvents, and the handling of reagents.[5]
-
Use an Internal Standard: If applicable, use an internal standard during reaction monitoring (e.g., by GC or NMR) to more accurately quantify the formation of product and consumption of starting materials.
-
Quantify Water Content: Use Karl Fischer titration to determine the water content of your starting materials and solvents to ensure consistency.
Data Summary: Efficiency of Common Solvent Drying Methods
The choice of drying method can significantly impact the residual water content in your solvent. The following table summarizes the effectiveness of various common drying techniques for solvents frequently used with this compound.
| Solvent | Drying Agent/Method | Residual Water (ppm) | Reference |
| Tetrahydrofuran (THF) | Stored over 3Å molecular sieves (20% m/v) for 48h | ~4 | [7][8] |
| Dichloromethane (DCM) | Passed through a column of activated silica | <1 | [8] |
| Acetonitrile (MeCN) | Stored over 3Å molecular sieves (10% m/v) for 24h | ~1 | [7] |
| Toluene | Stored over 3Å molecular sieves for 24h | Low single digits | [8] |
Section 4: Detailed Experimental Protocols
This section provides step-by-step protocols for key procedures related to handling this compound in moisture-sensitive reactions.
Protocol 1: Drying of Organic Solvents using Molecular Sieves
Objective: To reduce the water content of organic solvents to parts-per-million (ppm) levels.
Materials:
-
Solvent to be dried (e.g., THF, DCM, Acetonitrile)
-
3Å or 4Å molecular sieves (beads or powder)
-
Oven capable of reaching at least 250°C
-
Anhydrous storage flask (e.g., a Schlenk flask or a bottle with a Sure/Seal™ cap)
Procedure:
-
Activation of Molecular Sieves:
-
Place the molecular sieves in a ceramic or glass dish and heat in an oven at 250-300°C for at least 3 hours under a vacuum or with a slow stream of dry nitrogen.
-
Allow the sieves to cool to room temperature in a desiccator before use.
-
-
Solvent Drying:
-
Add the activated molecular sieves to the storage flask (typically 10-20% of the solvent volume).[7]
-
Add the solvent to the flask, ensuring the sieves are fully submerged.
-
Seal the flask and allow it to stand for at least 24 hours before use. For very polar solvents like THF, a longer drying time may be necessary.[7]
-
-
Dispensing the Dry Solvent:
-
Use a dry, nitrogen-flushed syringe to withdraw the solvent through a septum.[9]
-
Logical Relationship: Troubleshooting Moisture-Related Issues
The following diagram illustrates a logical approach to diagnosing and resolving problems arising from moisture contamination.
Caption: A decision tree for troubleshooting moisture-related issues.
Section 5: Advanced Topics and Considerations
FAQ 5: Are there any analytical techniques to quantify moisture in my reaction?
Yes, the most common and accurate method is Karl Fischer titration .[10][11] This technique can determine the water content in both liquid and solid samples with high precision, down to the ppm level. For a less quantitative but often useful in-situ indicator, some reactions use sodium/benzophenone in a solvent like THF, where a persistent blue or purple color indicates anhydrous conditions.[12]
FAQ 6: Can this compound itself be dried if it has been exposed to moisture?
Yes. For solid ureas that are not thermally sensitive at moderate temperatures, drying in a vacuum oven at a temperature below the melting point (the melting point of this compound is 69-71°C) can be effective.[13] A gentle warming under high vacuum can help remove adsorbed water and other volatile impurities.
References
-
Decomposition of Alkyl-Substituted Urea Molecules at a Hydroxide-Bridged Dinickel Center . Inorganic Chemistry - ACS Publications. [Link]
-
Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants . The Journal of Organic Chemistry. [Link]
-
Methyl isocyanate - Wikipedia . Wikipedia. [Link]
- Process for the preparation of alkyl-ureas.
-
One-Pot Synthesis of Ureido Peptides and Urea-Tethered Glycosylated Amino Acids Employing Deoxo-Fluor and TMSN3 . Organic Chemistry Portal. [Link]
-
Does anyone know how I can dry N,N-dimethylurea? . ResearchGate. [Link]
-
N-Substituted carbamate synthesis using urea as carbonyl source over TiO 2 –Cr 2 O 3 /SiO 2 catalyst . ResearchGate. [Link]
-
Facile production of mono-substituted urea side chains in solid phase peptide synthesis . PubMed. [Link]
-
Summary of water content determination by Karl Fischer method and introduction of reagents. -Part 1- . YouTube. [Link]
-
Techniques for Handling Air- and Moisture-Sensitive Compounds . Wipf Group - University of Pittsburgh. [Link]
-
N-Substituted carbamate synthesis using urea as carbonyl source over TiO2–Cr2O3/SiO2 catalyst . Green Chemistry (RSC Publishing). [Link]
-
Synthesis of carbamates by carbamoylation . Organic Chemistry Portal. [Link]
-
Substituted Ureas. Methods of Synthesis and Applications . ResearchGate. [Link]
-
1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride . Organic Syntheses Procedure. [Link]
-
Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach . PubMed Central. [Link]
-
Working with air and moisture sensitive compounds . Molecular Inorganic Chemistry. [Link]
-
SYNTHESIS NOTES . Aapptec Peptides. [Link]
-
Drying agents and their compatibilities . Hive Stimulants. [Link]
-
CID 157868648 | C10H24N4O2 . PubChem. [Link]
-
Drying Solvents . Chemistry LibreTexts. [Link]
-
3: Performing Sensitive Reactions without a Schlenk Line . Chemistry LibreTexts. [Link]
-
Synthesis of Peptides by Solution Methods . ResearchGate. [Link]
-
Biginelli Reaction . Organic Chemistry Portal. [Link]
- solvent drying and drying agents. Delloyd's Lab-Tech Chemistry resource.
-
Preparing Anhydrous Reagents and Equipment . Moodle@Units. [Link]
-
Synthesis and Properties of N,N′-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments: XIX. exo-Isomers of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-yl)-N′-R-ureas and -thioureas . ResearchGate. [Link]
-
Peptide Synthesis in the Laboratory . YouTube. [Link]
-
How to Best Dry Solvents . YouTube. [Link]
-
Synthesis and Properties of 1,3-Disubstituted Ureas and Their Isosteric Analogs Containing Polycyclic Fragments . National Institutes of Health. [Link]
-
Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis . PubMed Central. [Link]
-
Characterization of urea hydrolysis in fresh human urine and inhibition by chemical addition . RSC Publishing. [Link]
-
Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects . PubMed Central. [Link]
Sources
- 1. Natural and Life Sciences Communications, Chiang Mai University [cmuj.cmu.ac.th]
- 2. Page loading... [wap.guidechem.com]
- 3. This compound | 634-95-7 [amp.chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. molan.wdfiles.com [molan.wdfiles.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. moodle2.units.it [moodle2.units.it]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ehs.umich.edu [ehs.umich.edu]
- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to 1,1-Diethylurea and 1,3-Diethylurea in Chemical Synthesis
Introduction: Beyond the Isomeric Divide
In the landscape of chemical synthesis, substituted ureas are foundational building blocks, prized for their roles as intermediates, ligands, and precursors to a vast array of heterocyclic and acyclic structures. Among these, the diethylurea isomers—1,1-Diethylurea and 1,3-Diethylurea—present a compelling case study in how a simple shift in substituent placement can profoundly alter molecular behavior and, consequently, synthetic utility. While both share the same molecular formula (C₅H₁₂N₂O) and weight (116.16 g/mol ), their structural asymmetry versus symmetry dictates their physicochemical properties, reactivity, and optimal applications.
This guide moves beyond a simple catalog of properties to provide a comparative analysis grounded in mechanistic principles and experimental observations. We will explore the causal relationships between structure and function, offering researchers, scientists, and drug development professionals the insights needed to make informed decisions in reagent selection and reaction design.
Structural and Physicochemical Divergence
The core difference between the two isomers lies in the placement of the ethyl groups around the urea backbone. This compound is an unsymmetrical (or asymmetrical) urea with both ethyl groups on a single nitrogen atom, leaving a primary amine (-NH₂) group. In contrast, 1,3-Diethylurea is a symmetrical urea, with one ethyl group on each nitrogen, resulting in two secondary amine (-NH-) groups. This fundamental difference is visually represented below.
Caption: Structural comparison of 1,1- and 1,3-diethylurea isomers.
This structural variance directly translates into distinct physical properties. The symmetry of 1,3-Diethylurea allows for more ordered and efficient packing in the crystal lattice. Furthermore, the presence of two N-H protons capable of acting as hydrogen bond donors, compared to the single -NH₂ group in the 1,1-isomer, facilitates a more robust intermolecular hydrogen-bonding network. The cumulative effect of these factors results in a significantly higher melting point for the symmetrical isomer.
Table 1: Comparative Physicochemical Properties
| Property | This compound | 1,3-Diethylurea | Rationale for Difference |
| CAS Number | 634-95-7[1][2] | 623-76-7[3][4] | N/A |
| Molecular Weight | 116.16 g/mol [1][5] | 116.16 g/mol [4][6] | Identical molecular formula |
| Appearance | White to light yellow powder/crystals[2][5] | White crystalline solid[3][4] | Minor differences in crystal habit |
| Melting Point | 69-71 °C[1][7] | 112-113 °C[4][6][8] | Symmetrical structure of 1,3-isomer allows for superior crystal packing and stronger H-bonding. |
| Boiling Point | Not well-defined, decomposes | ~263 °C[9] | Stronger intermolecular forces in 1,3-isomer require more energy to overcome. |
| Water Solubility | 50 g/L[1][5] | Soluble[4][6] | Both are soluble due to H-bonding with water, but differences in crystal lattice energy can affect solubility. |
| Hydrogen Bond Donors | 1 (-NH₂) | 2 (-NH-) | The 1,1-isomer has one primary amine; the 1,3-isomer has two secondary amines. |
| Hydrogen Bond Acceptors | 1 (C=O) | 1 (C=O) | Both possess a single carbonyl oxygen. |
Comparative Reactivity and Synthetic Applications
The choice between 1,1- and 1,3-diethylurea is dictated by the specific synthetic transformation required. Their differing numbers of N-H protons and the steric environment around the nitrogen atoms are the primary drivers of their distinct reactivity.
This compound: The Asymmetrical Workhorse
The key feature of this compound is its primary amine (-NH₂) group. This makes it an excellent nucleophile for reactions where a monosubstituted urea derivative is desired as the final product or intermediate.
-
Condensation Reactions: The -NH₂ group can readily participate in condensation reactions with aldehydes, ketones, and esters to form a variety of heterocyclic structures. The two protons on the single nitrogen atom allow for cyclization pathways that are inaccessible to the 1,3-isomer.
-
Precursor to N-Substituted Ureas: It serves as a valuable starting material for synthesizing more complex unsymmetrical ureas where one nitrogen must remain unsubstituted or be functionalized in a subsequent step.
-
Ligand Synthesis: The terminal -NH₂ group, combined with the tertiary amine nitrogen, can act as a bidentate ligand in coordination chemistry, although this application is less common.
1,3-Diethylurea: The Symmetrical Bridge
The defining characteristic of 1,3-Diethylurea is its symmetry and the presence of two reactive N-H sites. This makes it ideal for building symmetrical molecules or for applications where cross-linking is desired.
-
Symmetrical Heterocycle Synthesis: It is a go-to reagent for constructing symmetrical heterocycles, such as barbiturates or other pyrimidine derivatives, through condensation with dicarbonyl compounds or their equivalents.
-
Polymer Chemistry: The two N-H groups can react with difunctional electrophiles (e.g., diisocyanates, diacyl chlorides) to form polyureas or related polymers.
-
Directed Metalation Groups (DMGs): While less common than for other functional groups, the urea moiety can act as a directed metalation group. The two N-H protons of the 1,3-isomer offer different deprotonation possibilities compared to the 1,1-isomer, potentially influencing the regioselectivity of subsequent electrophilic trapping.
-
Pharmaceutical and Agrochemical Intermediates: 1,3-Diethylurea is frequently cited as an intermediate in the production of dyes, pharmaceuticals, and pesticides.[6] In many bioactive molecules, a symmetrical urea core is essential for binding to biological targets through a network of hydrogen bonds.[10][11]
Analytical Differentiation: A Spectroscopic Tale of Symmetry
Distinguishing between the two isomers in the laboratory is straightforward using standard spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The molecular symmetry (or lack thereof) provides a clear diagnostic fingerprint.
¹H NMR Spectroscopy
-
This compound: Will show a broad singlet for the two -NH₂ protons, a quartet for the four methylene (-CH₂-) protons, and a triplet for the six methyl (-CH₃) protons. The two ethyl groups are chemically equivalent.
-
1,3-Diethylurea: Will exhibit a triplet (or broad singlet depending on solvent and concentration) for the two equivalent N-H protons. Crucially, due to symmetry, it will also show a single quartet for the four methylene protons and a single triplet for the six methyl protons.
¹³C NMR Spectroscopy
The difference is even more stark in the ¹³C NMR spectrum, which directly probes the carbon framework.
-
This compound: Will display three distinct signals: one for the carbonyl carbon (C=O), one for the two equivalent methylene carbons (-CH₂-), and one for the two equivalent methyl carbons (-CH₃).
-
1,3-Diethylurea: Due to its C₂ symmetry, it will also show exactly three signals representing the same carbon types (carbonyl, methylene, and methyl).[12]
While both isomers give three signals in the ¹³C NMR, their chemical shifts will differ slightly due to the different electronic environments, providing a definitive method of identification when compared to reference spectra. The key takeaway is that symmetry does not reduce the signal count in this specific case, but it confirms the structural type.
Table 2: Predicted NMR Signals
| Isomer | Structure | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |
| This compound | Unsymmetrical | 3 (NH₂, -CH₂-, -CH₃) | 3 (C=O, -CH₂-, -CH₃) |
| 1,3-Diethylurea | Symmetrical | 3 (NH, -CH₂-, -CH₃) | 3 (C=O, -CH₂-, -CH₃) |
Representative Synthetic Protocols
The causality behind the choice of reagents for synthesizing each isomer is rooted in controlling which nitrogen atom is alkylated.
Protocol 1: Synthesis of 1,3-Diethylurea (Symmetrical)
This synthesis relies on the reaction of an amine with its corresponding isocyanate, a highly reliable method for forming symmetrically substituted ureas.
Caption: Workflow for the synthesis of 1,3-Diethylurea.
Methodology:
-
Rationale: To ensure symmetry, ethylamine is reacted with ethyl isocyanate. The highly electrophilic carbonyl carbon of the isocyanate is readily attacked by the nucleophilic amine.
-
Procedure: a. To a solution of ethylamine (1.0 equivalent) in anhydrous tetrahydrofuran (THF) cooled to 0 °C, slowly add ethyl isocyanate (1.0 equivalent). b. Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The reaction is often exothermic. c. Monitor the reaction by TLC or LC-MS until the starting material is consumed. d. Remove the solvent under reduced pressure. The resulting solid is often pure 1,3-Diethylurea. e. If necessary, the product can be recrystallized from a suitable solvent system like chloroform/diethyl ether to yield a white crystalline solid.[6]
Protocol 2: Synthesis of this compound (Unsymmetrical)
Synthesizing the unsymmetrical isomer requires a different strategy to ensure both ethyl groups are placed on the same nitrogen. Reacting diethylamine with a source of "NCO⁻" or its equivalent is a common approach.
Caption: Workflow for the synthesis of this compound.
Methodology:
-
Rationale: This method involves the in situ generation of isocyanic acid (HNCO) from potassium cyanate and an acid. The pre-formed diethylamine then acts as the nucleophile, attacking the isocyanic acid to form the desired unsymmetrical product.
-
Procedure: a. Prepare a solution of diethylamine hydrochloride by dissolving diethylamine (1.0 equivalent) in aqueous hydrochloric acid. b. To this solution, add a solution of potassium cyanate (1.1 equivalents) in water. c. Heat the mixture to reflux for 1-2 hours. d. Cool the reaction mixture and make it alkaline with a base (e.g., NaOH) to neutralize any remaining acid. e. Extract the product into an organic solvent such as diethyl ether or dichloromethane. f. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield this compound. Recrystallization from a solvent like diisopropyl ether can be performed for further purification.[13]
Conclusion: Selecting the Right Isomer for the Job
The choice between this compound and 1,3-Diethylurea is a clear example of structure-driven synthetic design.
-
Choose this compound when your synthesis requires a primary -NH₂ group for subsequent transformations, such as in the construction of specific unsymmetrical heterocycles or when a monosubstituted urea moiety is the target. Its lower melting point and different hydrogen bonding capacity may also be relevant for formulation or material science applications.
-
Choose 1,3-Diethylurea when building symmetrical molecules, creating polymers, or when two N-H protons are needed for hydrogen bonding interactions with a biological target. Its thermal stability and robust crystalline nature make it a reliable intermediate for a wide range of applications in the pharmaceutical and agrochemical industries.[14][15]
By understanding the fundamental chemical differences imparted by their isomeric structures, researchers can harness the unique reactivity of each molecule to achieve their synthetic goals with greater precision and efficiency.
References
-
ChemBK. 1,3-diethylurea. [Link]
-
Organic Syntheses. 1-(tert-butylimino-methyl)-1,3-dimethyl-urea hydrochloride. [Link]
-
PubChem. CID 157868648 | C10H24N4O2. [Link]
-
AIDIC. Thermal Stability and Thermodynamics in the Process of Synthesising 1, 3-dimethylurea. [Link]
-
SpectraBase. This compound - Optional[1H NMR] - Spectrum. [Link]
-
ResearchGate. Symmetric and unsymmetrical ureas | Download Table. [Link]
-
EurekAlert!. Chinese scientists synthesize unsymmetrical ureas using non-phosgene method. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000294). [Link]
-
PubMed. The synthesis of symmetrical and unsymmetrical P1/P1' cyclic ureas as HIV protease inhibitors. [Link]
-
Wikipedia. Methyl isocyanate. [Link]
-
ResearchGate. Synthesis of un-symmetrical urea derivatives. Reaction condition:... [Link]
-
Research Scientific. This compound, 97%. [Link]
-
Blucher Proceedings. A simple approach to symmetrical and unsymmetrical ureas. [Link]
-
NIH National Library of Medicine. Synthesis and fungicidal activities of positional isomers of the N-thienylcarboxamide. [Link]
-
Iowa State University. Resolved isomers explained | Integrated Crop Management. [Link]
-
Master Organic Chemistry. 13-C NMR - How Many Signals. [Link]
-
Oregon State University. 13C NMR Chemical Shifts. [Link]
-
ResearchGate. (PDF) 1,3-Diethyl-1,3-diphenylurea. [Link]
-
NIH National Library of Medicine. The continuing significance of chiral agrochemicals. [Link]
-
LinkedIn. STEREOISOMERS OF PESTICIDE MOLECULES AND BIOLOGICAL ACTIVITY. [Link]
-
SLS Ireland. 1,3-Diethylurea, 97% | D101087-25G | SIGMA-ALDRICH. [Link]
Sources
- 1. This compound 97 634-95-7 [sigmaaldrich.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. Page loading... [guidechem.com]
- 4. believechemical.com [believechemical.com]
- 5. Page loading... [guidechem.com]
- 6. chembk.com [chembk.com]
- 7. This compound | 634-95-7 [amp.chemicalbook.com]
- 8. 1,3-Diethylurea | 623-76-7 [chemicalbook.com]
- 9. innospk.com [innospk.com]
- 10. Chinese scientists synthesize unsymmetrical ureas using non-phosgene method | EurekAlert! [eurekalert.org]
- 11. The synthesis of symmetrical and unsymmetrical P1/P1' cyclic ureas as HIV protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1,3-Diethylurea(623-76-7) 13C NMR spectrum [chemicalbook.com]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
- 14. Resolved isomers explained | Integrated Crop Management [crops.extension.iastate.edu]
- 15. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
A Crystallographic and Physicochemical Analysis of Diethylurea Isomers: A Guide for Researchers
This guide provides an in-depth comparative analysis of the two isomers of diethylurea: the symmetrical N,N'-diethylurea and the asymmetrical N,N-diethylurea. For researchers in crystallography, materials science, and drug development, understanding the distinct properties arising from subtle changes in molecular structure is paramount. This document offers a comprehensive examination of their synthesis, spectroscopic signatures, thermodynamic properties, and a detailed exploration of their expected crystallographic differences, providing a framework for experimental design and interpretation.
Introduction: The Significance of Isomerism in Substituted Ureas
Urea and its derivatives are fundamental building blocks in organic chemistry and materials science, renowned for their robust hydrogen-bonding capabilities which dictate their solid-state structures and bulk properties. The simple addition of two ethyl groups to the urea backbone gives rise to two distinct isomers: N,N'-diethylurea (1,3-diethylurea) and N,N-diethylurea (1,1-diethylurea). While chemically similar, their differing molecular symmetry has profound implications for their crystal packing, solubility, and thermal properties. This guide elucidates these differences through a combination of experimental data and theoretical principles, offering insights into how substituent placement can be used to tune molecular architecture and material performance.
Synthesis and Crystallization Strategies
The selective synthesis of each isomer is crucial for their individual study. The methodologies presented below are established routes for the preparation of substituted ureas and can be optimized for the synthesis of the target diethylurea isomers.
Synthesis of Symmetrical N,N'-Diethylurea
The most common route to symmetrically disubstituted ureas involves the reaction of an isocyanate with a primary amine. In this case, ethyl isocyanate is reacted with ethylamine.
Experimental Protocol: Synthesis of N,N'-Diethylurea
-
Reaction Setup: In a well-ventilated fume hood, dissolve ethylamine (1.1 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution in an ice bath.
-
Addition of Isocyanate: Slowly add ethyl isocyanate (1.0 equivalent) dropwise to the cooled amine solution with vigorous stirring. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Work-up: If a precipitate forms, collect the solid by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.
-
Purification and Crystallization: The crude product can be purified by recrystallization. A variety of solvents can be screened, with ethanol, water, or mixtures thereof being good starting points.[1] Dissolve the crude solid in a minimum amount of the hot solvent and allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal yield. Collect the purified crystals by vacuum filtration and dry them in a vacuum oven.
Synthesis of Asymmetrical N,N-Diethylurea
The synthesis of asymmetrically disubstituted ureas can be achieved by reacting a secondary amine with an isocyanate source or through the reaction of a secondary amine with urea under elevated temperatures and pressures. A common laboratory-scale synthesis involves the reaction of diethylamine with potassium cyanate in the presence of an acid.[2]
Experimental Protocol: Synthesis of N,N-Diethylurea
-
Reaction Setup: Dissolve diethylamine (1.0 equivalent) in an aqueous solution of hydrochloric acid (1M).
-
Addition of Cyanate: To this solution, add a solution of potassium cyanate (1.1 equivalents) in water dropwise with stirring at room temperature.
-
Reaction Completion: Stir the reaction mixture at room temperature for 18-24 hours.
-
Work-up: Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification and Crystallization: Remove the solvent under reduced pressure to yield the crude product. Purify by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and hexane, to obtain high-quality crystals.
Caption: Generalized workflows for the synthesis of N,N'- and N,N-diethylurea.
Comparative Spectroscopic Analysis
FT-IR and NMR spectroscopy are powerful tools for distinguishing between the two isomers.
FT-IR Spectroscopy
The key vibrational bands in the IR spectra of ureas are the N-H and C=O stretching frequencies.
-
N,N'-Diethylurea (Symmetrical): This isomer possesses two N-H bonds. In the solid state, these protons will be involved in hydrogen bonding, leading to a broadened N-H stretching band typically observed in the range of 3200-3400 cm⁻¹. The C=O stretching frequency (amide I band) is also sensitive to hydrogen bonding and is expected around 1630-1680 cm⁻¹.[3]
-
N,N-Diethylurea (Asymmetrical): This isomer has one -NH₂ group. The two N-H bonds of this primary amine moiety will give rise to two distinct N-H stretching bands (symmetric and asymmetric) in the 3200-3400 cm⁻¹ region. The C=O stretching frequency will also be in a similar range to the symmetrical isomer, but its exact position will be influenced by the different hydrogen bonding environment.
NMR Spectroscopy
¹H and ¹³C NMR spectroscopy provide definitive structural confirmation of the two isomers.
-
N,N'-Diethylurea (Symmetrical): Due to the molecule's symmetry, the ¹H NMR spectrum is expected to be simple, showing a triplet for the methyl protons (-CH₃) and a quartet for the methylene protons (-CH₂-), with coupling to the adjacent N-H proton potentially visible. The N-H proton will appear as a single resonance. The ¹³C NMR spectrum will show only two signals: one for the methyl carbons and one for the methylene carbons, in addition to the carbonyl carbon signal.
-
N,N-Diethylurea (Asymmetrical): The lack of symmetry in this isomer results in a more complex NMR spectrum. The two ethyl groups are chemically equivalent, so the ¹H NMR will still show a triplet and a quartet for the ethyl protons. However, the -NH₂ protons will appear as a distinct resonance. The ¹³C NMR spectrum will also show two signals for the ethyl group carbons and a signal for the carbonyl carbon.
Thermodynamic and Solubility Properties
The thermodynamic stability and solubility of the isomers are direct consequences of their molecular structure and crystal packing.
| Property | N,N'-Diethylurea (Symmetrical) | N,N-Diethylurea (Asymmetrical) |
| Melting Point | 112-113 °C | 71-74 °C |
| Enthalpy of Fusion (ΔfusH) | Data not readily available | Data not readily available |
| Enthalpy of Sublimation (ΔsubH) | [Data available in NIST WebBook][4] | [Data available in NIST WebBook] |
| Solubility in Water | Soluble | Soluble |
| Solubility in Nonpolar Solvents | Lower solubility is expected | Higher solubility is expected |
Note: Enthalpy data can be sourced from the NIST Chemistry WebBook for detailed quantitative comparison.[4]
The significantly higher melting point of the symmetrical N,N'-diethylurea strongly suggests a more stable and efficiently packed crystal lattice. This is likely due to the formation of a more extensive and ordered hydrogen-bonding network. In contrast, the lower melting point of the asymmetrical N,N-diethylurea indicates weaker intermolecular forces in the solid state.
Regarding solubility, while both isomers are soluble in water due to their ability to form hydrogen bonds with water molecules, their solubility in less polar organic solvents is expected to differ. The more ordered and stable crystal lattice of N,N'-diethylurea would require more energy to break apart, likely resulting in lower solubility in nonpolar solvents compared to the asymmetrical isomer.[5][6]
Comparative Crystallographic Analysis: Expected Differences
Hydrogen Bonding Motifs
The primary determinant of the crystal packing in ureas is the formation of hydrogen bonds.
-
N,N'-Diethylurea (Symmetrical): With two N-H donor sites and two lone pairs on the carbonyl oxygen as acceptor sites, this isomer is well-suited to form extended one-dimensional hydrogen-bonded chains or tapes, a common motif in symmetrically disubstituted ureas. These chains can then pack efficiently to form a dense, stable crystal lattice.
-
N,N-Diethylurea (Asymmetrical): The -NH₂ group provides two hydrogen bond donors, while the carbonyl oxygen is the primary acceptor. This asymmetry may lead to more complex, and potentially less ordered, three-dimensional hydrogen-bonding networks. The presence of the two ethyl groups on the same nitrogen atom will also introduce steric hindrance that could disrupt the formation of highly ordered packing arrangements.
Caption: Conceptual representation of hydrogen-bonding patterns.
Molecular Conformation and Crystal Packing
The conformation of the ethyl groups relative to the urea backbone will also influence the crystal packing. For N,N'-diethylurea, a trans-trans conformation of the ethyl groups with respect to the carbonyl group is likely to be favored to minimize steric hindrance and facilitate linear hydrogen-bonded chains. In N,N-diethylurea, the two ethyl groups on the same nitrogen will have more conformational flexibility, which could lead to polymorphism—the ability to crystallize in different forms with distinct properties.
The higher symmetry of N,N'-diethylurea is expected to favor crystallization in higher-symmetry space groups, leading to a more densely packed and thermodynamically stable crystal structure, consistent with its higher melting point. The lower symmetry and potential for conformational disorder in N,N-diethylurea may result in less efficient packing and a less stable crystal lattice.
Conclusion
The isomeric relationship between N,N'-diethylurea and N,N-diethylurea provides a compelling case study in the structure-property relationships of substituted ureas. The symmetrical isomer, N,N'-diethylurea, is anticipated to exhibit a more ordered and stable crystal structure, driven by the formation of regular, one-dimensional hydrogen-bonded chains. This is reflected in its significantly higher melting point. The asymmetrical N,N-diethylurea, with its lower symmetry and potential for more complex hydrogen bonding and conformational flexibility, is expected to form a less stable, less densely packed crystal lattice.
For researchers and drug development professionals, these differences have practical implications. The choice of isomer can influence critical properties such as solubility, dissolution rate, and thermal stability. This guide provides the foundational knowledge and experimental framework to investigate and exploit these isomeric differences in the design of new materials and pharmaceutical compounds. Further experimental work to determine the precise crystal structures of these two fundamental molecules would be a valuable contribution to the field of crystal engineering.
References
- Vibrational Spectroscopic and Theoretical Studies of Urea Derivatives with Biochemical Interest: N,N'-Dimethylurea, N,N,N',N'-Tetramethylurea, and N,N'-Dimethylpropyleneurea. (n.d.).
- Urea, N,N'-diethyl-. (n.d.). NIST Chemistry WebBook.
- Amides. (n.d.). Science Ready.
- The Infra-red Absorption Spectrum and Structure of Urea. (n.d.).
- Chemical Properties of Urea, N,N'-diethyl- (CAS 623-76-7). (n.d.). Cheméo.
- Technique Series: Recrystallization (urea as an example). (2016). YouTube.
- Determination of the dissolution rate controlling process for isomeric amides in alkane solvents. (1986). Journal of Pharmaceutical Sciences.
- Urea, N,N'-diethyl-. (n.d.). NIST Chemistry WebBook.
- Vibrational Spectral Studies, Quantum Mechanical Properties, and Biological Activity Prediction and Inclusion Molecular Self-Assembly Formation of N-N'-Dimethylethylene Urea. (n.d.).
- Urea, N,N'-diethyl-. (n.d.). NIST Chemistry WebBook.
- Process for preparing n, n-dimethylurea. (1976).
- Chemical Properties of Urea, N,N-diethyl- (CAS 634-95-7). (n.d.). Cheméo.
- Technique Series: Recrystallization (urea as an example). (2016). YouTube.
- NMR Chemical Shifts. (n.d.).
- Recrystallization Purification Method for Urea. (2020). China/Asia On Demand (CAOD).
- Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyanate. (n.d.).
- Effects of diamine isomers on the properties of colorless and transparent copoly(amide imide)s. (2021). PMC.
- Solubility of Amides. (2020). Chemistry Stack Exchange.
- Symmetric and unsymmetrical ureas. (n.d.).
- Theoretical and Experimental Studies of Hydrogen Bonded Dihydroxybenzene Isomers Polyurethane Adhesive M
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.).
- Urea crystallization. (1964).
- This compound(634-95-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- Synthesis of N,N-diethylaminopropylurea and Monosubstituted Urea Derivatives from Primary Amines and Potassium Cyan
- 1,3-Diethylurea(623-76-7) 1H NMR spectrum. (n.d.). ChemicalBook.
Sources
A Spectroscopic Deep Dive: Distinguishing 1,1-Diethylurea from 1,3-Diethylurea
An In-Depth Technical Guide for Researchers
In the landscape of chemical research and drug development, the precise identification of isomeric structures is a cornerstone of quality control, reaction monitoring, and mechanistic studies. Among the myriad of isomeric pairs, substituted ureas such as 1,1-Diethylurea and 1,3-Diethylurea present a compelling case for the power of spectroscopic techniques. Though sharing the same molecular formula (C₅H₁₂N₂O) and molecular weight (116.16 g/mol ), their distinct structural arrangements give rise to unique spectral fingerprints. This guide provides a comprehensive comparison of these two isomers using Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with experimental insights and data interpretation.
The Structural Distinction: Symmetry at the Forefront
The fundamental difference between this compound and 1,3-diethylurea lies in the substitution pattern on the urea backbone, which profoundly impacts their molecular symmetry.
-
This compound (Asymmetrical): Both ethyl groups are attached to the same nitrogen atom, rendering the molecule asymmetrical. This lack of symmetry is a key factor in the complexity of its NMR spectra.
-
1,3-Diethylurea (Symmetrical): The ethyl groups are attached to different nitrogen atoms, conferring a higher degree of symmetry to the molecule. This symmetry simplifies its spectroscopic signatures.
This difference in symmetry is the guiding principle for interpreting the spectroscopic data that follows.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Symmetries
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two isomers. The chemical environment of each proton and carbon atom is directly reflected in their respective chemical shifts, multiplicities, and coupling constants.
Experimental Protocol: NMR Spectroscopy
A standardized approach to NMR sample preparation and analysis is crucial for obtaining reproducible and high-quality data.
Caption: Standard workflow for NMR sample preparation, data acquisition, and processing.
¹H NMR Spectral Comparison
The proton NMR spectra of the two isomers are strikingly different due to their symmetry.
| Feature | This compound (Asymmetrical) | 1,3-Diethylurea (Symmetrical) |
| Ethyl Group (CH₂) | Quartet | Quartet |
| Ethyl Group (CH₃) | Triplet | Triplet |
| NH Protons | One broad singlet (NH₂) | One broad singlet or triplet (NH) |
| Number of Signals | 3 | 3 |
| Expected Chemical Shifts (CDCl₃) | CH₂: ~3.2 ppm; CH₃: ~1.1 ppm; NH₂: ~4.5-5.5 ppm | CH₂: ~3.1 ppm; CH₃: ~1.1 ppm; NH: ~4.5-5.5 ppm |
Analysis of ¹H NMR Spectra:
-
This compound: The two ethyl groups are chemically equivalent, giving rise to a single quartet for the four methylene protons and a single triplet for the six methyl protons. The two protons of the -NH₂ group are also equivalent and typically appear as a broad singlet.
-
1,3-Diethylurea: Due to the molecule's symmetry, both ethyl groups are identical. This results in a single quartet for the four methylene protons and a single triplet for the six methyl protons. The two N-H protons are also equivalent and will appear as a single signal, which may be a broad singlet or a triplet if coupling to the adjacent methylene protons is resolved.
The key distinguishing feature in the ¹H NMR is often the integration of the NH signal. For this compound, the NH₂ signal will integrate to two protons, while for 1,3-diethylurea, the two separate NH signals will each integrate to one proton (or a combined signal integrating to two protons).
¹³C NMR Spectral Comparison
The difference in symmetry is even more pronounced in the ¹³C NMR spectra.
| Feature | This compound (Asymmetrical) | 1,3-Diethylurea (Symmetrical) |
| Carbonyl (C=O) | ~158-160 ppm | ~158-160 ppm |
| Ethyl Group (CH₂) | ~40-42 ppm | ~35-37 ppm |
| Ethyl Group (CH₃) | ~13-15 ppm | ~15-17 ppm |
| Number of Signals | 3 | 3 |
Analysis of ¹³C NMR Spectra:
-
This compound: We expect to see three distinct carbon signals: one for the carbonyl carbon, one for the two equivalent methylene carbons, and one for the two equivalent methyl carbons.
-
1,3-Diethylurea: Due to symmetry, we also expect three carbon signals: one for the carbonyl carbon, one for the two equivalent methylene carbons, and one for the two equivalent methyl carbons.
While the number of signals is the same, the chemical shifts, particularly of the methylene carbons, can be a distinguishing factor. The methylene carbons in this compound are attached to a nitrogen that is also bonded to another ethyl group, which can lead to a slightly different chemical shift compared to the methylene carbons in 1,3-diethylurea, where each nitrogen is only bonded to one ethyl group.
Infrared (IR) Spectroscopy: Probing Vibrational Modes
IR spectroscopy provides valuable information about the functional groups present in a molecule. For the diethylurea isomers, the key regions of interest are the N-H and C=O stretching frequencies.
Experimental Protocol: FTIR Spectroscopy (KBr Pellet)
Caption: Standard workflow for preparing a KBr pellet and acquiring an FTIR spectrum.
IR Spectral Comparison
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | This compound (Asymmetrical) | 1,3-Diethylurea (Symmetrical) |
| N-H Stretch | 3500-3200 | Two distinct bands (asymmetric and symmetric stretching of NH₂) | One primary band (stretching of two equivalent N-H bonds) |
| C=O Stretch (Amide I) | 1680-1630 | Strong, sharp absorption | Strong, sharp absorption |
| N-H Bend (Amide II) | 1650-1550 | Bending vibration of the NH₂ group | Bending vibration of the N-H bond |
| C-N Stretch | 1450-1350 | Stretching of the C-N bonds | Stretching of the C-N bonds |
Analysis of IR Spectra:
The most significant difference in the IR spectra of these isomers is expected in the N-H stretching region.
-
This compound: The primary amine (-NH₂) group will exhibit two N-H stretching bands: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber.
-
1,3-Diethylurea: The two secondary amine (-NH-) groups are equivalent. This will result in a single, potentially broader, N-H stretching band. The position of this band can be influenced by hydrogen bonding.
The C=O stretching frequency (Amide I band) will be prominent in both spectra, typically appearing as a strong, sharp peak around 1640 cm⁻¹. While the exact position might differ slightly due to the electronic environment, it is less diagnostic than the N-H stretching region for distinguishing these isomers.
Mass Spectrometry (MS): Unraveling Fragmentation Patterns
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, offering clues to its structure.
Experimental Protocol: Mass Spectrometry
Caption: A generalized workflow for mass spectrometry analysis.
Mass Spectral Comparison
Both isomers will exhibit a molecular ion peak [M]⁺ at m/z 116. However, their fragmentation patterns will differ due to the different locations of the ethyl groups.
| m/z Value | Possible Fragment (this compound) | Possible Fragment (1,3-Diethylurea) | Notes |
| 116 | [C₅H₁₂N₂O]⁺ | [C₅H₁₂N₂O]⁺ | Molecular Ion Peak |
| 101 | [M - CH₃]⁺ | [M - CH₃]⁺ | Loss of a methyl radical |
| 87 | [M - C₂H₅]⁺ | [M - C₂H₅]⁺ | Loss of an ethyl radical |
| 72 | [(C₂H₅)₂N=C=O]⁺ | Not a primary fragment | α-cleavage |
| 44 | [H₂N=C=O]⁺ | [CH₃CH₂NH]⁺ | Different fragmentation pathways |
Analysis of Mass Spectra:
-
This compound: A characteristic fragmentation pathway is the α-cleavage, leading to the loss of an ethyl radical to form an ion at m/z 87. Another significant cleavage can occur to form the diethylaminocarbonyl cation at m/z 72. The formation of a fragment at m/z 44 corresponding to [H₂N=C=O]⁺ is also plausible.
-
1,3-Diethylurea: The symmetrical nature of this isomer leads to different fragmentation. While loss of methyl (m/z 101) and ethyl (m/z 87) radicals is also possible, a prominent fragmentation is the cleavage of the C-N bond to form an ethylamino fragment at m/z 44. The NIST WebBook entry for 1,3-diethylurea shows a significant peak at m/z 44.[1]
The presence and relative abundance of key fragment ions, such as m/z 72 for the 1,1-isomer and a more prominent m/z 44 for the 1,3-isomer, can be powerful differentiators.
Conclusion: A Multi-faceted Approach to Isomer Differentiation
The spectroscopic comparison of this compound and 1,3-diethylurea serves as a clear illustration of how fundamental molecular properties like symmetry dictate their interaction with electromagnetic radiation and their behavior under ionization.
-
NMR Spectroscopy provides the most definitive distinction, with the symmetry of 1,3-diethylurea leading to a simpler spectrum compared to its asymmetrical counterpart.
-
IR Spectroscopy offers a rapid method for differentiation by analyzing the N-H stretching region, where the primary amine of this compound gives a characteristic two-band pattern.
-
Mass Spectrometry reveals distinct fragmentation pathways, with characteristic fragment ions providing strong evidence for the substitution pattern.
For researchers and drug development professionals, a comprehensive understanding and application of these spectroscopic techniques are indispensable for the unambiguous identification and characterization of isomeric compounds, ensuring the integrity and quality of their scientific endeavors.
References
Sources
A Strategic Guide to Coformer Selection: Exploring Alternatives to 1,1-Diethylurea in Cocrystal Engineering
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical cocrystal engineering, the selection of a suitable coformer is a critical decision that profoundly impacts the physicochemical properties of an active pharmaceutical ingredient (API). For years, urea derivatives, including 1,1-diethylurea, have been utilized due to their robust hydrogen bonding capabilities.[1] However, the quest for enhanced performance, improved safety profiles, and greater formulation flexibility has spurred the exploration of a diverse array of alternative coformers. This guide provides an in-depth comparison of viable alternatives to this compound, supported by experimental insights and protocols to aid researchers in making informed decisions.
The Benchmark: Understanding this compound and its Analogs
Urea and its derivatives are characterized by the presence of amide functional groups that act as both hydrogen bond donors and acceptors.[2] This dual nature allows them to form strong and directional interactions, known as supramolecular synthons, with a wide variety of APIs.[1][3] Specifically, the amide-amide homosynthon and the acid-amide heterosynthon are common motifs that stabilize the resulting cocrystal lattice.[3][4] These interactions can successfully modify an API's properties, such as increasing the solubility of ellagic acid by 17-fold or improving the stability of catechin.[5][6]
Despite their utility, reliance on urea-based coformers is not without limitations. Concerns regarding potential toxicity, regulatory acceptance for higher-dose drugs, and the desire for more significant or targeted property modifications necessitate a broader view of the coformer landscape.
A Curated Guide to Alternative Coformer Classes
The rational selection of coformers is a cornerstone of modern crystal engineering.[7] A variety of coformers, particularly those designated as Generally Recognized as Safe (GRAS), are employed to create pharmaceutically acceptable cocrystals.[3][8] The choice of coformer can modulate solubility, stability, and even mechanical properties of the API.[3]
Carboxylic Acids: The Workhorses of Cocrystal Formation
Dicarboxylic acids are among the most frequently used and successful coformers in pharmaceutical applications.[3][7] Their ability to form robust hydrogen bonds via the carboxylic acid group makes them highly reliable for creating stable cocrystals.[3]
Mechanism of Action: The primary interaction is the formation of a supramolecular heterosynthon between the carboxylic acid group of the coformer and a complementary functional group on the API, such as a pyridine or amide group.[3][9] The acid-pyridine and acid-amide synthons are particularly prevalent and predictable.[3] Dicarboxylic acids offer the advantage of having two hydrogen-bonding sites, allowing for the formation of extended networks that enhance crystal stability.
Performance & Case Studies:
-
Solubility Enhancement: Dicarboxylic acids are excellent choices for enhancing the solubility of poorly soluble APIs.[10] For instance, cocrystals of the anticonvulsant drug carbamazepine with succinic acid and fumaric acid have demonstrated significantly improved dissolution rates compared to the pure drug.
-
Stability Improvement: The strong, directional hydrogen bonds imparted by carboxylic acids can lead to cocrystals with high thermal stability.[3]
Amide Derivatives: Versatile and Predictable
Amide derivatives, such as nicotinamide and isonicotinamide, are widely used coformers due to their capacity to act as both hydrogen bond donors and acceptors.[2] This versatility allows them to form cocrystals with a broad range of APIs.
Mechanism of Action: Amides readily form heterosynthons with carboxylic acid groups on APIs.[2] They can also participate in amide-amide homosynthons if the API also contains an amide group.[3] This predictability, grounded in established hydrogen-bond rules, makes them attractive candidates during initial coformer screening.[3]
Performance & Case Studies:
-
Bioavailability Enhancement: A well-known example is the cocrystal of carbamazepine and nicotinamide, which not only improves solubility but also bioavailability.
-
Modulation of Physical Properties: Amide coformers have been shown to influence the mechanical properties of cocrystals, which can be advantageous for tablet manufacturing.
Amino Acids: The "Green" and Biocompatible Choice
Amino acids have emerged as highly promising coformers due to their inherent safety, biocompatibility, and unique structural features.[11][12] As GRAS-status molecules, they present a streamlined regulatory pathway.[]
Mechanism of Action: Amino acids possess both carboxylic acid and amino groups, enabling them to form strong hydrogen bonds.[11][14] In their zwitterionic state, they can form charge-assisted hydrogen bonds, which are particularly strong and contribute to the stability of the cocrystal lattice.[15] This zwitterionic nature also offers opportunities for chiral resolution.[14][15]
Performance & Case Studies:
-
Improved Physicochemical Properties: Cocrystals formed with amino acids have been shown to enhance the solubility, dissolution rate, and stability of APIs.[15] For example, L-proline has been noted for its ability to improve the solubility and absorption of various drug compounds.[11][15]
-
"Green" Synthesis: The high water solubility and stability of most amino acids make them ideal for environmentally friendly cocrystallization methods, such as solvent-free grinding or slurry crystallization.[12][]
Comparative Analysis of Coformer Performance
| Coformer Class | Primary Supramolecular Synthon(s) | Key Advantages | Potential Considerations | Example API:Coformer | Reported Improvement |
| This compound (Benchmark) | Amide-Amide Homosynthon, Acid-Amide Heterosynthon | Strong H-bond donor/acceptor | Regulatory/toxicity concerns for high doses | Urea:Ellagic Acid | ~17-fold solubility increase[1] |
| Carboxylic Acids | Acid-Pyridine Heterosynthon, Acid-Amide Heterosynthon, Acid-Acid Homosynthon | High probability of cocrystal formation, significant solubility enhancement.[3][7] | Can sometimes lead to salt formation if ΔpKa > 3.[16] | Carbamazepine:Succinic Acid | Enhanced dissolution rate |
| Amide Derivatives | Acid-Amide Heterosynthon, Amide-Amide Homosynthon | Versatile, predictable synthons, GRAS status common (e.g., Nicotinamide).[2] | May have limited impact on certain APIs. | Carbamazepine:Nicotinamide | Improved solubility and bioavailability |
| Amino Acids | Zwitterionic charge-assisted H-bonds, Acid-Amine interactions | Biocompatible, GRAS status, potential for chiral resolution, "green" chemistry.[][14] | Can be hygroscopic, potentially leading to hydrate formation. | Levodopa:L-Tyrosine | Ionic cocrystal formation[12][14] |
Experimental Protocols for Coformer Selection and Cocrystal Synthesis
A systematic approach to cocrystal screening and synthesis is essential for success. Combining computational prediction methods with efficient experimental techniques can save significant time and resources.[17]
Diagram: Cocrystal Screening and Characterization Workflow
Caption: A streamlined workflow for cocrystal discovery and development.
Protocol 1: Liquid-Assisted Grinding (LAG) for Screening
Liquid-assisted grinding is a highly efficient mechanochemical method for screening potential cocrystals.[18][19] It requires minimal material and is often faster than solution-based methods.[20]
Rationale: The addition of a small amount of solvent acts as a catalyst, enhancing molecular mobility and facilitating the transformation into a cocrystal phase without fully dissolving the components.[20][21] This technique can access thermodynamically less stable forms that might not be obtainable from solution.[21][22]
Step-by-Step Methodology:
-
Preparation: Place the API and the chosen coformer (typically in a 1:1 molar ratio) into an agate mortar. A typical scale for screening is 50-100 mg total material.
-
Solvent Addition: Add a minimal amount (10-20 µL) of a suitable solvent (e.g., methanol, ethanol, acetonitrile). The mixture should appear as a thick paste, not a slurry.
-
Grinding: Grind the mixture manually with a pestle for 15-20 minutes.[21]
-
Drying: Transfer the resulting powder to a watch glass and dry under vacuum or in a low-temperature oven (e.g., 40°C) to remove the residual solvent.[21]
-
Analysis: Analyze the resulting solid by Powder X-ray Diffraction (PXRD) to determine if a new crystalline phase has formed.
Protocol 2: Slurry Crystallization for Synthesis and Stability Assessment
Slurry crystallization is an effective method for producing pure cocrystals and is particularly useful for determining the most thermodynamically stable crystalline form.[23][24]
Rationale: In a slurry, the system can reach equilibrium. The most stable crystalline form (either the cocrystal or one of the starting materials) will be the least soluble and will precipitate out of the solution while the more soluble forms dissolve.[23]
Step-by-Step Methodology:
-
Preparation: Add an excess of the solid API and coformer (in the desired stoichiometric ratio) to a vial containing a solvent in which both components have limited solubility.
-
Equilibration: Seal the vial and stir the suspension at a constant temperature (e.g., room temperature or elevated temperature) for an extended period (24-72 hours) to ensure equilibrium is reached.
-
Isolation: Filter the solid material from the slurry.
-
Drying: Wash the isolated solid with a small amount of fresh solvent and dry it thoroughly.
-
Analysis: Characterize the solid using PXRD and Differential Scanning Calorimetry (DSC) to confirm its identity and thermal properties.[25][26]
Diagram: Common Supramolecular Synthons in Cocrystal Engineering
Caption: Key hydrogen-bonding motifs that drive cocrystal formation.
Conclusion and Future Outlook
While this compound and its analogs have a place in cocrystal engineering, the vast chemical space of alternative coformers offers immense opportunities for creating novel solid forms with tailored properties. Carboxylic acids, amides, and amino acids represent robust, well-characterized classes of coformers that provide predictable supramolecular synthons and have demonstrated success in enhancing the performance of numerous APIs. The future of coformer design will likely involve more sophisticated computational screening methods to predict not only the likelihood of cocrystal formation but also the resulting physicochemical properties, further accelerating the translation of cocrystal technology from the laboratory to clinical applications.[27][28] By leveraging the diverse chemical functionalities of these alternatives, researchers can unlock new potential in drug development, leading to safer, more effective, and more stable pharmaceutical products.
References
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. National Institutes of Health. [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. MDPI. [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. PubMed. [Link]
-
Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review. ProQuest. [Link]
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. University of Limerick Repository. [Link]
-
Cocrystal Technology in the Screening of Pharmaceutical Solid Forms and Chiral Resolution of Drugs: a Review. Semantic Scholar. [Link]
-
Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems. National Institutes of Health. [Link]
-
Physical and chemical properties of carboxylic acid-based coformers. ResearchGate. [Link]
-
Prioritizing Computational Cocrystal Prediction Methods for Experimental Researchers: A Review to Find Efficient, Cost-Effective, and User-Friendly Approaches. MDPI. [Link]
-
review: potency of amide derivates as co-crystal formers and its impact on the physicochemical of active pharmaceutical ingredients. Semantic Scholar. [Link]
-
REVIEW: POTENCY OF AMIDE DERIVATES AS CO-CRYSTAL FORMERS AND ITS IMPACT ON THE PHYSICOCHEMICAL OF ACTIVE PHARMACEUTICAL INGREDI. OJS UMMADA. [Link]
-
Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. MDPI. [Link]
-
Cocrystal characterization techniques: Significance and symbolism. Synonym.com. [Link]
-
Single-component solid-form landscapes for the GRAS list coformers. ResearchGate. [Link]
-
In-silico methods of cocrystal screening: A review on tools for rational design of pharmaceutical cocrystals. OUCI. [Link]
-
Cocrystal formation by anti-solvent slurry. CrystEngComm (RSC Publishing). [Link]
-
Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]
-
Screening for Pharmaceutical Cocrystal Hydrates via Neat and Liquid-Assisted Grinding. ACS Publications. [Link]
-
Obtaining Cocrystals by Reaction Crystallization Method: Pharmaceutical Applications. MDPI. [Link]
-
(a) TGA, (b) DSC of cocrystals 1–3, and (c) PXRD of cocrystal-1 with its simulated data. ResearchGate. [Link]
-
Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods. National Institutes of Health. [Link]
-
Comparing and Quantifying the Efficiency of Cocrystal Screening Methods for Praziquantel. ACS Publications. [Link]
-
Efficient Screening of Coformers for Active Pharmaceutical Ingredient Cocrystallization. ACS Publications. [Link]
-
Traditional and Novel Methods for Cocrystal Formation: A Mini Review. ResearchGate. [Link]
-
Commonly Reported Coformers Used for Cocrystal Preparation. ResearchGate. [Link]
-
(PDF) Liquid-Assisted Grinding to Prepare a Cocrystal of Adefovir Dipivoxil Thermodynamically Less Stable than Its Neat Phase. ResearchGate. [Link]
-
Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. MDPI. [Link]
-
Mechanochemical Synthesis of Cocrystal: From Mechanism to Application. ACS Publications. [Link]
-
The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. CrystEngComm (RSC Publishing). [Link]
-
Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]
-
Self-assembly of secondary aryl amides in cocrystals with perfluoroaryl coformers: structural analysis and synthon preferences. CrystEngComm (RSC Publishing). [Link]
-
Pharmaceutical Cocrystals: Regulatory and Strategic Aspects, Design and Development. Dove Press. [Link]
-
In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage. National Institutes of Health. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. National Institutes of Health. [Link]
-
Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy. National Institutes of Health. [Link]
-
Solid-State Chemistry of Pharmaceutical Co-Crystals, Amino Acids and other Materials. Cardiff University. [Link]
-
Co-Crystal: A Review on Techniques and Characterization. Asian Journal of Pharmaceutical Research and Development. [Link]
-
Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. ResearchGate. [Link]
-
Acid···Amide Supramolecular Synthon in Cocrystals: From Spectroscopic Detection to Property Engineering. Journal of the American Chemical Society. [Link]
-
Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. DIAL.pr. [Link]
-
Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. National Institutes of Health. [Link]
-
Understanding Urea Polymorphism and Cocrystallization to Develop Enhanced Fertilizers: A Review. ResearchGate. [Link]
-
Urea cocrystals: the fertilizer industry's next big thing. ResearchGate. [Link]
-
Pharmaceutical co-crystals: A green way to enhance drug stability and solubility for improved therapeutic efficacy. Oxford Academic. [Link]
-
Mechanochemical Synthesis of Nitrogen-Efficient Zn- and Cu-Sulfate Urea Cocrystals from Carbonate Minerals. ACS Publications. [Link]
Sources
- 1. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 3. Cocrystals by Design: A Rational Coformer Selection Approach for Tackling the API Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals | DIAL.pr - BOREAL [dial.uclouvain.be]
- 7. pure.ul.ie [pure.ul.ie]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative - CrystEngComm (RSC Publishing) DOI:10.1039/D3CE00846K [pubs.rsc.org]
- 10. In silico screening of dicarboxylic acids for cocrystallization with phenylpiperazine derivatives based on both cocrystallization propensity and solubility advantage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - ProQuest [proquest.com]
- 14. Amino Acids as the Potential Co-Former for Co-Crystal Development: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. apb.tbzmed.ac.ir [apb.tbzmed.ac.ir]
- 17. mdpi.com [mdpi.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. sysrevpharm.org [sysrevpharm.org]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. mdpi.com [mdpi.com]
- 24. Screening and Preparation of Cocrystals: A Comparative Study of Mechanochemistry vs Slurry Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Structural Characterization of Co-Crystals of Chlordiazepoxide with p-Aminobenzoic Acid and Lorazepam with Nicotinamide by DSC, X-ray Diffraction, FTIR and Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 26. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 27. Cocrystal Technology in the Screening of Pharmaceutical Solid Forms and Chiral Resolution of Drugs: a Review | Semantic Scholar [semanticscholar.org]
- 28. In-silico methods of cocrystal screening: A review on tools for rational design of pharmaceutical cocrystals [ouci.dntb.gov.ua]
A Comparative Guide to Analytical Methods for the Quantification of 1,1-Diethylurea
This guide provides an in-depth, objective comparison of the primary analytical methods for the quantification of 1,1-Diethylurea. Moving beyond a simple listing of techniques, we will explore the causality behind experimental choices, present detailed, field-proven protocols, and offer a clear framework for selecting the optimal method for your specific application.
At a Glance: Comparing the Titans of Quantification
The choice of an analytical method is fundamentally a balance between the required sensitivity, selectivity, sample matrix complexity, and available instrumentation. For this compound, three principal techniques stand out: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Each operates on a different principle and offers a unique set of advantages and limitations.
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity using a liquid mobile phase, with detection via UV absorbance.[3] | Separation based on volatility and column interaction in a gaseous state, with detection by mass-to-charge ratio.[3] | Separation based on polarity, with highly selective detection based on precursor-to-product ion transitions.[4] |
| Sensitivity | Moderate (typically low µg/mL range). | High (low ng/mL to pg/mL range), dependent on derivatization efficiency. | Very High (pg/mL to fg/mL range), ideal for trace analysis. |
| Specificity | Moderate; susceptible to interference from co-eluting compounds with similar UV absorbance.[5] | High; mass fragmentation patterns provide structural confirmation.[6] | Excellent; Multiple Reaction Monitoring (MRM) is highly specific to the target analyte.[7] |
| Sample Throughput | High | Moderate (derivatization step can be time-consuming). | High |
| Instrumentation Cost | Low to Moderate | Moderate to High | High |
| Typical Application | Routine quality control, assay of bulk material, quantification of major impurities. | Analysis of volatile impurities, confirmation of identity, metabolic studies.[8] | Trace-level impurity quantification, analysis in complex biological matrices (e.g., plasma), pharmacokinetic studies.[9] |
| Key Advantage | Robust, cost-effective, and widely available.[7] | High specificity and excellent for identifying unknown volatile compounds. | Unmatched sensitivity and selectivity for complex samples.[4] |
| Key Disadvantage | Limited sensitivity and potential for interference.[4] | Requires analyte to be volatile or amenable to derivatization; potential for thermal degradation. | High initial investment and operational complexity. |
General Analytical Workflow
Before delving into specific protocols, it's essential to visualize the overarching analytical process. This workflow ensures that from sample receipt to data reporting, every step is logical, traceable, and contributes to the trustworthiness of the final result.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of the modern analytical laboratory. Its robustness, cost-effectiveness, and ease of use make it the first choice for routine assays where high sensitivity is not the primary requirement.
Expertise & Experience: The 'Why' Behind the Method
The quantification of this compound by HPLC is typically achieved using a reversed-phase (RP) column, such as a C18.[7][10] The principle is based on the partitioning of the analyte between a nonpolar stationary phase (the C18 column) and a polar mobile phase (commonly a mixture of water and acetonitrile or methanol).[11] this compound, being a moderately polar molecule, will have a reasonable affinity for the C18 stationary phase, allowing for good retention and separation from more polar or nonpolar impurities.
UV detection is suitable because the urea functional group contains a carbonyl chromophore which absorbs UV light, typically at low wavelengths (around 200-210 nm).[7][12] While this absorbance is not highly specific, for relatively clean samples like drug substances or reaction mixtures, it provides a reliable and linear response proportional to the analyte concentration.[3]
Experimental Protocol: HPLC-UV
This protocol is designed as a self-validating system. The inclusion of a system suitability test at the beginning of the sequence ensures the chromatographic system is performing adequately before any samples are analyzed.[13]
-
Preparation of Solutions:
-
Mobile Phase: Prepare a filtered and degassed mixture of Acetonitrile and Water (e.g., 30:70 v/v). The exact ratio should be optimized to achieve a suitable retention time for this compound (typically 3-10 minutes).
-
Diluent: Use the mobile phase as the diluent to avoid peak distortion.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.[14]
-
Working Standard Solutions: Prepare a series of at least five calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100 µg/mL).[15]
-
Sample Solution: Accurately weigh the sample material, dissolve in the diluent, and dilute to a final concentration within the calibration range.
-
-
Chromatographic Conditions:
-
Analysis Sequence:
-
Inject the diluent (blank) to ensure no system contamination.
-
Perform five replicate injections of a mid-level calibration standard for the system suitability test.
-
Inject the calibration standards from lowest to highest concentration.
-
Inject the sample solutions.
-
Inject a check standard (a mid-level calibration standard) periodically (e.g., every 10 sample injections) to monitor system drift.
-
-
Data Processing:
-
Plot a calibration curve of peak area versus concentration for the standards.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be >0.995.[15]
-
Determine the concentration of this compound in the sample solutions from the calibration curve.
-
Trustworthiness: Expected Performance Characteristics
| Validation Parameter | Typical Specification | Rationale |
| System Suitability | RSD ≤ 2.0% for 5 injections; Tailing Factor 0.8-1.5 | Ensures the system is precise and produces symmetrical peaks for accurate integration.[11] |
| Linearity (r²) | ≥ 0.995 | Demonstrates a direct, proportional relationship between concentration and detector response.[13] |
| Accuracy (% Recovery) | 98.0% - 102.0% | Confirms the method's ability to measure the true value.[15] |
| Precision (% RSD) | ≤ 2.0% | Shows the closeness of agreement between repeated measurements.[15] |
| Limit of Quantification (LOQ) | ~1 µg/mL | The lowest concentration that can be reliably quantified with acceptable precision and accuracy.[4] |
| Specificity | Peak purity assessment (e.g., using a photodiode array detector) should demonstrate no co-eluting peaks. | Ensures the detector signal is solely from the analyte of interest.[5] |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher specificity or for the analysis of this compound in complex matrices where volatility is not a limitation, GC-MS is a powerful alternative.
Expertise & Experience: The 'Why' Behind the Method
Urea and its derivatives are polar and have low volatility, making them challenging to analyze directly by GC. Therefore, a critical step is derivatization , which converts the polar N-H groups into less polar, more volatile moieties.[8] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective approach.[17] This choice is causal: the resulting trimethylsilyl (TMS) derivative of this compound is thermally stable and volatile, making it ideal for GC separation.
The use of a mass spectrometer as a detector provides a significant advantage in specificity. While a Flame Ionization Detector (FID) could be used, MS provides structural information.[18] By operating in Selected Ion Monitoring (SIM) mode, the detector can be set to monitor only specific mass fragments characteristic of the derivatized analyte, dramatically reducing background noise and improving sensitivity and specificity.[6][17]
Experimental Protocol: GC-MS
The protocol incorporates an internal standard (IS) to improve precision by correcting for variations in injection volume and derivatization efficiency.
-
Preparation and Derivatization:
-
Internal Standard (IS): Choose a suitable internal standard, such as Urea-¹³C,¹⁵N₂. Prepare a stock solution in a suitable organic solvent (e.g., pyridine).
-
Calibration Standards: Prepare a series of this compound standards. To 100 µL of each standard in a vial, add a fixed amount of the IS solution.
-
Samples: To 100 µL of the sample, add the same fixed amount of the IS solution.
-
Derivatization: Evaporate the contents of all vials to dryness under a gentle stream of nitrogen. Add 100 µL of a derivatizing agent (e.g., BSTFA with 1% TMCS) and 50 µL of pyridine. Cap the vials tightly and heat at 70°C for 30 minutes. Cool to room temperature before analysis.
-
-
GC-MS Conditions:
-
Instrument: GC system coupled to a Mass Spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness (or equivalent).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Injection: 1 µL, Splitless mode.
-
Temperature Program: Initial temperature of 100°C, hold for 1 minute, then ramp at 15°C/min to 280°C and hold for 5 minutes.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Ions to Monitor: Determine the characteristic ions for the derivatized this compound and the internal standard from a full scan acquisition.
-
-
-
Data Processing:
-
Calculate the ratio of the peak area of the analyte to the peak area of the internal standard for all standards and samples.
-
Plot a calibration curve of the peak area ratio versus the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
-
Trustworthiness: Expected Performance Characteristics
| Validation Parameter | Typical Specification | Rationale |
| Linearity (r²) | ≥ 0.995 | Ensures a proportional response of the area ratio across the concentration range. |
| Accuracy (% Recovery) | 95.0% - 105.0% | Demonstrates trueness, with the internal standard correcting for variability. |
| Precision (% RSD) | ≤ 5.0% | Derivatization can introduce more variability than direct injection methods. |
| Limit of Quantification (LOQ) | ~1-10 ng/mL | SIM mode provides excellent sensitivity for trace-level quantification. |
| Specificity | Correct ion ratios (qualifier vs. quantifier ion) must be within ±20% of the standard. | Confirms the identity of the analyte peak and ensures specificity.[17] |
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For applications demanding the highest sensitivity and selectivity, particularly for quantifying trace levels of this compound in complex biological matrices like plasma or serum, LC-MS/MS is the undisputed gold standard.[19]
Expertise & Experience: The 'Why' Behind the Method
This technique combines the powerful separation capabilities of HPLC with the highly selective and sensitive detection of a triple quadrupole mass spectrometer.[9] The key to its power is the Multiple Reaction Monitoring (MRM) acquisition mode.[7]
Here's the causality: In the mass spectrometer, a specific parent ion (the protonated this compound molecule, [M+H]⁺) is selected in the first quadrupole (Q1). This ion is then fragmented in the second quadrupole (Q2, the collision cell), and a specific, characteristic fragment ion (a product ion) is selected and monitored in the third quadrupole (Q3). This parent → product ion transition is a unique signature for the analyte. This process effectively filters out almost all chemical noise from the matrix, resulting in an exceptionally clean signal and providing the highest degree of specificity and sensitivity.[4]
Experimental Protocol: LC-MS/MS
-
Preparation of Solutions:
-
Sample Preparation: For biological samples, a protein precipitation step is typically required. Add 3 parts of cold acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of this compound) to 1 part of the plasma sample. Vortex and then centrifuge at high speed to pellet the precipitated proteins. The resulting supernatant is injected directly.
-
Standards: Prepare calibration standards in a blank matrix (e.g., control plasma) and process them in the same manner as the samples to compensate for matrix effects.
-
-
LC-MS/MS Conditions:
-
Instrument: HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size (for fast analysis).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Formic acid is used to promote protonation of the analyte for positive ion ESI.
-
Flow Rate: 0.4 mL/min.
-
Ionization Mode: ESI, Positive.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These must be optimized by infusing a standard solution of this compound. A hypothetical transition might be m/z 117.1 → 72.1 (corresponding to [M+H]⁺ → [M-NH₂C₂H₅+H]⁺). At least two transitions (one for quantification, one for confirmation) are typically monitored.
-
Trustworthiness: Expected Performance Characteristics
| Validation Parameter | Typical Specification | Rationale |
| Linearity (r²) | ≥ 0.99 | A wider dynamic range is often employed in LC-MS/MS. |
| Accuracy (% Recovery) | 85.0% - 115.0% | Wider acceptance criteria are common for bioanalytical methods due to matrix complexity.[5] |
| Precision (% RSD) | ≤ 15.0% | Reflects the acceptable variability for trace analysis in complex matrices.[5] |
| Limit of Quantification (LOQ) | < 1 ng/mL | Demonstrates the method's suitability for trace and ultra-trace analysis. |
| Specificity | No significant peaks in blank matrix at the analyte's retention time; consistent ion ratio. | MRM provides exceptional specificity, minimizing the risk of interference. |
Conclusion: Selecting the Appropriate Method
The "best" method for quantifying this compound is not a universal answer but a decision guided by the analytical problem at hand.
-
For routine quality control of a drug substance where this compound is the main component or a major impurity, the robustness, simplicity, and cost-effectiveness of HPLC-UV make it the ideal choice.
-
If high specificity is required to confirm the identity of an impurity or if the sample matrix is incompatible with LC, GC-MS after derivatization is a strong and reliable option.
-
For trace-level quantification , such as monitoring a genotoxic impurity or conducting pharmacokinetic studies in biological fluids, the superior sensitivity and selectivity of LC-MS/MS are indispensable.
By understanding the fundamental principles and practical considerations of each technique, researchers can confidently select, develop, and validate a method that provides accurate, reliable, and trustworthy data for their specific needs.
References
-
SIELC Technologies. (n.d.). Separation of 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea on Newcrom R1 HPLC column. Retrieved from [Link]
-
Chitlange, S. S., et al. (2011). Analytical method validation: A brief review. Journal of Pharmaceutical Research and Opinion. Retrieved from [Link]
-
Guo, K., et al. (2013). Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics: Identification of 1,3-dicyclohexylurea in Human Serum by HPLC/Mass Spectrometry. PMC - NIH. Retrieved from [Link]
-
KNAUER. (n.d.). Guidelines for method transfer from HPLC to UHPLC. Retrieved from [Link]
-
Eurachem. (2024). Validation of analytical methods. Retrieved from [Link]
-
Sepax Technologies, Inc. (n.d.). Analysis of Urea. Retrieved from [Link]
-
Taylor, J. K. (1983). Validation of analytical methods. Analytical Chemistry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Quadrini, L., & Palchetti, I. (2023). Electrochemical methods for the determination of urea: Current trends and future perspective. FLORE. Retrieved from [Link]
-
Shabir, G. A. (2003). Validation of Analytical Methods. ResearchGate. Retrieved from [Link]
- Google Patents. (2008). CN101122589A - Urea and its impurity high performance liquid chromatography analysis method.
-
Shimadzu. (n.d.). Analysis results of GC. Retrieved from [Link]
-
Jeevanandam, M., et al. (1985). Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies. PubMed. Retrieved from [Link]
-
Ware, R. E., et al. (2008). Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea. PubMed. Retrieved from [Link]
-
BioSpectra. (n.d.). UREA TESTING METHODS. Retrieved from [Link]
-
Megazyme. (n.d.). UREA/AMMONIA (Rapid). Retrieved from [Link]
-
Science Ready. (n.d.). Ultraviolet-Visible Spectroscopy (UV-Vis) and Colourimetry. Retrieved from [Link]
-
Fustinoni, S., et al. (2005). Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans. PubMed. Retrieved from [Link]
-
World Health Organization. (2011). Analytical methods and achievability. NCBI Bookshelf. Retrieved from [Link]
-
Odore, E., et al. (2015). Development and validation of an UPLC-MS/MS method for quantitative analysis of OTX015 in human plasma samples. Analytical Methods. Retrieved from [Link]
-
Scientific Laboratory Supplies. (n.d.). This compound, 97% | 259454-25G | SIGMA-ALDRICH. Retrieved from [Link]
-
Research Scientific. (n.d.). This compound, 97%. Retrieved from [Link]
-
CORE. (n.d.). Quantitative determination of urea, thiourea, and certain of their substitution products by spectrophotometric techniques. Retrieved from [Link]
-
Hopper, J. T. S., et al. (2022). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. PMC - NIH. Retrieved from [Link]
-
Yudha S., S., et al. (2024). Molecular Spectroscopic (FTIR and UV-Vis) Analysis and In Vitro Antibacterial Investigation of a Deep Eutectic Solvent of N,N-Dimethyl Urea-Citric Acid. Science and Technology Indonesia. Retrieved from [Link]
-
CONICET. (n.d.). Trends in Analytical chemistry. Retrieved from [Link]
-
Spengler, B., et al. (1992). Metastable Decay of Peptides and Proteins in Matrix-Assisted Laser-Desorption Mass Spectrometry. ACS Publications. Retrieved from [Link]
-
Brönstrup, M. (2003). Modern Mass Spectrometry. Topics in Current Chemistry. Retrieved from [Link]
-
Hopper, J. T. S., et al. (2022). Mass spectrometry detects folding intermediates populated during urea-induced protein denaturation. Chemical Science (RSC Publishing). Retrieved from [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. ema.europa.eu [ema.europa.eu]
- 6. Application of gas chromatography-mass spectrometry for the determination of urinary ethylenethiourea in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Rapid gas chromatographic-mass spectrometric analysis of [15N]urea: application to human metabolic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Separation of 3-(3-Acetyl-4-hydroxyphenyl)-1,1-diethylurea on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. sovlabbacket.s3.regru.cloud [sovlabbacket.s3.regru.cloud]
- 12. CN101122589A - Urea and its impurity high performance liquid chromatography analysis method - Google Patents [patents.google.com]
- 13. wjarr.com [wjarr.com]
- 14. flinnsci.com [flinnsci.com]
- 15. researchgate.net [researchgate.net]
- 16. analyticsplus.wordpress.com [analyticsplus.wordpress.com]
- 17. Isotope-dilution gas chromatography-mass spectrometry method for the analysis of hydroxyurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Analysis results of GC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 19. Development of Ecom50 and Retention Index Models for Non-Targeted Metabolomics: Identification of 1,3-dicyclohexylurea in Human Serum by HPLC/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrogen Bond Donor Performance of 1,1-Diethylurea
In the intricate world of supramolecular chemistry, organocatalysis, and materials science, the urea moiety stands out as a robust and versatile hydrogen bond (H-bond) donor.[1] Its ability to form strong, directional interactions underpins its utility in molecular recognition, self-assembly, and the activation of substrates in catalysis.[2][3] However, not all ureas are created equal. The substitution pattern on the nitrogen atoms profoundly influences their performance. This guide provides an in-depth comparison of 1,1-diethylurea, an asymmetrically N,N-disubstituted urea, against other common ureas, offering experimental insights for researchers, scientists, and drug development professionals.
The Fundamental Nature of Urea's Hydrogen Bonding
The efficacy of a urea molecule as a hydrogen bond donor stems from the electronic properties of its core structure. The carbonyl oxygen (C=O) is a potent H-bond acceptor, while the protons on the nitrogen atoms (N-H) are effective H-bond donors. The acidity of these N-H protons, and thus the strength of the H-bonds they can form, is tunable. Electron-withdrawing substituents on the nitrogen atoms increase the acidity of the N-H protons, making them stronger H-bond donors.[4][5] Conversely, electron-donating groups, such as alkyl chains, decrease N-H acidity.
Symmetrically substituted ureas, like N,N'-dimethylurea, often self-assemble into predictable hydrogen-bonded tapes or sheets, forming a characteristic R²₂(8) dimer motif. This robust self-association is a cornerstone of their application in crystal engineering.[6][7]
Comparative Performance Analysis: this compound vs. Other Ureas
The performance of a urea as an H-bond donor is a balance between electronic and steric factors. This compound presents a unique case where these two factors are distinctively modulated.
Electronic Effects
Compared to unsubstituted urea, the two electron-donating ethyl groups on one nitrogen of this compound decrease the acidity of the N-H protons on the unsubstituted nitrogen. This would theoretically suggest weaker H-bond donor capability compared to urea itself or ureas with electron-withdrawing substituents. However, it critically retains two N-H protons, making it a viable dual H-bond donor, a feature completely absent in fully substituted ureas like tetramethylurea, which cannot act as H-bond donors at all.
Steric Effects: The Defining Feature of this compound
The most significant differentiator for this compound is steric hindrance. The placement of two ethyl groups on a single nitrogen atom creates a bulky, sterically congested environment. This has profound consequences:
-
Disruption of Self-Association: The steric bulk makes it difficult for this compound to form the highly ordered, planar hydrogen-bonded tapes that are characteristic of less-hindered ureas like N,N'-diethylurea.[6][7] This can increase its solubility in organic solvents and make its H-bond donor sites more available for interaction with a target substrate rather than with other urea molecules.
-
Creation of a Binding Pocket: The bulky diethylamino group, adjacent to the N-H₂ donor group, helps to create a defined, albeit sterically hindered, binding pocket. This can lead to higher selectivity in molecular recognition and catalysis, favoring substrates that can fit within this specific geometry.
-
Influence on Reactivity: In organocatalysis, this steric hindrance can direct the approach of a substrate, potentially influencing the stereochemical outcome of a reaction.
The table below summarizes the key differences between this compound and other common urea derivatives.
| Feature | Unsubstituted Urea | N,N'-Diethylurea (Symmetric) | This compound (Asymmetric) | Tetramethylurea (Tetrasubstituted) |
| H-Bond Donors (N-H) | 4 | 2 | 2 | 0 |
| H-Bond Acceptors (C=O) | 1 | 1 | 1 | 1 |
| N-H Acidity | Highest | Moderate | Lower | N/A |
| Steric Hindrance | Low | Moderate | High | Very High |
| Self-Association | Strong (3D networks) | Strong (1D tapes)[6] | Weak/Disrupted | None |
| Key Characteristic | High H-bond capacity | Forms predictable H-bond motifs | Sterically-directed H-bond donation | H-bond acceptor only |
Experimental Evidence: Anion Binding
A primary application for H-bond donating ureas is in the recognition and binding of anions.[1] The two parallel N-H bonds can effectively chelate anions like halides or oxoanions. While specific binding constant data for this compound is sparse in the literature, we can infer its performance. Symmetrically substituted ureas and thioureas are known to be excellent anion binders, with association constants (Kₐ) often in the range of 10² to 10⁴ M⁻¹ for anions like acetate or chloride in organic solvents.[8][9]
For this compound, one would predict that while the intrinsic strength of each H-bond might be slightly lower due to electronic effects, the pre-organization of the two N-H donors on the same nitrogen could be advantageous for binding smaller anions. However, the steric hindrance from the adjacent diethyl groups would likely disfavor the binding of larger, bulkier anions compared to a less hindered scaffold like N,N'-diethylurea.
Experimental Protocols for Assessing H-Bond Donor Capability
To quantitatively evaluate the performance of this compound, researchers can employ well-established spectroscopic techniques.
Protocol 1: ¹H NMR Titration for Association Constant (Kₐ) Determination
This method provides a quantitative measure of the binding strength between the urea (host) and an H-bond acceptor (guest). The chemical shift of the urea's N-H protons is highly sensitive to hydrogen bonding; upon binding, the N-H signal typically shifts downfield.
Methodology:
-
Preparation: Prepare a stock solution of this compound (e.g., 5 mM) in a dry, non-coordinating solvent like CDCl₃ or CD₂Cl₂. Prepare a separate, more concentrated stock solution of a suitable H-bond acceptor guest, such as tetrabutylammonium chloride (TBACl) (e.g., 100 mM), in the same solvent.
-
Initial Spectrum: Acquire a ¹H NMR spectrum of the this compound solution alone to establish the initial chemical shift (δ₀) of the N-H protons.
-
Titration: Add small, precise aliquots of the guest solution to the NMR tube containing the urea solution. After each addition, gently mix and acquire a new ¹H NMR spectrum.
-
Data Acquisition: Continue the additions until the N-H chemical shift shows saturation (i.e., no significant further change), typically upon reaching a 10-20 fold excess of the guest. Record the chemical shift of the N-H protons (δ) at each guest concentration.
-
Data Analysis: Plot the change in chemical shift (Δδ = δ - δ₀) against the guest concentration. Fit the resulting binding isotherm to a 1:1 binding model using appropriate software to calculate the association constant (Kₐ).[9][10]
Protocol 2: FT-IR Spectroscopy for H-Bond Strength Assessment
FT-IR spectroscopy provides qualitative and semi-quantitative information on the strength of H-bonds. The formation of a hydrogen bond weakens the N-H bond, causing its stretching frequency (ν(N-H)) to decrease (red-shift). The magnitude of this shift (Δν) correlates with the strength of the H-bond.
Methodology:
-
Sample Preparation: Prepare dilute solutions (e.g., 10-20 mM) of this compound in a non-polar solvent (e.g., CCl₄ or hexane) to minimize self-association.
-
Reference Spectrum: Record the FT-IR spectrum of the pure urea solution. The spectrum should show a sharp band for the "free" N-H stretching vibration, typically in the range of 3400-3500 cm⁻¹.[11]
-
Complex Formation: Add an excess of a hydrogen bond acceptor (e.g., dimethyl sulfoxide, DMSO) to the solution.
-
Complex Spectrum: Record the FT-IR spectrum of the mixture. A new, broader band will appear at a lower wavenumber, corresponding to the hydrogen-bonded N-H stretch.
-
Analysis: The difference in wavenumber (Δν = ν(free) - ν(bonded)) provides a measure of the hydrogen bond's strength. This can be compared across different ureas or different H-bond acceptors to assess relative donor performance.[12]
Conclusion and Outlook
This compound occupies a unique niche in the landscape of hydrogen bond donors. It is not merely a weaker version of unsubstituted urea or a less-ordered version of its symmetric N,N'-diethyl isomer. Its defining characteristic is the combination of a dual N-H₂ donor site with significant, localized steric hindrance.
Choose this compound when:
-
Preventing Self-Assembly is Key: Its steric bulk frustrates the formation of strong urea-urea tapes, making the donor sites more available for substrate binding.
-
Steric Control is Required: The bulky diethylamino group can be used to direct the approach of substrates in catalysis or to selectively bind guests of a specific size and shape.
-
Solubility in Organic Media is a Priority: The disruption of strong intermolecular H-bonds often leads to improved solubility.
Avoid this compound when:
-
Maximizing H-Bond Acidity is the Goal: Ureas with electron-withdrawing groups will provide stronger, more acidic N-H donors.
-
Building Robust, Crystalline Networks is the Objective: Symmetrically substituted ureas like N,N'-diethylurea or simple N-alkyl ureas are far better suited for predictable self-assembly into tapes and sheets.[7]
By understanding the interplay of electronic and steric effects, researchers can strategically select this compound for applications where its unique structural features provide a distinct advantage in molecular design and function.
References
-
Groom, C. R., & Allen, F. H. (2014). The Cambridge Structural Database in Retrospect and Prospect. Angewandte Chemie International Edition, 53(3), 662-671. Available from: [Link]
-
Wenzel, M., Hiscock, J. R., & Gale, P. A. (2012). Anion receptor chemistry. Chemical Society Reviews, 41(2), 480-520. Available from: [Link]
-
Hunter, C. A. (2004). Quantifying intermolecular interactions: guidelines for the molecular recognition toolbox. Angewandte Chemie International Edition, 43(40), 5310-5324. Available from: [Link]
-
Konev, M., Lopatkova, M., et al. (2021). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. Molecules, 26(14), 410. Available from: [Link]
-
Gale, P. A., & Gunnlaugsson, T. (Eds.). (2010). Anion Receptor Chemistry. Royal Society of Chemistry. Available from: [Link]
-
Amendola, V., Fabbrizzi, L., & Mosca, L. (2010). Anion recognition by hydrogen bonding: ureas and thioureas. Chemical Society Reviews, 39(10), 3889-3915. Available from: [Link]
-
Hynes, M. J. (1993). A computer program for the calculation of stability constants from spectrophotometric and other data. Journal of the Chemical Society, Dalton Transactions, (2), 311-312. Available from: [Link]
-
Zhao, X., Qi, Y., Li, K., & Zhang, Z. (2019). Hydrogen Bonds and FTIR Peaks of Polyether Polyurethane-Urea. Key Engineering Materials, 814, 3-9. Available from: [Link]
-
Vermeeren, P., van der Lubbe, S. C. C., et al. (2020). Urea hydrogen-bond donor strengths: bigger is not always better. Physical Chemistry Chemical Physics, 22(31), 17754-17765. Available from: [Link]
-
Schreiner, P. R. (2009). Organocatalysis Mediated by (Thio)urea Derivatives. Chemical Society Reviews, 38, 1187-1198. Available from: [Link]
-
Perrin, C. L., & Nielson, J. B. (1997). "Strong" Hydrogen Bonds in Chemistry and Biology. Annual Review of Physical Chemistry, 48, 511-544. Available from: [Link]
-
Fiammengo, R., Timmerman, P., & Reinhoudt, D. N. (2002). Noncovalent synthesis of hydrogen-bonded assemblies based on the urea motif. Accounts of Chemical Research, 35(11), 944-955. Available from: [Link]
-
Bisson, A. P., Lynch, V. M., & Anslyn, E. V. (1997). A colorimetric method for the determination of the absolute configuration of α-amino acids. Angewandte Chemie International Edition in English, 36(21), 2340-2342. Available from: [Link]
-
Santos, A. G., et al. (2021). Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts. Frontiers in Chemistry, 9, 624561. Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]
- 3. Recent applications of thiourea-based organocatalysts in asymmetric multicomponent reactions (AMCRs) - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Urea hydrogen-bond donor strengths: bigger is not always better - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04042B [pubs.rsc.org]
- 5. Urea hydrogen-bond donor strengths: bigger is not always better - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of steric influences on hydrogen-bonding motifs in cyclic ureas by using X-ray, neutron, and computational methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Anion Binding Studies of Urea and Thiourea Functionalized Molecular Clefts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Characterization of 1,1-Diethylurea Adducts with Dicarboxylic Acids
For researchers, scientists, and drug development professionals, the formation of crystalline molecular adducts, or co-crystals, represents a critical frontier in modifying the physicochemical properties of active pharmaceutical ingredients (APIs) and other functional materials. The strategic pairing of a target molecule with a co-former, such as 1,1-diethylurea with a dicarboxylic acid, allows for the precise engineering of properties like solubility, stability, and bioavailability. This guide provides an in-depth, technically-grounded comparison of the essential methods used to characterize these adducts, moving beyond mere procedural steps to explain the causality behind experimental choices. Our focus is on building a self-validating system of analysis, ensuring that each piece of data corroborates the others to form a cohesive and trustworthy structural and physicochemical profile.
The Foundation: Understanding the Supramolecular Synthon
The primary interaction driving the formation of adducts between this compound and dicarboxylic acids is the robust and predictable hydrogen bonding between the urea's amide group and the acid's carboxylic acid group. This interaction typically forms a primary cyclic hydrogen-bonded motif.[1] The reliability of this "supramolecular synthon" is the cornerstone of designing these co-crystals. However, the length and flexibility of the dicarboxylic acid's aliphatic chain, as well as steric influences from the diethyl groups on the urea, introduce subtle but significant variations in the crystal lattice, leading to different packing arrangements and, consequently, distinct physical properties. Our goal in characterization is to elucidate these structural nuances and link them to performance.
A Multi-Pronged Approach to Characterization
No single technique can fully define a co-crystal. True scientific integrity demands a multi-faceted approach where crystallographic, spectroscopic, and thermal analysis techniques are used in concert to build a comprehensive and validated understanding of the material.
Logical Workflow for Co-crystal Characterization
The following diagram illustrates the logical flow of experiments, starting from synthesis confirmation to in-depth structural and property analysis.
Caption: Logical workflow for comprehensive co-crystal characterization.
Comparative Analysis of Characterization Techniques
The choice of dicarboxylic acid co-former (e.g., oxalic, succinic, adipic acid) will influence the final properties of the adduct. A systematic comparison using the techniques below is essential.
| Characterization Technique | Information Gained | Rationale & Expertise Insights |
| Powder X-Ray Diffraction (PXRD) | Fingerprint of the crystalline phase; confirms if a new solid phase has formed. Used for phase purity analysis and quantification.[2][3][4][5] | Causality: Co-crystallization creates a new crystal lattice with unique d-spacings, resulting in a diffraction pattern distinct from the starting materials. This is the first and most crucial test to confirm success. Insight: The absence of peaks from the starting materials in the co-crystal pattern is a strong indicator of high phase purity. New, sharp peaks indicate the formation of a new crystalline phase.[2] |
| Single-Crystal X-Ray Diffraction (SCXRD) | Absolute 3D molecular structure, bond lengths, bond angles, and detailed hydrogen bonding information.[6] | Causality: Provides definitive proof of the co-crystal's structure and the specific intermolecular interactions. Insight: This is the "gold standard" for structural elucidation.[6] It allows visualization of the supramolecular synthons and reveals how the dicarboxylic acid chain length affects the overall crystal packing. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Probes changes in vibrational frequencies of functional groups, especially those involved in hydrogen bonding (O-H, N-H, C=O).[7][8] | Causality: Hydrogen bond formation weakens the covalent bonds involved (e.g., C=O, N-H), causing their stretching frequencies to shift to lower wavenumbers. Insight: Look for a shift and broadening of the N-H and C=O stretching bands of this compound and the O-H band of the dicarboxylic acid.[9] These shifts are direct evidence of the key hydrogen bonding interaction.[10][11] |
| Thermal Analysis (DSC & TGA) | Determines melting point, heat of fusion, and thermal stability (decomposition temperature). | Causality: A true co-crystal is a unique, stable phase with its own distinct melting point, which is typically different from the melting points of the individual components.[12] Insight: The Differential Scanning Calorimetry (DSC) thermogram should show a single, sharp endothermic peak corresponding to the co-crystal's melting point. Thermogravimetric Analysis (TGA) reveals the temperature at which the adduct begins to decompose. |
| Solid-State Nuclear Magnetic Resonance (SSNMR) | Provides detailed information on the local chemical environment, molecular association, and hydrogen bonding.[1][13] Can distinguish between a salt and a co-crystal.[12][14][15] | Causality: The chemical shift of an atom is highly sensitive to its electronic environment, which is altered by intermolecular interactions like hydrogen bonding. Insight: SSNMR is exceptionally powerful for powdered samples where single crystals cannot be grown.[1][13] Techniques like 1H-15N HETCOR can unambiguously determine proton location, confirming whether a proton transfer (salt formation) or hydrogen bonding (co-crystal) has occurred.[14] |
Experimental Protocols: A Self-Validating System
The following protocols are designed to be robust and provide high-quality, verifiable data.
Protocol 1: Co-crystal Synthesis by Slow Solvent Evaporation
This method is often successful for obtaining high-quality single crystals suitable for SCXRD.
-
Molar Ratio Selection: Accurately weigh equimolar amounts of this compound and the chosen dicarboxylic acid (e.g., succinic acid). A 1:1 stoichiometry is a logical starting point based on common urea-acid synthons.[9]
-
Solvent Selection: Choose a solvent or solvent system in which both components are soluble. Methanol or ethanol are common choices. The key is to find a solvent from which the co-crystal is less soluble than the individual components, promoting its precipitation.
-
Dissolution: Dissolve the weighed components in a minimal amount of the chosen solvent in a small vial. Gentle warming may be applied to aid dissolution.
-
Crystallization: Cover the vial with a cap, pierced with a few small holes to allow for slow evaporation. Place the vial in a vibration-free location at room temperature.
-
Harvesting: Monitor the vial over several days to weeks for crystal growth.[16] Once suitable crystals have formed, carefully remove them from the mother liquor and dry them on filter paper.
Protocol 2: Characterization by Powder X-Ray Diffraction (PXRD)
This protocol serves to confirm the formation of a new crystalline phase and assess its purity.
-
Sample Preparation: Gently grind a small amount (approx. 10-20 mg) of the synthesized co-crystal powder using an agate mortar and pestle to ensure a random crystal orientation.
-
Sample Mounting: Pack the powdered sample into the sample holder, ensuring the surface is flat and level with the holder's surface to prevent errors in peak positions.[17]
-
Instrument Setup:
-
X-ray Source: Typically Cu Kα (λ = 1.5406 Å).
-
Scan Range (2θ): A range of 5° to 40° is usually sufficient to capture the most characteristic diffraction peaks for organic co-crystals.
-
Step Size: 0.02°.
-
Scan Speed/Time per Step: Adjust for good signal-to-noise ratio (e.g., 1-2 seconds per step).
-
-
Data Acquisition: Run the diffraction scan on the co-crystal sample, as well as on pure this compound and the pure dicarboxylic acid for comparison.
-
Analysis: Overlay the three diffractograms. The formation of a co-crystal is confirmed if the pattern of the synthesized material is different from a simple physical mixture of the starting components and contains new, unique peaks.[5]
Protocol 3: Characterization by Differential Scanning Calorimetry (DSC)
This protocol determines the thermal properties of the adduct.
-
Sample Preparation: Accurately weigh 2-5 mg of the co-crystal powder into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to use as a reference.
-
Instrument Setup:
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp up to a temperature well above the expected melting point (e.g., 200 °C) at a rate of 10 °C/min.
-
-
Atmosphere: Purge with dry nitrogen at a flow rate of 50 mL/min to provide an inert atmosphere.
-
-
Data Acquisition: Place the sample and reference pans into the DSC cell and run the temperature program.
-
Analysis: Analyze the resulting thermogram. A single, sharp endothermic peak indicates the melting of a pure crystalline phase.[12] Compare this melting point to those of the starting materials to confirm the formation of a new entity.
Visualizing the Characterization Pathway
The following diagram outlines the decision-making process and data integration in co-crystal characterization.
Caption: Decision tree for confirming and characterizing co-crystal formation.
References
-
Harris, R. K. (2008). Solid-State NMR Analysis of Organic Cocrystals and Complexes. Crystal Growth & Design. [Link]
-
Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. Crystal Growth & Design. [Link]
-
Perras, F. A., et al. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. [Link]
-
Frederica, G., et al. (2008). Solid-state NMR analysis of organic cocrystals and complexes. ResearchGate. [Link]
-
U.S. Department of Energy. (2018). Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy. OSTI.GOV. [Link]
-
Jones, A. O. F., et al. (2015). Engineering short, strong hydrogen bonds in urea di-carboxylic acid complexes. ResearchGate. [Link]
-
Padrela, L., et al. (2011). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. PubMed. [Link]
-
Padrela, L., et al. (2012). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. Semantic Scholar. [Link]
-
University of Limerick. (n.d.). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. University of Limerick Institutional Repository. [Link]
-
Unknown. (n.d.). Powder X-ray Diffraction Protocol/SOP. Unknown Source. [Link]
-
Scheepers, M. C., & Lemmerer, A. (2024). The design of a series of cocrystals featuring dicarboxylic acid with a modified isoniazid derivative. ResearchGate. [Link]
-
Padrela, L., et al. (2012). Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture. ResearchGate. [Link]
-
Kar, S. S., et al. (2020). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC. [Link]
-
Unknown. (n.d.). Guide for crystallization. Unknown Source. [Link]
-
Unknown. (2015). Advanced Techniques in Preparation of Cocrystals. International Journal of Scientific Progress and Research. [Link]
-
Shete, A., et al. (2021). Solution Cocrystallization: A Scalable Approach for Cocrystal Production. MDPI. [Link]
-
Barikah, N., et al. (2018). Traditional and Novel Methods for Cocrystal Formation: A Mini Review. Systematic Reviews in Pharmacy. [Link]
-
Sigma-Aldrich. (n.d.). This compound, 97%. SLS. [Link]
-
Leng, F., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. MDPI. [Link]
-
Unknown. (n.d.). Modulating physical properties of solid forms of urea using co-crystallization technology. Unknown Source. [Link]
-
Unknown. (n.d.). FTIR spectrum of urea-oxalic acid single crystals. ResearchGate. [Link]
-
Choknud, S., et al. (2012). Structure of co-crystal of succinic acid-urea. ResearchGate. [Link]
-
Wolińska-Grabczyk, A., et al. (2008). Investigations of hydrogen bonding in the poly(urethane-urea)-based membrane materials by using FTIR spectroscopy. ResearchGate. [Link]
-
Špírková, M., et al. (2020). Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment. MDPI. [Link]
-
Jones, A. O. F., et al. (2014). Engineering short, strong hydrogen bonds in urea di-carboxylic acid complexes. CrystEngComm. [Link]
-
Leng, F., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. PMC. [Link]
-
Leng, F., et al. (2021). Urea as a Cocrystal Former—Study of 3 Urea Based Pharmaceutical Cocrystals. PubMed. [Link]
-
Joseph, C. S., et al. (2014). Thermal, FTIR and microhardness studies of bisthiourea-urea single crystal. ResearchGate. [Link]
-
Alhalaweh, A., et al. (2012). 1:1 and 2:1 Urea−Succinic Acid Cocrystals: Structural Diversity, Solution Chemistry, and Thermodynamic Stability. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Powder X-ray diffraction method for the quantification of cocrystals in the crystallization mixture | Semantic Scholar [semanticscholar.org]
- 4. pure.ul.ie [pure.ul.ie]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrogen Bonding of Trialkyl-Substituted Urea in Organic Environment | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Characterization of Pharmaceutical Cocrystals and Salts by Dynamic Nuclear Polarization-Enhanced Solid-State NMR Spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. osti.gov [osti.gov]
- 16. unifr.ch [unifr.ch]
- 17. mcgill.ca [mcgill.ca]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,1-Diethylurea
As laboratory professionals, our responsibility extends beyond the successful execution of experiments to the safe and compliant management of all chemicals, from acquisition to disposal. This guide provides a detailed, experience-driven framework for the proper disposal of 1,1-Diethylurea (CAS No. 634-95-7), ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are built on a foundation of regulatory awareness and a deep understanding of chemical properties, empowering you to manage this substance with confidence and integrity.
Section 1: Hazard Assessment & Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is paramount. This knowledge informs every subsequent step, from the selection of personal protective equipment to the final waste stream classification. This compound is a white to light-yellow crystalline solid.[1][2] While some safety data sheets (SDS) may classify it as non-hazardous under OSHA guidelines, others indicate it is harmful if swallowed (H302), warranting a cautious approach.[3][4]
The most critical safety considerations are its potential toxicity and its behavior under heat. When heated to decomposition, this compound emits toxic nitrogen oxide (NOx) fumes.[1] Furthermore, it is known to be incompatible with strong oxidizing agents.[2]
| Property | Value | Source(s) |
| CAS Number | 634-95-7 | [1][2] |
| Molecular Formula | C₅H₁₂N₂O | [1] |
| Appearance | White to light yellow crystalline powder/solid | [1][2] |
| Key Hazards | Harmful if swallowed (potential); Emits toxic NOx upon decomposition; Incompatible with oxidizing agents. | [1][2][4] |
| Storage | Store in a cool, dark, and dry place under inert gas; protect from moisture. | [2] |
Section 2: Personal Protective Equipment (PPE) - Your First Line of Defense
The principle of causality dictates that we select PPE based directly on the identified hazards. The goal is to create an effective barrier between the researcher and the chemical.
-
Eye Protection : Wear ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. This is non-negotiable to prevent accidental eye contact with the solid powder.[5][6]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. It is crucial to use proper glove removal technique to avoid skin contact and to dispose of contaminated gloves as chemical waste.[6]
-
Body Protection : A standard laboratory coat should be worn to protect against incidental contact.
-
Respiratory Protection : Under normal handling conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a potential for aerosol formation or dust generation, a NIOSH-approved respirator should be used.[3]
Section 3: Waste Classification - A Critical Decision Point
Under the Resource Conservation and Recovery Act (RCRA), the generator of the waste is legally responsible for determining if it is hazardous.[7][8] While this compound is not explicitly a "listed" hazardous waste by the EPA, it may be classified as hazardous if it exhibits one of the four characteristics: Ignitability, Corrosivity, Reactivity, or Toxicity.[8] Given its potential "harmful if swallowed" nature, it could fall under the Toxicity characteristic.
The Core Directive : Your institution's Environmental Health & Safety (EHS) department is your primary resource. They have the definitive authority on waste classification and disposal procedures for your specific location. Always consult your EHS office before proceeding.
The following diagram illustrates the logical workflow for making a disposal decision.
Caption: Disposal Decision Workflow for this compound.
Section 4: Step-by-Step Disposal Protocols
These protocols provide a self-validating system for managing this compound waste streams, ensuring compliance and safety.
Protocol 4.1: Unused or Off-Specification this compound
This protocol applies to the pure chemical that is no longer needed.
-
Containerization : Keep the chemical in its original, tightly sealed container whenever possible.[3] If the original container is compromised, transfer the contents to a new, chemically compatible container that can be securely sealed.
-
Labeling : Affix your institution's hazardous waste tag to the container. Clearly write the full chemical name, "this compound," and list any known hazards.
-
Segregation : Do not mix this compound with any other waste.[3] Mixing wastes can lead to unknown chemical reactions and complicates the disposal process.
-
Storage : Store the labeled container in a designated satellite accumulation area or central hazardous waste storage area. Ensure it is stored away from incompatible materials, particularly oxidizing agents.[2]
-
Disposal : Contact your EHS department to schedule a pickup for disposal by a licensed hazardous waste management company.
Protocol 4.2: Contaminated Materials (PPE, Spill Debris)
This protocol covers items like gloves, weigh boats, or absorbent materials contaminated with this compound.
-
Collection : Place all contaminated solid waste into a designated, durable, and sealable plastic bag or a labeled, lidded container.
-
Labeling : Clearly label the bag or container with "this compound Contaminated Debris" and affix a hazardous waste tag.
-
Storage & Disposal : Manage this container as hazardous waste, following the same storage and EHS pickup procedures outlined in Protocol 4.1.
Protocol 4.3: Empty Containers
An "empty" container that once held this compound must be handled as the product itself until properly decontaminated.[3]
-
Decontamination : Triple-rinse the container with a suitable solvent (e.g., water, as this compound has some water solubility, or another solvent recommended by your EHS office).[1]
-
Rinsate Collection : Crucially, all rinsate from this process must be collected and disposed of as liquid hazardous waste. The rinsate should be placed in a sealed, labeled container and managed according to your institution's liquid hazardous waste procedures.
-
Final Disposal : Once triple-rinsed, the container can typically be disposed of as non-hazardous solid waste. Deface the original label to prevent confusion. Confirm this final step with your EHS guidelines.
Section 5: Emergency Procedures - Small-Scale Spills
In the event of a small spill of solid this compound, follow this procedure:
-
Alert & Restrict : Alert personnel in the immediate area and restrict access to the spill zone.
-
Don PPE : At a minimum, wear the PPE outlined in Section 2.
-
Contain & Clean : Use dry cleanup procedures.[5] Gently sweep or shovel the material into a suitable, sealable container for disposal.[9] Avoid generating dust.[5] Do not use a vacuum unless it is specifically designed for hazardous dust.
-
Decontaminate : Wipe the spill area with a damp cloth or paper towel.
-
Dispose : Place all cleanup materials (including the damp cloths and any contaminated PPE) into a sealed container and manage it as hazardous waste as described in Protocol 4.2.
By adhering to these detailed procedures, you build a culture of safety and ensure that your handling of this compound is beyond reproach from a scientific, safety, and regulatory standpoint.
References
- Guidechem. (n.d.). This compound 634-95-7 wiki.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Spectrum Chemical. (n.d.). CAS Number 634-95-7 | this compound.
- Apollo Scientific. (2023). 1,3-Diethylurea Safety Data Sheet.
- ChemicalBook. (2025). 1,3-Diethylurea - Safety Data Sheet.
- Fisher Scientific. (2024). Safety Data Sheet - N,N'-Diethylurea.
- Sigma-Aldrich. (n.d.). This compound 97.
- ChemicalBook. (n.d.). This compound | 634-95-7.
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste. Retrieved from [Link]
- American Chemistry Council. (n.d.). Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing.
Sources
- 1. Page loading... [guidechem.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. This compound 97 634-95-7 [sigmaaldrich.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. chemicalbook.com [chemicalbook.com]
- 7. epa.gov [epa.gov]
- 8. americanchemistry.com [americanchemistry.com]
- 9. fishersci.be [fishersci.be]
Navigating the Safe Handling of 1,1-Diethylurea: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe use of 1,1-Diethylurea, with a focus on the selection and proper use of personal protective equipment (PPE) and compliant disposal procedures. By understanding the "why" behind these protocols, laboratory personnel can foster a culture of safety and ensure the responsible management of chemical substances.
Understanding the Hazards of this compound
This compound is a substituted urea compound that, while not classified as acutely toxic, presents potential hazards that necessitate careful handling. It is categorized as harmful if swallowed and may cause irritation to the eyes, skin, and respiratory tract.[1] The toxicological properties of this compound have not been fully investigated, underscoring the importance of minimizing exposure through appropriate engineering controls and personal protective equipment.[1] Upon thermal decomposition, this compound can emit toxic fumes, including nitrogen oxides.[1]
Core Personal Protective Equipment (PPE) for Handling this compound
A comprehensive PPE strategy is the frontline defense against accidental exposure. The following are the minimum requirements for handling this compound in a laboratory setting.
Eye and Face Protection: The First Barrier
-
Requirement: Chemical safety goggles or glasses that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[1]
-
Rationale: Standard safety glasses may not provide adequate protection from splashes or fine dust particles. Chemical safety goggles form a seal around the eyes, offering superior protection. For procedures with a higher risk of splashing, a face shield should be worn in conjunction with goggles.
Skin and Body Protection: Minimizing Dermal Contact
-
Requirement: A standard laboratory coat, fully buttoned, is the minimum requirement. For larger quantities or when there is a significant risk of splashing, chemical-resistant aprons or coveralls should be considered.
-
Rationale: A lab coat provides a removable barrier to protect personal clothing and skin from minor spills and contamination.
Hand Protection: Selecting the Appropriate Gloves
The selection of appropriate gloves is critical and should be based on the specific tasks being performed.
-
Primary Recommendation: Nitrile gloves are recommended for handling this compound and other urea compounds.[2]
Glove Selection and Use Best Practices:
-
Inspect Before Use: Always inspect gloves for any signs of degradation, such as discoloration, swelling, or tears, before use.[5]
-
Proper Donning and Doffing: Don and remove gloves using the proper technique to avoid contaminating your hands.
-
Avoid Prolonged Contact: For procedures involving prolonged or direct contact with this compound, consider using thicker nitrile gloves or double-gloving.
-
Immediate Replacement: If a glove becomes contaminated, it should be removed and replaced immediately.[7]
-
Consult Manufacturer Data: Always refer to the glove manufacturer's specific chemical resistance charts for the most accurate information.[2]
| Glove Material | Recommendation for this compound | Rationale |
| Nitrile | Recommended | Good general chemical resistance, particularly for urea-based compounds.[2][3] |
| Latex | Not Recommended | Prone to degradation with many organic chemicals and can cause allergic reactions. |
| Vinyl | Not Recommended | Poor resistance to many organic solvents. |
Respiratory Protection: When to Escalate Precautions
-
Requirement: A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if engineering controls (e.g., fume hood) are not available or are insufficient to maintain airborne concentrations below exposure limits, or if irritation is experienced.[1]
-
Rationale: While this compound is a solid with low volatility at room temperature, dust can be generated during handling. A respirator will protect against the inhalation of these airborne particles. The type of respirator and cartridge should be selected based on a formal risk assessment of the specific procedure.
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure is key to minimizing the risk of exposure.
Preparation and Engineering Controls
-
Designated Area: Conduct all work with this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize the inhalation of dust.[8]
-
Gather Materials: Before starting, ensure all necessary PPE, spill cleanup materials, and waste containers are readily accessible.
-
Review Safety Data Sheet (SDS): Always review the SDS for this compound before use to be fully aware of its hazards and handling precautions.[1]
Handling Procedures
-
Don PPE: Put on all required PPE before handling the chemical.
-
Dispensing: When weighing or transferring the solid, do so carefully to minimize the generation of dust.
-
Solution Preparation: If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Avoid Incompatible Materials: Keep this compound away from strong oxidizing agents.[8]
Post-Handling and Decontamination
-
Clean Up: Decontaminate all work surfaces and equipment after use. A simple wipe-down with soap and water is generally sufficient for minor residues.[9]
-
Doff PPE: Remove PPE in the correct order to prevent cross-contamination.
-
Wash Hands: Wash hands thoroughly with soap and water after removing gloves.[10]
Disposal Plan: Responsible Management of this compound Waste
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
Waste Characterization
The first step in disposal is to determine if the waste is hazardous. Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is a "listed" waste or exhibits hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity). This compound is not a listed hazardous waste. However, depending on its concentration and potential to cause irritation, it may be classified as a characteristic hazardous waste. It is best practice to manage all chemical waste as hazardous unless it has been explicitly determined to be non-hazardous by your institution's environmental health and safety (EHS) department.[11]
Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Step-by-Step Disposal Procedures
-
Segregate Waste: Do not mix this compound waste with other incompatible waste streams.
-
Solid Waste:
-
Liquid Waste:
-
Collect solutions containing this compound in a designated, leak-proof container.
-
Ensure the container is compatible with the solvent used.
-
-
Contaminated Labware and PPE:
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), the date, and a description of the contents (e.g., "Solid this compound," "this compound in methanol").[2]
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[2]
-
-
Pickup:
-
Once the container is full or is no longer being used, arrange for pickup by your institution's EHS department.[2]
-
By implementing these comprehensive safety and disposal protocols, researchers can confidently and responsibly handle this compound, ensuring a safe laboratory environment for all.
References
- Material Safety Data Sheet - this compound. Cole-Parmer.
- Standard Operating Procedure for Urea. Washington State University.
- Material Safety Data Sheet - this compound. Fisher Scientific.
- 1,3-Diethylurea Safety Data Sheet. Apollo Scientific.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- 1,3-Diethyl-1,3-diphenylurea Safety Data Sheet. Santa Cruz Biotechnology.
- 1,3-Diethylurea Safety Data Sheet. ChemicalBook.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Chemical Resistance of Latex and Nitrile Gloves. USA Scientific, Inc.
- Nitrile Glove Chemical Resistance Guide. S&G Gloves.
- 2.8 Decontamination and Laboratory Cleanup. UMN University Health & Safety.
- Urea - SAFETY DATA SHEET. Fisher Scientific.
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- Guide to Nitrile Gloves Chemical Resistance. Glove Compatibility Chart.
- A Quick Guide to Lab Equipment Decontamination. Microlit.
- Laboratory equipment decontamination guidelines - standard operating procedure. UGA research.
- Material Safety Data Sheet. Agrium.
- Chemical Resistance Reference Chart. Medicom.
- operating procedure. EPA.
- SAFETY DATA SHEET UREA 46-0-0. LPI.
- SAFETY DATA SHEET UREA. OCI – Documentation.
- The following chemical resistance ratings are based on published research data. Microflex® gloves have not been individually tested against the chemicals contained in this chart. Duke Safety.
- Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA.
Sources
- 1. sfasu.edu [sfasu.edu]
- 2. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 3. rdlaboratoryequipment.com [rdlaboratoryequipment.com]
- 4. aibonsafety.com [aibonsafety.com]
- 5. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 6. gloves.com [gloves.com]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
- 10. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
